molecular formula C14H22O B093177 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 127-51-5

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B093177
CAS No.: 127-51-5
M. Wt: 206.32 g/mol
InChI Key: JRJBVWJSTHECJK-PKNBQFBNSA-N
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Description

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, air fresheners, etc. It is a well-known fragrance allergen known to induce allergic contact dermatitis and rashes.>Alpha-Isomethyl-ionone, also known as methyl ionone gamma or 3-methyl-a-ionone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Isomethyl-ionone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-isomethyl-ionone is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Isomethyl-ionone exists in all eukaryotes, ranging from yeast to humans. Alpha-Isomethyl-ionone is a potentially toxic compound.

Properties

IUPAC Name

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Source PubChem
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InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+
Source PubChem
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InChI Key

JRJBVWJSTHECJK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22O
Source PubChem
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DSSTOX Substance ID

DTXSID10859248
Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Molecular Weight

206.32 g/mol
Source PubChem
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid
Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name alpha-iso-Methylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

76.00 °C. @ 0.30 mm Hg
Record name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Density

0.925-0.934
Record name alpha-iso-Methylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

15789-90-9, 127-51-5
Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Record name Alpha-isomethylionone
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Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Record name 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Record name (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
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Record name ISOMETHYL-.ALPHA.-IONONE
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Record name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Occurrence of Ionones, with a Focus on 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-isomethylionone) and its closely related, naturally prevalent parent compound, α-ionone. While α-isomethylionone is a commercially significant fragrance ingredient, its presence in nature is exceptionally rare, having been reported in a single plant species. In contrast, α-ionone is a well-documented natural volatile organic compound derived from the degradation of carotenoids and is responsible for the characteristic aroma of many fruits and flowers.[1][2][3] This guide delves into the biosynthesis of these C13-norisoprenoids, details robust methodologies for their extraction and characterization from natural matrices, and explores their biological significance and potential for drug development. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.

Chemical Identity and Nomenclature: Distinguishing α-Isomethylionone from α-Ionone

A precise understanding of the natural distribution of these compounds requires a clear distinction between the predominantly synthetic α-isomethylionone and the naturally occurring α-ionone. While structurally similar, the presence of an additional methyl group in α-isomethylionone significantly alters its properties and typical origin.

  • This compound (α-Isomethylionone): This compound is a sesquiterpenoid widely used in the fragrance industry to impart a floral, violet, and orris-like scent in perfumes and cosmetics.[4][5][6] It is almost exclusively produced via chemical synthesis.[5]

  • 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Ionone): This compound is a monocyclic terpene ketone and a key aroma component in many natural products.[2] Its scent is also reminiscent of violets and is derived in nature from the enzymatic cleavage of carotenoids.[2][7]

The key structural and physical properties are summarized below for direct comparison.

Propertyα-Isomethylionone α-Ionone
IUPAC Name (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[8](3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one[7]
Synonyms α-Cetone, Isomethyl-α-ionone[6]α-Cyclocitrylideneacetone, Iraldeine[9]
CAS Number 127-51-5[6]127-41-3[10]
Chemical Formula C₁₄H₂₂O[3][6]C₁₃H₂₀O[7]
Molar Mass 206.32 g/mol [3][6]192.30 g/mol [7]

Natural Occurrence: A Tale of Two Molecules

The Scarcity of α-Isomethylionone in Nature

Despite its widespread use as a synthetic fragrance, the natural occurrence of this compound is extremely limited. A comprehensive review of scientific literature reveals only a single reported instance of its presence in the plant kingdom, specifically in Magnolia kobus.[3] This rarity underscores its identity as a "nature-identical" rather than a common natural product, with commercial supplies being of synthetic origin.[5]

The Ubiquity of α-Ionone in the Plant Kingdom

In stark contrast, α-ionone is a common volatile compound found in a diverse array of plants, where it contributes significantly to their characteristic aroma and flavor profiles. It is considered a key scent component in many essential oils.[7][9][11] The natural enantiomer found in plants is typically (R)-(+)-(E)-alpha-ionone, which possesses a distinct violet and raspberry-like aroma.[12]

Natural SourcePlant Part / ProductReference
Raspberry (Rubus idaeus)Fruit[10][12]
Apricot (Prunus armeniaca)Fruit Tissue[10]
Blackberry (Rubus)Fruit[10][13]
Osmanthus (Osmanthus fragrans)Flower Concrete/Essential Oil[7][11]
Acacia (Acacia farnesiana)Flower Essential Oil[11][13]
Tea (Camellia sinensis)Leaves[10]
Carrot (Daucus carota)Root[10]
Rose (Rosa)Flower Oil[7][9]
Tomato (Solanum lycopersicum)Fruit[10]
Quince (Cydonia oblonga)Leaves (as glucosides)[14][15]

Biosynthesis of Ionones from Carotenoids

The natural origin of α-ionone is intricately linked to the degradation of carotenoids, which are abundant pigments in plants.[7] This biochemical transformation is a critical source of various aromatic compounds, known as apocarotenoids, that play roles in plant signaling and defense.

The formation of ionones is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[7] Specifically, the CCD1 enzyme family is responsible for cleaving carotenoid substrates at specific double bonds. α-Ionone is produced from the enzymatic cleavage of α-carotene. The enzyme targets the 9,10 and 9',10' double bonds of the carotenoid backbone, yielding one molecule of α-ionone and other products.

This enzymatic process is the primary reason for the presence of α-ionone in so many fruits and flowers, as carotenoid precursors are nearly ubiquitous in the plant kingdom. A 2010 study on Osmanthus fragrans identified a specific CCD1 enzyme, OfCCD1, that cleaves carotenes to produce both α-ionone and β-ionone.[7]

Biosynthesis of Alpha-Ionone cluster_0 Biosynthetic Pathway AC α-Carotene (Precursor in Plant Tissues) ENZ Carotenoid Cleavage Dioxygenase (CCD1) Enzyme AC->ENZ Substrate AI α-Ionone (C13 Apocarotenoid) ENZ->AI Catalyzes Cleavage BP Other Cleavage Products ENZ->BP

Caption: Enzymatic conversion of α-carotene to α-ionone via CCD1.

Methodologies for Isolation and Characterization

For researchers aiming to study α-ionone from natural sources, a systematic workflow involving extraction, purification, and analytical characterization is essential.

Experimental Protocol: Extraction of Volatiles from Plant Material

This protocol outlines a general procedure for solvent extraction, a common method for obtaining volatile and semi-volatile compounds.

Objective: To extract α-ionone and other volatile compounds from a plant matrix (e.g., flower petals, fruit puree).

Materials:

  • Plant Material (200g, fresh or freeze-dried)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Glassware: 2L Erlenmeyer flask, funnel, filter paper

Procedure:

  • Homogenization: Macerate 200g of plant material with 800 mL of DCM in a blender or homogenizer for 2-3 minutes. Perform this in a fume hood.

  • Maceration: Transfer the slurry to a 2L Erlenmeyer flask, seal, and allow it to macerate for 12-24 hours at room temperature with occasional agitation. This allows for the thorough diffusion of compounds into the solvent.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

  • Drying: Add anhydrous sodium sulfate to the filtered extract to remove any residual water. The salt will clump as it absorbs water; continue adding until some crystals remain free-flowing.

  • Concentration: Decant the dried extract and concentrate it under reduced pressure using a rotary evaporator at a water bath temperature of 35-40°C. This temperature is gentle enough to prevent the loss of volatile ionones.

  • Final Product: The resulting oleoresin or concrete contains the concentrated volatile and non-volatile compounds, including α-ionone. Store at -20°C for further analysis.

Purification and Analytical Workflow

Following extraction, the crude extract is a complex mixture. Isolating α-ionone requires chromatographic techniques, and its definitive identification relies on mass spectrometry. In some plants, ionones exist as non-volatile glycosides, which require an additional hydrolysis step before analysis.[14][15]

Isolation and Analysis Workflow cluster_workflow From Plant to Pure Compound PM 1. Plant Material (e.g., Osmanthus flowers) EXT 2. Extraction (Solvent or Steam Distillation) PM->EXT CRUDE 3. Crude Extract (Complex Mixture) EXT->CRUDE PUR 4. Purification (Flash Chromatography / HPLC) CRUDE->PUR PURE 5. Isolated α-Ionone PUR->PURE ID 6. Characterization (GC-MS, NMR) PURE->ID

Caption: Standard workflow for isolating and identifying α-ionone.

Biological Significance and Drug Development Potential

While prized for their aroma, ionones and their derivatives also exhibit a range of compelling biological activities, making them interesting scaffolds for drug development.[1]

  • Anti-inflammatory and Antimicrobial Effects: Both α-ionone and β-ionone, along with their synthetic derivatives, have demonstrated anti-inflammatory and antimicrobial properties in various studies.[1]

  • Anticancer Activity: β-ionone, in particular, has been investigated for its anticancer and chemopreventive effects. It appears to mediate these actions by regulating cell cycle proteins and inducing apoptosis.[1] The ionone structure is considered a promising starting point for designing novel anticancer agents.[1]

  • Skin Health: Recent research has shown that α-ionone can promote the proliferation and migration of human keratinocytes (HaCaT cells).[16] It was found to accelerate the recovery of the epidermal barrier, suggesting potential applications in dermatological and cosmetic formulations aimed at skin repair and protection.[16]

The diverse bioactivities associated with the ionone backbone warrant further investigation. For drug development professionals, these naturally occurring compounds represent a validated starting point for medicinal chemistry campaigns aimed at discovering new therapeutics for inflammatory diseases, cancers, and infectious diseases.[1]

Conclusion and Future Directions

This guide clarifies that this compound (α-isomethylionone) is primarily a synthetic chemical, with its natural occurrence being exceptionally rare. The closely related α-ionone, however, is a widespread and significant natural aroma compound biosynthesized from the degradation of α-carotene. For researchers, the study of α-ionone from natural sources offers fertile ground for discovering its full range of biological activities and leveraging its structure for potential therapeutic applications.

Future research should focus on:

  • Verifying the biosynthetic pathway of α-isomethylionone in Magnolia kobus to understand its unique formation in nature.

  • Expanding the screening of plant biodiversity for novel ionone derivatives.

  • Conducting in-depth mechanistic studies to fully elucidate the signaling pathways through which ionones exert their anticancer and anti-inflammatory effects.

  • Exploring biotechnological production methods, such as microbial fermentation, to sustainably produce enantiomerically pure (R)-α-ionone for commercial and research purposes.[12][17]

References

A Technical Guide to the Heterologous Biosynthesis of α-Isomethyl Ionone in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: α-Isomethyl ionone is a high-value aroma compound with a characteristic floral and woody scent, making it a staple in the fragrance and cosmetics industries.[1][2][3] Traditionally produced via chemical synthesis, there is a growing demand for a sustainable, bio-based production route. Saccharomyces cerevisiae (brewer's yeast) stands out as a premier host for industrial biotechnology due to its GRAS (Generally Recognized as Safe) status, genetic tractability, and robustness in large-scale fermentation.[4][5][6] While α-isomethyl ionone is found naturally in yeast, its production levels are commercially negligible.[1] This guide provides a comprehensive technical framework for the metabolic engineering of S. cerevisiae to achieve efficient de novo biosynthesis of α-isomethyl ionone. We will deconstruct a proposed biosynthetic pathway, outline a multi-tiered metabolic engineering strategy, provide detailed experimental protocols, and discuss the inherent challenges and future perspectives of this endeavor.

The Molecular Blueprint: Deconstructing a Proposed Biosynthetic Pathway

The biosynthesis of C13 and C14 norsesquiterpenoids like ionones in engineered microbes is typically achieved through the cleavage of C40 carotenoid precursors.[7][8] Unlike the well-documented pathways for α-ionone (from ε-carotene) and β-ionone (from β-carotene), a dedicated pathway for α-isomethyl ionone is not fully elucidated.[7][9] Its chemical structure, (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, suggests it is derived from a methylated carotenoid precursor.

We propose a heterologous pathway constructed within the native metabolic framework of S. cerevisiae. The strategy hinges on augmenting the endogenous mevalonate (MVA) pathway to supply isoprenoid building blocks, followed by a multi-gene heterologous pathway to assemble a specific methylated carotenoid, and finally, its cleavage to yield α-isomethyl ionone.

The Foundation: S. cerevisiae's Native Mevalonate (MVA) Pathway

The journey begins with acetyl-CoA, a central metabolite in yeast. The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for all terpenoids.[6][10] This native pathway is the primary target for upstream engineering to boost the precursor supply.

The Engineered Superstructure: A Heterologous Pathway to α-Isomethyl Ionone

To produce the target molecule, we must introduce a series of heterologous enzymes to extend the MVA pathway.

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The condensation of IPP and DMAPP units, catalyzed by a geranylgeranyl pyrophosphate synthase (GGPS, often encoded by genes like CrtE), forms the C20 precursor, GGPP.[7][11]

  • Formation of ε-Carotene: Two molecules of GGPP are condensed to form phytoene, which is then desaturated to produce lycopene. The crucial cyclization of lycopene, catalyzed by an ε-cyclase (EC), yields ε-carotene, which contains the α-ionone ring structure.[9]

  • The Hypothetical Methylation Step: This is the critical, innovative step. To generate the "isomethyl" moiety, we propose the introduction of a carotenoid C-methyltransferase. This enzyme would utilize S-adenosyl methionine (SAM), the cell's primary methyl group donor, to add a methyl group to the polyene backbone of ε-carotene, creating a novel C41 methylated carotenoid. The discovery or engineering of an enzyme with this specific activity is a key challenge, with potential candidates found by mining the genomes of organisms that produce methylated secondary metabolites.

  • Final Cleavage by CCD: The terminal step involves the oxidative cleavage of the methylated ε-carotene precursor by a Carotenoid Cleavage Dioxygenase (CCD). The substrate specificity of the CCD is paramount. Enzymes like CCD1 from Petunia hybrida are known to cleave various carotenoids and would be a primary candidate for screening and protein engineering to optimize activity on the novel C41 substrate.[7][12]

Alpha_Isomethyl_Ionone_Pathway cluster_MVA Native S. cerevisiae MVA Pathway cluster_Heterologous Heterologous Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Erg10, Erg13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP Erg12, Erg8, MVD1 DMAPP DMAPP IPP->DMAPP Idi1 FPP FPP IPP->FPP DMAPP->FPP GGPP GGPP FPP->GGPP CrtE / GGPS Lycopene Lycopene GGPP->Lycopene CrtYB, CrtI E_Carotene ε-Carotene Lycopene->E_Carotene ε-cyclase (EC) Methyl_E_Carotene Methylated ε-Carotene (Hypothetical Precursor) E_Carotene->Methyl_E_Carotene Carotenoid C-Methyltransferase (Proposed) a_Isomethyl_Ionone α-Isomethyl Ionone Methyl_E_Carotene->a_Isomethyl_Ionone CCD1 Experimental_Workflow cluster_Construction Strain Construction cluster_Evaluation Production & Analysis A1 Design & Synthesize Gene Cassettes (Codon Optimized) A2 Assemble into Integration Plasmids (CRISPR/Cas9) A1->A2 A3 Yeast Transformation (LiAc/PEG Method) A2->A3 A4 Verify Integration (Colony PCR & Sequencing) A3->A4 B1 Shake-Flask Cultivation (SC-Dropout Media) A4->B1 Verified Strain B2 Solvent Extraction of Culture Broth (e.g., with Dodecane) B1->B2 B3 GC-MS Analysis B2->B3 B4 Quantify Titer (vs. Standard Curve) B3->B4 B4->A1 Data-Driven Redesign

References

The Spectroscopic Signature of α-Isomethyl Ionone: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for α-isomethyl ionone (CAS 127-51-5), a key aroma chemical celebrated for its characteristic woody and violet floral scent. Intended for researchers, analytical chemists, and professionals in the fragrance and flavor industries, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind experimental choices, ensuring a comprehensive understanding of the molecule's structural characterization.

Introduction to α-Isomethyl Ionone

α-Isomethyl ionone, systematically named (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a C14 norsesquiterpenoid.[1] Its molecular structure, a fusion of a trimethyl-cyclohexene ring and a methyl-substituted enone side chain, gives rise to its unique olfactory properties. Given that its synthesis can produce a mixture of isomers, precise spectroscopic analysis is paramount for unambiguous identification and quality control.[2]

Molecular Structure and Properties:

  • Chemical Formula: C₁₄H₂₂O[3]

  • Molecular Weight: 206.32 g/mol [3]

  • Appearance: Colorless to pale-straw colored liquid[1]

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding of how each technique fingerprints this important molecule.

Caption: Structure of α-Isomethyl Ionone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural assignment is possible.

Expertise & Causality: Experimental Choices

For a molecule like α-isomethyl ionone, which is typically a liquid, sample preparation is straightforward. Deuterated chloroform (CDCl₃) is an excellent solvent choice as it is relatively non-polar, capable of dissolving the analyte, and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-defined and do not typically interfere with the signals of interest.[2] A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve most of the proton signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of all the unique proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment (See Structure Diagram)
~5.9-6.1 m 1H =CH- (Side Chain)
~5.4 br s 1H =CH- (Ring)
~2.8 m 1H -CH- (Ring, adjacent to side chain)
~2.3 s 3H -COCH₃
~2.0 m 2H -CH₂- (Ring)
~1.8 s 3H =C-CH₃ (Side Chain)
~1.6 s 3H =C-CH₃ (Ring)
~1.4 m 2H -CH₂- (Ring)
~0.9 s 3H -C(CH₃)₂

| ~0.8 | s | 3H | -C(CH₃)₂ |

(Data interpreted from spectral information available at SpectraBase[4])

Interpretation:

  • Downfield Region (δ > 4.5 ppm): The two signals in this region correspond to the olefinic protons. The signal around 5.9-6.1 ppm is attributed to the proton on the butenone side chain, while the broad singlet around 5.4 ppm is characteristic of the proton on the trisubstituted double bond within the cyclohexene ring.

  • Aliphatic Region (δ 1.0-3.0 ppm): The singlet at ~2.3 ppm is a classic signature of a methyl ketone (-COCH₃). The complex multiplet at ~2.8 ppm corresponds to the allylic methine proton on the ring, which is coupled to adjacent protons. The signals for the two methylene groups (-CH₂-) in the ring appear as multiplets around 2.0 and 1.4 ppm.

  • Upfield Region (δ < 1.0 ppm): The two sharp singlets at ~0.9 and ~0.8 ppm are assigned to the geminal dimethyl groups on the C6 of the ring. Their magnetic inequivalence is due to the chiral center at C1. The singlets at ~1.8 and ~1.6 ppm correspond to the methyl groups attached to the double bonds of the side chain and ring, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for α-Isomethyl Ionone (CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment (See Structure Diagram)
~198.0 C=O Ketone Carbonyl
~150.0 C Quaternary C (Side Chain)
~135.0 CH Olefinic CH (Side Chain)
~132.0 C Quaternary C (Ring)
~125.0 CH Olefinic CH (Ring)
~55.0 CH Methine C1
~34.0 C Quaternary C6
~32.0 CH₂ Methylene C4
~28.0 CH₃ Gem-dimethyl
~27.5 CH₃ Gem-dimethyl
~25.0 CH₃ Ketone methyl
~23.0 CH₃ Ring methyl
~22.0 CH₂ Methylene C5

| ~20.0 | CH₃ | Side chain methyl |

(Data interpreted from spectral information available at SpectraBase[4] and compared with related compounds[5])

Interpretation:

  • Carbonyl Carbon: The signal furthest downfield, around 198.0 ppm, is characteristic of the ketone carbonyl carbon.

  • Olefinic Carbons: Four signals appear in the olefinic region (120-150 ppm), corresponding to the four sp² hybridized carbons of the two double bonds.

  • Aliphatic Carbons: The remaining nine signals in the upfield region correspond to the sp³ hybridized carbons, including the two quaternary carbons, one methine, two methylenes, and five distinct methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.[6]

Expertise & Causality: Experimental Choices

For a liquid sample like α-isomethyl ionone, the simplest IR sampling method is to prepare a "neat" sample. This involves placing a single drop of the liquid between two salt plates (typically NaCl or KBr), which are transparent to IR radiation.[7] This creates a thin film through which the IR beam can pass, avoiding the use of solvents that would introduce their own interfering absorption bands.

Table 3: Key IR Absorption Bands for α-Isomethyl Ionone

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~2960-2870 Strong C-H Stretch Alkanes (CH₃, CH₂, CH)
~1670 Strong C=O Stretch α,β-Unsaturated Ketone
~1625 Medium C=C Stretch Alkene

| ~1450, ~1360 | Medium | C-H Bend | Alkanes |

(Data sourced from NIST Chemistry WebBook[7])

Interpretation: The IR spectrum of α-isomethyl ionone is dominated by two key features:

  • Strong C=O Stretch: A very strong and sharp absorption band is observed around 1670 cm⁻¹. This frequency is characteristic of a carbonyl group in an α,β-unsaturated ketone. The conjugation with the C=C double bond lowers the frequency from that of a simple saturated ketone (which appears around 1715 cm⁻¹).

  • C-H and C=C Stretches: A series of strong peaks between 2870 and 2960 cm⁻¹ confirm the presence of sp³ hybridized C-H bonds. A medium intensity peak around 1625 cm⁻¹ is indicative of the C=C double bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in complex mixtures like fragrance oils.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of volatile compounds like ionones.[8] This "hard" ionization technique imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint. This allows for confident identification by comparing the obtained spectrum against established libraries like the NIST database.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of α-Isomethyl Ionone

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment Assignment
206 ~45 [M]⁺ (Molecular Ion)
191 ~30 [M - CH₃]⁺
136 ~60 [M - C₅H₆O]⁺ (Retro-Diels-Alder)
121 100 (Base Peak) [C₉H₁₃]⁺
93 ~55 [C₇H₉]⁺

| 43 | ~80 | [CH₃CO]⁺ (Acylium ion) |

(Data sourced from NIST Chemistry WebBook[3] and interpreted with reference to ionone fragmentation patterns[8])

Interpretation:

  • Molecular Ion: The peak at m/z 206 corresponds to the molecular weight of α-isomethyl ionone (C₁₄H₂₂O), confirming its elemental composition.[3]

  • Base Peak: The most abundant ion, known as the base peak, appears at m/z 121. This stable fragment is likely formed by the cleavage of the side chain.

  • Key Fragmentations:

    • [M - 15]⁺ (m/z 191): Loss of a methyl radical (•CH₃) is a common initial fragmentation.

    • Retro-Diels-Alder (m/z 136): A characteristic fragmentation for cyclohexene-containing structures, resulting from the cleavage of the ring.[8]

    • Acylium Ion (m/z 43): The prominent peak at m/z 43 is the highly stable acetyl cation ([CH₃CO]⁺), formed by cleavage alpha to the carbonyl group.

MS_Fragmentation_Workflow M Molecular Ion (M+) m/z = 206 F191 [M - CH3]+ m/z = 191 M->F191 - •CH3 F136 Retro-Diels-Alder Fragment m/z = 136 M->F136 - C5H6O F121 Base Peak [C9H13]+ m/z = 121 M->F121 - C4H5O• (Side Chain Cleavage) F43 Acylium Ion [CH3CO]+ m/z = 43 M->F43 - C12H19• (α-cleavage)

Caption: Key fragmentation pathways for α-Isomethyl Ionone in EI-MS.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of α-isomethyl ionone into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectrum Acquisition (Neat Sample)
  • Sample Preparation: Place one drop of neat α-isomethyl ionone liquid onto the surface of a clean, dry NaCl or KBr salt plate.

  • Measurement: Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film.

  • Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of α-isomethyl ionone (~100 ppm) in a volatile solvent such as hexane or dichloromethane.

  • Chromatographic Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). A typical oven temperature program would start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peak corresponding to α-isomethyl ionone based on its retention time. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST/Wiley) for confirmation.

Conclusion

The structural elucidation of α-isomethyl ionone is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the key α,β-unsaturated ketone functional group. Finally, GC-MS confirms the molecular weight and provides a characteristic fragmentation fingerprint for positive identification. The data and protocols presented in this guide serve as a comprehensive reference for the analysis and quality control of this vital fragrance compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of alpha-isomethyl ionone, a significant fragrance ingredient. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of its chemical characteristics and the methodologies used to confirm its molecular structure.

Introduction

Alpha-isomethyl ionone, systematically named (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a synthetic aromatic ketone widely utilized in the fragrance and cosmetics industries.[1][2] It is prized for its characteristic floral, powdery, and slightly woody scent, often reminiscent of violet and orris.[1] While it can be found naturally in Brewer's yeast (Saccharomyces cerevisiae), the vast majority of alpha-isomethyl ionone used commercially is produced synthetically.[3] Its role extends from fine fragrances, such as Chanel No. 5, to a vast array of personal care products including lotions, soaps, and hair care formulations.[2][3] A thorough understanding of its chemical properties and the definitive elucidation of its structure are paramount for quality control, regulatory compliance, and the development of new applications.

Chemical Properties of alpha-Isomethyl Ionone

Alpha-isomethyl ionone is a colorless to pale straw-colored liquid under standard conditions.[2][3] Its chemical identity is defined by a specific arrangement of 14 carbon atoms, 22 hydrogen atoms, and one oxygen atom, giving it a molecular formula of C₁₄H₂₂O.[3][4] This composition classifies it as a norsesquiterpenoid.[3] The synthesis of alpha-isomethyl ionone is typically achieved through a cross-aldol condensation of citral with methyl ethyl ketone at high temperatures in the presence of a strong alkali.[1][3] This process yields a mixture of isomers, and precise control over reaction conditions is necessary to favor the desired alpha-isomer.[3]

Table 1: Physicochemical Properties of alpha-Isomethyl Ionone
PropertyValueReference(s)
IUPAC Name (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[3][4]
Synonyms α-Cetone, Isoraldeine, Methyl Ionone Gamma[3][4]
CAS Number 127-51-5[3][4]
Molecular Formula C₁₄H₂₂O[3][4][5]
Molar Mass 206.32 g/mol [3][4][5]
Appearance Colorless to pale straw-colored liquid[2][3]
Density 0.925 - 0.936 g/cm³ at 20-25 °C[3][6][7]
Boiling Point 93 °C at 3.1 mmHg[3]
Solubility in Water 0.064 g/L[3]
Refractive Index 1.499 - 1.502 at 20 °C[6][7]

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the molecular structure of alpha-isomethyl ionone relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, confirms the connectivity of atoms and the overall three-dimensional shape of the molecule. The primary tools for this elucidation are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_0 Structure Elucidation Workflow Sample Alpha-Isomethyl Ionone Sample MS Mass Spectrometry (MS) Sample->MS Provides molecular weight and fragmentation pattern IR Infrared (IR) Spectroscopy Sample->IR Identifies functional groups NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR Determines atom connectivity and chemical environment Data_Analysis Combined Spectroscopic Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure Confirmed Structure of alpha-Isomethyl Ionone Data_Analysis->Structure

Caption: Workflow for the structure elucidation of alpha-isomethyl ionone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] This allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of alpha-isomethyl ionone is injected into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[9]

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic charged fragments.[8]

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).[8][9]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[9]

Data Interpretation:

The mass spectrum of alpha-isomethyl ionone will exhibit a molecular ion peak at an m/z corresponding to its molecular weight (206.32 g/mol ).[5][9] The fragmentation pattern is key to confirming the structure. For instance, the presence of a prominent peak at m/z 43 is indicative of the loss of an acetyl group (CH₃CO⁺).[9] Other significant fragments can be attributed to cleavages within the cyclohexene ring and the side chain, providing further structural evidence.[9]

Table 2: Key Mass Spectrometry Fragments for alpha-Isomethyl Ionone
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment AssignmentReference(s)
4380CH₃CO⁺[9]
9150C₇H₇⁺ (Tropylium ion)[9]
121100 (Base Peak)[C₉H₁₃]⁺[9]
13660[M - C₅H₆O]⁺ (Retro-Diels-Alder)[9]
19130[M - CH₃]⁺[9]
20645[M]⁺ (Molecular Ion)[9]
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small drop of liquid alpha-isomethyl ionone is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it interacts with the sample at the surface. The detector measures the amount of light that is absorbed by the sample at each wavelength.

  • Spectrum Generation: The data is processed to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of alpha-isomethyl ionone will display characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak in the region of 1650-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ketone. The presence of a C=C double bond within the cyclohexene ring and the side chain will give rise to absorption bands in the 1600-1680 cm⁻¹ region. Finally, the C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, as it provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to unambiguously determine the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A small amount of alpha-isomethyl ionone is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the hydrogen nuclei is detected and recorded.

  • Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum.

Data Interpretation (¹H NMR):

The ¹H NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the protons.[10] For example, protons adjacent to the carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons of the methyl groups on the cyclohexene ring.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

  • Coupling Constants (J): The distance between the peaks in a multiplet can provide information about the dihedral angle between the coupled protons.

Data Interpretation (¹³C NMR):

A ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shift of these signals can be used to identify the type of carbon (e.g., C=O, C=C, C-H).

Due to the limited availability of public experimental NMR data specifically for alpha-isomethyl ionone, a detailed spectral analysis with peak assignments is not provided here. However, the principles outlined above would be applied to the acquired spectra to confirm the complete structural assignment. For comparative purposes, data for the closely related isomer, alpha-ionone, can be referenced.[9]

Conclusion

The chemical properties and molecular structure of alpha-isomethyl ionone have been thoroughly characterized through a combination of synthetic chemistry and advanced spectroscopic techniques. Its physicochemical properties are well-documented, ensuring its consistent and safe use in a wide range of consumer products. The elucidation of its structure, a critical aspect of its scientific understanding, is a prime example of the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This comprehensive knowledge is essential for quality assurance, regulatory adherence, and the continued innovation in the fields of fragrance chemistry and materials science.

References

Isomers of methyl ionone (alpha, beta, gamma) structural differences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Differences of Methyl Ionone Isomers (Alpha, Beta, Gamma)

Introduction

Methyl ionones are a class of C14 ketones that are indispensable in the fragrance and flavor industries, prized for their characteristic woody and violet scents.[1] First patented in 1893, the ionone family and its derivatives have become a cornerstone of modern perfumery.[1] However, "methyl ionone" is not a single compound but rather a complex mixture of isomers, primarily alpha, beta, and gamma variants, each possessing a unique olfactory profile.[1][2] The industrial synthesis, which involves the condensation of citral with methyl ethyl ketone followed by cyclization, inherently produces this isomeric blend.[1][3][4]

This guide serves as a technical deep-dive for researchers, chemists, and product development professionals, elucidating the core structural differences between the key methyl ionone isomers. A significant point of clarification in industry nomenclature is that the term "gamma-methyl ionone" is frequently used to describe the alpha-iso isomer (α-isomethyl ionone), which is often the most olfactively desirable of the mixture.[1][5][6][7] We will explore the synthetic origins of this isomerism, detail the precise structural differentiators, outline the analytical methodologies required for their characterization, and touch upon the structure-odor relationships that make these distinctions vital.

Part 1: The Synthetic Origin of Isomerism

The isomeric diversity of methyl ionone is a direct consequence of its two-step synthesis pathway. Understanding this process is critical to appreciating why a mixture is formed and how reaction conditions can be manipulated to favor a specific isomer.

Step 1: Aldol Condensation & the "Normal" vs. "Iso" Precursors

The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (MEK).[1][8] MEK is an asymmetrical ketone, and the reaction can proceed via enolate formation at two different sites:

  • The Methyl Group (-CH₃): Reaction at this site leads to the n-methyl pseudo-ionone precursor.

  • The Methylene Group (-CH₂-): Reaction at this site leads to the iso-methyl pseudo-ionone precursor.[1]

The formation of the iso precursor is crucial for obtaining the highly valued α-isomethyl ionone. The ratio of n- to iso- forms can be controlled by reaction conditions; for instance, conducting the condensation at low temperatures (e.g., below 10°C) preferentially yields the iso-methyl pseudo-ionone intermediate.[1][9]

Step 2: Acid-Catalyzed Cyclization

The pseudo-ionone intermediate is subsequently cyclized in the presence of an acid catalyst. The position of the double bond formed within the new cyclohexenyl ring during this step dictates the final isomer (alpha, beta, or gamma). The choice of acid and the reaction conditions are critical; weaker acids like phosphoric acid tend to direct the cyclization of the iso-pseudo precursor toward the desired alpha-iso isomer.[1] In contrast, stronger acids or higher temperatures can lead to different isomeric ratios.[8]

G cluster_0 Step 1: Aldol Condensation cluster_1 Precursor Formation cluster_2 Step 2: Cyclization Citral Citral Condensation Base-Catalyzed Condensation Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation n_pseudo n-Methyl Pseudo-ionone Condensation->n_pseudo  Reaction at  Methyl Group iso_pseudo iso-Methyl Pseudo-ionone Condensation->iso_pseudo  Reaction at  Methylene Group  (Favored at low temp) Cyclization Acid-Catalyzed Cyclization n_pseudo->Cyclization iso_pseudo->Cyclization Isomers Mixture of Methyl Ionone Isomers (Alpha, Beta, Gamma) Cyclization->Isomers G cluster_alpha Alpha-Isomethyl Ionone cluster_beta Beta-Isomethyl Ionone cluster_gamma Gamma-Ionone alpha alpha beta beta alpha_label Double bond at C2-C3 gamma gamma beta_label Double bond at C1-C2 (Conjugated) gamma_label Exocyclic double bond G Sample Methyl Ionone Isomer Mixture GC Gas Chromatography (Separation) Sample->GC NMR NMR Spectroscopy (Definitive Structure) Sample->NMR Purified Isomers MS Mass Spectrometry (MW & Fragmentation) GC->MS Separated Isomers ID Isomer Identification & Quantification MS->ID NMR->ID

References

The Enigmatic Violet: A Technical Guide to the Natural Sources and Extraction of Alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alpha-isomethyl ionone, a fragrance compound prized for its delicate violet and orris-like aroma, is predominantly recognized in the cosmetic and flavor industries as a synthetic entity.[1][2] This guide, however, ventures into the less-explored domain of its natural origins. While commercially synthesized, evidence points to its presence in select botanical and microbial sources.[3][4] This document provides an in-depth exploration of these natural occurrences, the biosynthetic pathways that give rise to this complex molecule, and the sophisticated extraction and analytical methodologies required for its isolation and characterization. Tailored for researchers, scientists, and professionals in drug development and natural products, this guide synthesizes current scientific knowledge with practical, field-proven insights to illuminate the natural life of alpha-isomethyl ionone.

Introduction: Beyond the Synthetic Veil

Alpha-isomethyl ionone is a C14 norsesquiterpenoid, an isomer of methyl ionone, celebrated for its characteristic powdery, floral, and slightly woody scent profile.[5] Its primary application is as a fragrance ingredient in a vast array of consumer products, from fine perfumes to skincare and haircare formulations.[1][5] The pervasive narrative is that this compound is exclusively a product of chemical synthesis, typically derived from precursors like citral.[1][6]

However, a deeper dive into the scientific literature reveals a more nuanced story. Alpha-isomethyl ionone has been identified as a naturally occurring organic compound in Brewer's yeast (Saccharomyces cerevisiae) and as a constituent of the essential oil of certain plant species, notably Iris graminea.[3][4] This guide pivots from the well-trodden path of synthetic chemistry to the intricate world of natural product science, offering a comprehensive overview of the natural sources and extraction of this valuable aroma compound.

Natural Provenance of Alpha-Isomethyl Ionone

While rare, the natural occurrence of alpha-isomethyl ionone has been scientifically substantiated in the following sources:

Botanical Sources: The Genus Iris

The genus Iris, particularly the rhizomes (orris root), is renowned for producing irones, which are structurally related to ionones and share a similar violet-like aroma.[7][8] Specific research has identified alpha-isomethyl ionone in the essential oil extracted from the leaves of Iris graminea.[4]

Table 1: Reported Natural Occurrence of Alpha-Isomethyl Ionone in Iris Species

SpeciesPlant PartReported Presence of Alpha-Isomethyl Ionone
Iris gramineaLeavesIdentified as a component of the essential oil.[4]
Iris germanica, Iris pallidaRhizomes (Orris Root)Primarily known for irones, but other ionone derivatives have been reported in the volatile profile.[7][9]
Microbial Sources: The Versatile Yeast Saccharomyces cerevisiae

Brewer's yeast, Saccharomyces cerevisiae, is a well-known producer of a wide array of aroma compounds during fermentation, contributing significantly to the sensory profiles of wine, beer, and bread.[10][11] Several sources have cited the presence of alpha-isomethyl ionone as a naturally occurring compound in this yeast species.[1][3][12][13] The production of such compounds by yeast is often linked to the metabolism of amino acids and other precursors present in the fermentation medium.[10]

The Genesis of a Scent: Biosynthesis of Ionones

Understanding the biosynthetic pathways is crucial for optimizing the production and extraction of alpha-isomethyl ionone from natural sources.

Biosynthesis in Plants

In plants, ionones and their derivatives are typically formed through the enzymatic cleavage of carotenoids, which are tetraterpenoid pigments.[14] The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs). The specific carotenoid precursor determines the type of ionone produced. For instance, the cleavage of α-carotene can lead to the formation of α-ionone, a closely related compound to alpha-isomethyl ionone.[14] The formation of irones in Iris rhizomes is a result of the oxidative degradation of their precursors, known as iridals, during the aging process.[15] It is plausible that a similar enzymatic transformation of a specific precursor leads to the formation of alpha-isomethyl ionone in Iris graminea.

Plant_Biosynthesis cluster_iris In Iris Species Carotenoids Carotenoids (e.g., α-carotene) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Iridals Iridals (in Iris) Oxidative_Degradation Oxidative Degradation (during aging) Iridals->Oxidative_Degradation Precursor Specific Precursor Enzymatic_Transformation Enzymatic Transformation Precursor->Enzymatic_Transformation Ionones α-Ionone & other Ionones CCD->Ionones Irones Irones Oxidative_Degradation->Irones AIMI Alpha-Isomethyl Ionone Enzymatic_Transformation->AIMI

Caption: Biosynthetic pathways of ionones and irones in plants.

Biosynthesis in Saccharomyces cerevisiae

The production of aroma compounds in S. cerevisiae is a complex process integrated into its primary metabolism. Higher alcohols and esters, which form a significant portion of the aroma profile, are produced through the Ehrlich pathway, which involves the catabolism of amino acids.[10] While the precise pathway for alpha-isomethyl ionone is not as well-defined as for more common fermentation byproducts, it is likely synthesized as a secondary metabolite from precursors present in the growth medium. The heterologous production of other flavor and aroma compounds in yeast has been extensively studied, suggesting that with the identification of the specific enzymes and precursors, the production of alpha-isomethyl ionone could be enhanced through metabolic engineering.[16]

Extraction Methodologies: Isolating the Essence

The choice of extraction method is critical and depends on the source material and the chemical properties of the target compound. For alpha-isomethyl ionone, a relatively volatile and moderately polar molecule, several techniques are applicable.

Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[8][17][18] It is particularly suitable for isolating volatile compounds like alpha-isomethyl ionone from the leaves of Iris graminea.[19]

  • Preparation of Plant Material: Freshly harvested or air-dried leaves of Iris graminea are coarsely chopped to increase the surface area for efficient oil extraction.[19]

  • Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a distillation head, a condenser, and a collection vessel.[2]

  • Distillation: The chopped leaves are placed in the flask with a sufficient amount of distilled water. The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.[17]

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and returns to a liquid state.[8]

  • Separation: The condensed liquid collects in a separator, where the essential oil, being less dense than water, forms a layer on top and can be physically separated. The aromatic water byproduct is known as a hydrosol.

Steam_Distillation_Workflow start Start prep Preparation of Iris graminea Leaves start->prep distill Steam Distillation prep->distill condense Condensation distill->condense separate Separation of Essential Oil and Hydrosol condense->separate end End Product: Essential Oil separate->end

Caption: Workflow for steam distillation of essential oils.

Solvent Extraction

Solvent extraction is a versatile technique that can be applied to both plant and microbial sources.[20] The choice of solvent is critical and depends on the polarity of the target compound.[20] For alpha-isomethyl ionone, solvents of intermediate polarity would be most effective.

  • Cell Harvesting: S. cerevisiae cells are harvested from the fermentation broth by centrifugation.

  • Cell Lysis (Optional): To improve extraction efficiency, the yeast cells can be lysed using methods such as sonication or enzymatic digestion.

  • Extraction: The yeast biomass is suspended in a suitable solvent (e.g., ethyl acetate, hexane) and agitated for a defined period to allow the aroma compounds to dissolve in the solvent.[21]

  • Filtration and Concentration: The mixture is filtered to remove the cell debris, and the solvent is then evaporated under reduced pressure to yield a concentrated extract containing the aroma compounds.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, most commonly using carbon dioxide (CO2), is a "green" technology that offers high selectivity and is particularly well-suited for the extraction of thermally sensitive compounds.[4][22][23] SFE with CO2 is ideal for extracting non-polar to moderately polar compounds. The solvating power of supercritical CO2 can be modified by adjusting the pressure and temperature or by adding a co-solvent like ethanol.[23]

  • Sample Preparation: The dried and ground natural source material (e.g., Iris leaves or yeast biomass) is packed into an extraction vessel.

  • Extraction: Supercritical CO2, either pure or with a co-solvent, is passed through the extraction vessel at a controlled temperature and pressure. The alpha-isomethyl ionone and other soluble compounds are dissolved in the supercritical fluid.

  • Separation: The pressure of the fluid is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected, and the CO2 can be recycled.

SFE_Workflow start Start prep Sample Preparation (Grinding & Loading) start->prep extract Supercritical CO2 Extraction prep->extract separate Depressurization & Separation extract->separate collect Collection of Extract separate->collect end End Product: Solvent-Free Extract collect->end

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Analytical Characterization

Accurate identification and quantification of alpha-isomethyl ionone in complex natural extracts are paramount. The gold standard for this is gas chromatography coupled with mass spectrometry (GC-MS).[7][24][25]

Table 2: Key Parameters for GC-MS Analysis of Alpha-Isomethyl Ionone

ParameterTypical SpecificationRationale
Column Non-polar or semi-polar capillary column (e.g., HP-5ms)Provides good separation of volatile and semi-volatile compounds.[25]
Injector Temperature 250 °CEnsures complete volatilization of the sample.[10]
Oven Temperature Program Ramped from a low initial temperature (e.g., 40-60 °C) to a high final temperature (e.g., 250-280 °C)Allows for the separation of compounds with a wide range of boiling points.[10]
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.
Mass Spectrometer Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for compound identification.[25]
Detection Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification.

Conclusion and Future Perspectives

While alpha-isomethyl ionone remains a stalwart of the synthetic fragrance industry, its existence in the natural world, albeit in trace amounts, opens up exciting avenues for research and development. The exploration of its biosynthesis in Iris species and Saccharomyces cerevisiae could pave the way for biotechnological production methods, such as fermentation or enzymatic conversion, to produce "natural" alpha-isomethyl ionone.[26][27] Advances in extraction technologies, particularly supercritical fluid extraction, offer environmentally friendly and highly selective methods for isolating this valuable compound from its natural matrices. Further research is warranted to quantify the concentration of alpha-isomethyl ionone in a wider range of natural sources and to fully elucidate its biosynthetic pathways. This knowledge will be instrumental in harnessing the natural potential of this enigmatically beautiful scent.

References

The Scent of Innovation: A Technical Guide to the Discovery and Enduring Legacy of alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of alpha-isomethyl ionone, a cornerstone of the modern fragrance industry. We delve into the historical scientific context of its discovery in the late 19th century, a period of revolutionary advancements in organic chemistry. The guide offers a detailed examination of its chemical synthesis, including step-by-step experimental protocols and in-depth mechanistic discussions. Furthermore, we present a thorough analytical characterization of alpha-isomethyl ionone, featuring spectroscopic data and analysis. Finally, we explore its multifaceted applications in perfumery, elucidating the structure-activity relationships that govern its unique olfactory properties. This document is intended for researchers, scientists, and professionals in the fields of chemistry, fragrance science, and drug development, offering both historical perspective and practical technical insights.

The Genesis of a Fragrance Revolution: A Historical Perspective

The late 19th century was a crucible of scientific innovation, particularly in the field of organic chemistry. The prevailing theory of vitalism—the belief that organic compounds could only be produced by living organisms—was steadily being dismantled by groundbreaking synthetic achievements.[1] This era witnessed the rise of the German chemical industry, fueled by a deep understanding of molecular structure and reactivity.[2] It was within this dynamic environment that the quest for synthetic fragrances began, driven by the desire to replicate rare and expensive natural essences.

At the forefront of this movement was the German chemist Johann Karl Wilhelm Ferdinand Tiemann (1848-1899).[3] A student of the renowned August Wilhelm von Hofmann, Tiemann made significant contributions to the understanding and synthesis of a variety of organic compounds, including vanillin.[4][5] His work, along with that of his contemporaries, laid the foundation for the systematic investigation of essential oils and the identification of their fragrant constituents.[6]

The discovery of ionones, the chemical family to which alpha-isomethyl ionone belongs, was a direct result of this scientific zeitgeist. In 1893, Tiemann and his colleague, Paul Krüger, embarked on a quest to synthesize the delicate and sought-after aroma of violets (Viola odorata).[7] Their research, however, did not directly involve the violet flower itself, but rather the more accessible orris root oil, which possesses a similar olfactory profile. This pivotal decision to work with a related, more abundant natural source was a testament to their pragmatic and insightful experimental approach. Through their investigations, Tiemann and Krüger successfully synthesized a mixture of isomeric ketones, which they named "ionones" from the Greek word "ion" for violet.[5] This breakthrough was not merely the creation of a new scent; it was a paradigm shift that ushered in the age of synthetic perfumery, demonstrating that complex natural aromas could be recreated and even enhanced through the power of chemical synthesis.[6]

The discovery of methyl ionones, including alpha-isomethyl ionone, followed shortly after, representing a refinement and expansion of their initial work. By substituting acetone with methyl ethyl ketone in their synthesis, a new palette of violet-like aromas with distinct woody and orris nuances was unlocked.[8][9]

The Scientific Climate of the Late 19th Century: A Catalyst for Discovery

The discovery of ionones was not an isolated event but rather the culmination of several converging scientific and technological advancements:

  • The Rise of Structural Theory: The work of Kekulé, Couper, and others in elucidating the structure of organic molecules provided the theoretical framework necessary to understand and manipulate complex chemical entities.[1]

  • Advancements in Synthetic Methodology: The development of new synthetic reactions and techniques, such as the aldol condensation, provided the practical tools needed to construct complex molecules in the laboratory.

  • The Emergence of Spectroscopy: While still in its infancy, early spectroscopic techniques were beginning to provide insights into the composition of natural products, aiding in the identification of target molecules for synthesis.[10][11][12][13]

The following diagram illustrates the key factors contributing to the discovery of synthetic fragrances in the late 19th century.

G Logical Relationship: The Confluence of Factors Leading to Synthetic Fragrance Discovery A Advancements in Organic Synthesis E Discovery of Synthetic Fragrances (e.g., Ionones) A->E Enabled creation of new molecules B Rise of the Chemical Industry B->E Provided resources and drive for innovation C Understanding of Molecular Structure C->A Foundation for predictive synthesis C->E Allowed for targeted synthesis of aromas D Early Spectroscopic Techniques D->C Aided in structural elucidation

Caption: Confluence of factors leading to synthetic fragrance discovery.

The Art and Science of Synthesis: From Precursors to Perfume

The synthesis of alpha-isomethyl ionone is a classic example of multi-step organic synthesis, involving two key transformations: a base-catalyzed aldol condensation followed by an acid-catalyzed cyclization and rearrangement.[14] The careful control of reaction conditions in each step is paramount to achieving a high yield and the desired isomeric purity.

Step 1: The Aldol Condensation - Forging the Carbon Skeleton

The journey to alpha-isomethyl ionone begins with the aldol condensation of citral and methyl ethyl ketone. This reaction forms the acyclic precursor, pseudo-methyl ionone. The choice of base catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the enolate formation from methyl ethyl ketone, which ultimately determines the ratio of the desired "iso" and the "normal" pseudo-methyl ionone isomers.

G Experimental Workflow: Synthesis of alpha-Isomethyl Ionone cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization A Reactants: Citral & Methyl Ethyl Ketone B Base-Catalyzed Condensation (e.g., NaOH, KOH) A->B C Formation of Pseudo-Methyl Ionone B->C D Work-up and Purification C->D E Pseudo-Methyl Ionone D->E Isolated Intermediate F Acid-Catalyzed Cyclization (e.g., H3PO4, H2SO4) E->F G Formation of alpha-Isomethyl Ionone and other isomers F->G H Purification (Fractional Distillation) G->H I I H->I Final Product

Caption: Synthesis workflow for alpha-isomethyl ionone.

Experimental Protocol: Synthesis of Pseudo-Methyl Ionone

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with methyl ethyl ketone and a suitable solvent (e.g., isopropanol). The flask is cooled in an ice-water bath.

  • Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is slowly added to the cooled methyl ethyl ketone with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction and favor the desired regioselectivity.

  • Citral Addition: Citral is added dropwise from the addition funnel to the reaction mixture, ensuring the temperature remains below a specified threshold (typically 0-10 °C). The rate of addition should be carefully controlled to prevent side reactions.

  • Reaction Monitoring: The reaction is stirred at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of citral.

  • Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent and excess methyl ethyl ketone are removed under reduced pressure. The crude pseudo-methyl ionone is then purified by vacuum distillation to isolate the desired product.

Step 2: The Cyclization - Crafting the Ring and the Aroma

The second critical step is the acid-catalyzed cyclization of the purified pseudo-methyl ionone. This intramolecular reaction leads to the formation of the characteristic six-membered ring of the ionone structure. The choice of acid catalyst and reaction temperature is a key determinant of the final isomeric ratio, with milder acids and lower temperatures generally favoring the formation of the alpha-isomer.[2][15][16][17][18]

Experimental Protocol: Synthesis of alpha-Isomethyl Ionone

  • Reaction Setup: A clean, dry multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a strong acid, such as phosphoric acid or a mixture of sulfuric and acetic acid. The acid is cooled in an ice-salt bath.

  • Pseudo-Methyl Ionone Addition: The purified pseudo-methyl ionone is added dropwise to the cold, stirred acid. The temperature must be strictly controlled during the addition to manage the exothermic nature of the cyclization and to maximize the yield of the alpha-isomer.

  • Reaction and Quenching: The reaction mixture is stirred at a low temperature for a specific period. Upon completion, the reaction is quenched by pouring the mixture onto crushed ice.

  • Extraction and Neutralization: The product is extracted with a suitable organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent and the solvent is removed by rotary evaporation.

  • Final Purification: The crude product, a mixture of ionone isomers, is subjected to fractional distillation under reduced pressure to separate the alpha-isomethyl ionone from other isomers and byproducts.

Analytical Characterization: Unveiling the Molecular Signature

The unambiguous identification and quality control of alpha-isomethyl ionone rely on modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for separating the various isomers of methyl ionone and for confirming the identity of the alpha-isomethyl isomer. The mass spectrum of alpha-isomethyl ionone exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of alpha-isomethyl ionone (C₁₄H₂₂O, molecular weight: 206.32 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 206. Key fragment ions arise from characteristic cleavages of the molecular structure.[19][20]

m/zProposed Fragment
191[M - CH₃]⁺
163[M - C₃H₇]⁺
136Retro-Diels-Alder fragmentation
121[C₉H₁₃]⁺
93[C₇H₉]⁺
43[CH₃CO]⁺ (base peak)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of alpha-isomethyl ionone, allowing for the unambiguous assignment of all protons and carbons.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the various protons in the molecule, including the vinylic protons, the protons of the cyclohexene ring, and the methyl groups. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.[21][22][23]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display a unique signal for each of the 14 carbon atoms in the alpha-isomethyl ionone molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aliphatic carbons are characteristic of this structure.[23][24]

Applications in Perfumery: The Olfactory Palette

Alpha-isomethyl ionone is a workhorse in the perfumer's palette, prized for its complex and versatile olfactory profile.[25] Its scent is often described as having floral, woody, and powdery notes, with a distinct violet and orris character.[17][26] This multifaceted aroma allows it to be used in a wide range of fragrance compositions, from delicate florals to rich orientals.[8][9]

Structure-Odor Relationship:

The specific arrangement of the methyl group on the butenone side chain and the position of the double bond in the cyclohexene ring are critical to the unique scent of alpha-isomethyl ionone. Different isomers of methyl ionone possess distinct olfactory characteristics, highlighting the importance of stereochemistry in determining odor perception.[27]

Conclusion

The discovery of alpha-isomethyl ionone stands as a landmark achievement in the history of synthetic chemistry and the fragrance industry. It exemplifies the power of scientific inquiry to not only replicate nature but also to create novel materials with unique and valuable properties. From its conceptual genesis in the vibrant scientific landscape of the late 19th century to its enduring presence in modern perfumery, alpha-isomethyl ionone is a testament to the profound impact of molecular science on our sensory world. This guide has provided a comprehensive technical overview of this remarkable molecule, with the aim of inspiring and informing the next generation of researchers and innovators in the field.

References

An In-depth Technical Guide to the Theoretical Investigation of Isomethyl Ionone Isomers' Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Isomethyl ionone, a key fragrance and flavor compound, exists as a mixture of several isomers, primarily α-isomethyl ionone and β-isomethyl ionone. The subtle differences in their molecular structures give rise to distinct olfactory properties. A thorough understanding of their three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for targeted synthesis, quality control, and the development of new applications. This technical guide provides a comprehensive framework for the theoretical investigation of isomethyl ionone isomers using state-of-the-art computational chemistry methods. We will delve into the rationale behind the choice of theoretical models, provide detailed step-by-step protocols for geometry optimization, vibrational analysis, and the prediction of NMR and UV-Vis spectra. The calculated results will be compared with available experimental data to validate the computational approach. This guide is intended to serve as a practical resource for researchers aiming to apply computational tools to the study of terpene-related compounds.

Introduction to Isomethyl Ionone Isomers

Isomethyl ionone is a C14-ketone belonging to the family of rose ketones, which are prized for their complex floral and woody scents.[1][2] The "iso" prefix denotes that the condensation reaction to form the precursor, methyl pseudoionone, occurs at the methylene group of methyl ethyl ketone rather than the terminal methyl group. Subsequent acid-catalyzed cyclization of this precursor leads to a mixture of isomers, with the position of the double bond in the cyclohexene ring dictating the specific isomer.[2]

The two most prominent isomers are:

  • α-Isomethyl ionone ((3E)-3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one): Characterized by a double bond within the cyclohexene ring between carbons 2 and 3. It is known for its violet, orris, and woody scent profile.[1][3]

  • β-Isomethyl ionone ((E)-3-Methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one): In this isomer, the double bond is located between carbons 1 and 2 of the cyclohexene ring.

The subtle shift in the double bond position significantly impacts the molecule's overall shape and electronic distribution, leading to their distinct fragrances. Understanding these structural nuances at a molecular level is paramount for correlating structure with olfactory perception and for designing novel fragrance compounds.

Theoretical Framework: A Quantum Chemical Approach

To elucidate the molecular intricacies of the isomethyl ionone isomers, we employ a robust theoretical framework grounded in quantum chemistry. This approach allows us to model the electronic structure of the molecules with high accuracy and predict a wide range of properties. The two primary first-principles methods we will utilize are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

The Rationale for Method Selection
  • Hartree-Fock (HF) Theory: This ab initio method provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it serves as an excellent starting point for more advanced calculations and can provide good structural parameters for many organic molecules.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT calculates the total energy of the system from the electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For molecules like isomethyl ionone, hybrid functionals that incorporate a portion of the exact Hartree- Fock exchange often yield superior results.

The selection of a suitable basis set is equally important. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense. For our study, we will employ Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVTZ), which have been shown to provide reliable results for organic molecules.

Computational Workflow

The theoretical investigation of the isomethyl ionone isomers will follow a systematic workflow, as depicted in the diagram below. Each step builds upon the previous one to provide a comprehensive understanding of the molecules' properties.

computational_workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis & Validation mol_structure Initial 3D Structures (α- and β-isomers) geom_opt Geometry Optimization (DFT & HF) mol_structure->geom_opt Initial Geometries freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structures nmr_calc NMR Spectra Prediction (GIAO method) geom_opt->nmr_calc uv_vis_calc UV-Vis Spectra Prediction (TD-DFT) geom_opt->uv_vis_calc struct_analysis Structural Parameters (Bond lengths, angles) geom_opt->struct_analysis spec_analysis Spectroscopic Data (IR, NMR, UV-Vis) freq_calc->spec_analysis Vibrational Modes nmr_calc->spec_analysis Chemical Shifts uv_vis_calc->spec_analysis Electronic Transitions validation Comparison with Experimental Data struct_analysis->validation spec_analysis->validation

Figure 1: A schematic representation of the computational workflow for the theoretical study of isomethyl ionone isomers.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These protocols are designed to be implemented using common quantum chemistry software packages such as Gaussian or ORCA.

Protocol 1: Geometry Optimization

Objective: To determine the lowest energy, equilibrium structure of the α- and β-isomethyl ionone isomers.

Methodology:

  • Input Structure Generation:

    • Construct the 3D structures of α- and β-isomethyl ionone using a molecular builder such as Avogadro or GaussView.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .xyz or .gjf).

  • DFT Calculation Setup:

    • Create an input file for the quantum chemistry program.

    • Specify the desired level of theory. A recommended starting point is the B3LYP functional with the 6-31G(d) basis set.

    • Include the Opt keyword to request a geometry optimization.

    • Define the charge (0) and spin multiplicity (singlet) of the molecule.

    • Submit the calculation.

  • Hartree-Fock Calculation Setup:

    • Create a separate input file.

    • Specify the HF method with the 6-31G(d) basis set.

    • Include the Opt keyword.

    • Define the charge and spin multiplicity.

    • Submit the calculation.

  • Analysis of Results:

    • Upon successful completion, the output file will contain the optimized Cartesian coordinates of the atoms.

    • Verify that the optimization has converged by checking for the appropriate convergence criteria in the output file.

    • Visualize the optimized structures using a molecular visualization program like Avogadro or VMD.

Protocol 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometries correspond to true energy minima and to calculate the theoretical infrared (IR) spectra.

Methodology:

  • Calculation Setup:

    • Use the optimized geometries obtained from Protocol 1 as the input structures.

    • In the input file, include the Freq keyword in addition to the level of theory (e.g., B3LYP/6-31G(d)).

    • Submit the calculation.

  • Analysis of Results:

    • The output file will list the calculated vibrational frequencies and their corresponding IR intensities.

    • A true minimum on the potential energy surface will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

    • The calculated frequencies can be used to generate a theoretical IR spectrum, which can be compared with experimental data. Note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and a scaling factor may be applied for better agreement.

Protocol 3: NMR Spectra Prediction

Objective: To predict the ¹H and ¹³C NMR chemical shifts of the isomethyl ionone isomers.

Methodology:

  • Calculation Setup:

    • Use the optimized geometries.

    • In the input file, specify the NMR keyword.

    • The Gauge-Independent Atomic Orbital (GIAO) method is the default and recommended approach for calculating NMR chemical shifts.

    • A larger basis set, such as 6-311+G(2d,p), is often beneficial for accurate NMR predictions.

    • Calculations should also be performed for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Analysis of Results:

    • The output will provide the absolute isotropic shielding values for each nucleus.

    • The chemical shift (δ) is calculated relative to the reference compound: δ_sample = σ_TMS - σ_sample.

    • The predicted chemical shifts can be used to generate theoretical ¹H and ¹³C NMR spectra.

Protocol 4: UV-Vis Spectra Prediction

Objective: To predict the electronic absorption spectra of the isomethyl ionone isomers.

Methodology:

  • Calculation Setup:

    • Use the optimized geometries.

    • Employ Time-Dependent DFT (TD-DFT) for the calculation of electronic excited states. This is typically invoked with the TD keyword in the input file.

    • Specify the number of excited states to calculate (e.g., TD(NStates=10)).

    • The same functional and basis set as the geometry optimization can be used, or a different one can be chosen based on literature recommendations for excited state calculations.

  • Analysis of Results:

    • The output will list the excitation energies, oscillator strengths, and the major orbital contributions for each electronic transition.

    • The excitation energies correspond to the absorption wavelengths, and the oscillator strengths are related to the intensity of the absorption bands.

    • This data can be used to construct a theoretical UV-Vis spectrum.

Results and Discussion

The application of the aforementioned protocols will yield a wealth of theoretical data on the molecular structure and properties of the isomethyl ionone isomers.

Molecular Geometries

The optimized geometries from both DFT and HF calculations will provide precise bond lengths, bond angles, and dihedral angles for each isomer. These structural parameters are crucial for understanding the overall shape and steric hindrance of the molecules. A comparison of the key geometrical parameters for the α- and β-isomers is presented in the table below.

Parameterα-Isomethyl Ionone (Calculated)β-Isomethyl Ionone (Calculated)
C=O Bond Length (Å)ValueValue
C=C (side chain) Bond Length (Å)ValueValue
C=C (ring) Bond Length (Å)ValueValue
Dihedral Angle (C-C-C=C) (°)ValueValue

(Note: The "Value" placeholders would be populated with the actual calculated data from the quantum chemistry software.)

Spectroscopic Signatures

The calculated vibrational frequencies will allow for the assignment of the major absorption bands in the experimental IR spectrum. For α-isomethyl ionone, the experimental IR spectrum from the NIST database shows characteristic peaks for the C=O stretch, C=C stretches, and C-H bends.[4] The theoretical spectrum will be compared to this experimental data to assess the accuracy of the computational method.

ir_spectrum_comparison cluster_exp Experimental Data cluster_theo Theoretical Prediction exp_ir NIST IR Spectrum of α-Isomethyl Ionone validation Validation exp_ir->validation theo_ir Calculated IR Spectrum (DFT/B3LYP/6-31G(d)) theo_ir->validation

Figure 2: A diagram illustrating the validation of the theoretical IR spectrum against experimental data.

The predicted ¹H and ¹³C NMR spectra will provide valuable information for the structural elucidation of the isomers. Key differences in the chemical shifts are expected for the protons and carbons in and near the cyclohexene ring, reflecting the different electronic environments due to the position of the double bond. In the absence of readily available experimental NMR data for the isomethyl ionones, the predicted spectra will serve as a benchmark for future experimental studies.

The TD-DFT calculations will predict the electronic transitions and the corresponding absorption wavelengths. The position of the π→π* transition associated with the conjugated enone system is expected to be sensitive to the position of the double bond within the ring, potentially leading to different absorption maxima for the α and β isomers.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of the molecular structure of isomethyl ionone isomers. By employing a combination of Hartree-Fock and Density Functional Theory methods, we can obtain accurate predictions of their geometries, vibrational frequencies, and NMR and UV-Vis spectra. The detailed protocols provided herein offer a practical roadmap for researchers to apply these powerful computational tools. The theoretical data generated from this workflow will not only deepen our fundamental understanding of the structure-property relationships in these important fragrance molecules but also serve as a valuable resource for their synthesis, analysis, and application in various fields.

References

Biosynthetic pathway of ionones from carotenoid degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthetic Pathway of Ionones from Carotenoid Degradation

Introduction: The Aromatic Essence of Carotenoids

Ionones, specifically α-ionone and β-ionone, are C13-apocarotenoid compounds that hold significant value in the flavor, fragrance, and pharmaceutical industries.[1][2] Renowned for their characteristic violet and raspberry aromas, these molecules contribute profoundly to the sensory profiles of numerous fruits, flowers, and teas.[1][3][4] Despite their potent aromatic impact, ionones are typically present in plants at very low concentrations.[5] Their biogenesis is a direct result of the oxidative cleavage of C40 carotenoid precursors, such as β-carotene and α-carotene.[2][3][6] This transformation is not spontaneous; it is a highly specific enzymatic process orchestrated by a unique class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2][7][8][9]

This guide provides a comprehensive technical overview of the ionone biosynthetic pathway, from the core enzymatic reactions to the state-of-the-art methodologies employed for its characterization. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic route and its potential for biotechnological exploitation.

The Core Enzymatic Machinery: Carotenoid Cleavage Dioxygenases (CCDs)

The central catalysts in ionone biosynthesis are the Carotenoid Cleavage Dioxygenases (CCDs). These enzymes belong to a superfamily of non-heme iron-dependent proteins that catalyze the oxidative fission of double bonds within the carotenoid polyene chain.[7][10][11] The reaction mechanism requires molecular oxygen as a cosubstrate and does not depend on additional cofactors.[7][12] The CCD family is diverse, with different subfamilies exhibiting distinct substrate specificities and cleavage patterns, which ultimately dictates the apocarotenoid products formed.[11]

  • CCD1 Subfamily: These are arguably the most prominent enzymes in ionone biosynthesis. CCD1 enzymes are characterized by their ability to perform a symmetrical cleavage of various carotenoid substrates at the 9,10 and 9',10' double bond positions.[2][9][10] For instance, the cleavage of β-carotene by CCD1 yields two molecules of the C13 ketone β-ionone and one C14 dialdehyde molecule.[8][9] CCD1 enzymes are typically found in the cytoplasm, which implies they act on carotenoid substrates that have been transported from their synthesis site in plastids.[8][10]

  • CCD4 Subfamily: Members of the CCD4 subfamily are also key players in apocarotenoid production. Unlike CCD1, they often perform an asymmetric cleavage and are located within plastids (chromoplasts and chloroplasts).[2][13] Their activity can significantly impact the carotenoid content in tissues, influencing the color of flowers and fruits, and they are known to contribute to the formation of β-ionone and other volatile compounds.[13][14]

  • Other CCDs (CCD7, CCD8): While primarily known for their sequential role in synthesizing strigolactones (plant hormones), CCD7 and CCD8 can also generate ionone as a byproduct. CCD7 first cleaves a 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone.[11] This highlights the metabolic crosstalk and the multifunctional nature of these enzymes.

The specific carotenoid precursor determines the type of ionone produced. β-carotene, with its two β-rings, is the substrate for β-ionone.[3] α-carotene and ε-carotene, which contain at least one α-ring, are the precursors for α-ionone.[6][15]

Ionone Biosynthesis Pathway cluster_precursors C40 Carotenoid Precursors cluster_enzymes Enzymes cluster_products C13 Ionone Products beta_carotene β-Carotene CCD1 CCD1 beta_carotene->CCD1 9,10 & 9',10' cleavage CCD4 CCD4 beta_carotene->CCD4 Asymmetric cleavage alpha_carotene α-Carotene alpha_carotene->CCD4 9,10 cleavage beta_ionone β-Ionone CCD1->beta_ionone 2 molecules c14_dialdehyde C14 Dialdehyde CCD1->c14_dialdehyde CCD4->beta_ionone alpha_ionone α-Ionone CCD4->alpha_ionone

Core biosynthetic pathways of ionone formation.

Methodologies for Pathway Characterization

Elucidating the function of CCD enzymes and quantifying their products requires a robust set of biochemical and analytical techniques. The causality behind these experimental choices is to move from a controlled, single-variable system (in vitro) to a more complex, biologically relevant environment (in vivo).

In Vitro Characterization of CCD Activity

The primary goal of in vitro analysis is to unequivocally determine an enzyme's substrate specificity, kinetic parameters, and the precise identity of its cleavage products in a controlled setting.[10][16] This approach forms the bedrock of enzymatic characterization.

Experimental Protocol: Heterologous Expression and In Vitro Assay of a Plant CCD1

This protocol describes a self-validating system where successful protein expression is confirmed before proceeding to the activity assay, and the final product identification validates the entire workflow.

  • Gene Cloning and Heterologous Expression:

    • Rationale: Plant tissues often contain low levels of CCD enzymes and potential inhibitors. Heterologous expression in Escherichia coli allows for the production of large quantities of pure, active enzyme.[2][5]

    • Step 1: Obtain the full-length cDNA sequence of the target CCD1 gene from the plant of interest. Codon-optimize the sequence for E. coli expression to enhance protein yield.[2]

    • Step 2: Clone the synthesized gene into a suitable expression vector (e.g., pET series or pASK vectors) containing an inducible promoter and an affinity tag (e.g., 6x-His or GST) for purification.[2][17]

    • Step 3: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

    • Step 4: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (or anhydrotetracycline for pASK vectors) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

    • Step 5: Harvest the cells by centrifugation and lyse them using sonication or a French press.

  • Protein Purification:

    • Rationale: Purification is essential to remove contaminating E. coli proteins that could interfere with the assay.

    • Step 1: Centrifuge the cell lysate to pellet debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

    • Step 2: Wash the column extensively to remove non-specifically bound proteins.

    • Step 3: Elute the purified CCD1 protein using an appropriate elution buffer (e.g., containing imidazole).

    • Step 4: Verify protein purity and size using SDS-PAGE. Confirm protein concentration using a Bradford or BCA assay.

  • In Vitro Enzyme Activity Assay:

    • Rationale: This core step directly measures the enzyme's ability to cleave the carotenoid substrate.[10][16][18]

    • Step 1: Prepare the carotenoid substrate (e.g., β-carotene) solution. Due to their hydrophobicity, carotenoids must be solubilized using a detergent (e.g., Triton X-100) or delivered in a water-miscible organic solvent (e.g., acetone).[12]

    • Step 2: Set up the reaction mixture in a glass vial. A typical reaction contains:

      • Purified CCD1 enzyme (1-5 µg)

      • Carotenoid substrate (e.g., 20 µM β-carotene)

      • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • FeSO4 (e.g., 1 mM)

      • Catalase (to remove potentially inhibitory H2O2)

    • Step 3: Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-4 hours in the dark. A control reaction without the enzyme should be run in parallel.[19] Successful cleavage is often visible as a decolorization of the yellow/orange carotenoid solution.[18]

    • Step 4: Stop the reaction and extract the apocarotenoid products by adding an equal volume of an organic solvent (e.g., hexane or dodecane) and vortexing vigorously.[20]

    • Step 5: Centrifuge to separate the phases and collect the upper organic phase for analysis.

  • Product Identification and Quantification:

    • Rationale: Unambiguous identification of the reaction products is critical to confirm the enzyme's function.

    • Step 1: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]

    • Step 2: Identify β-ionone by comparing its retention time and mass spectrum with that of an authentic chemical standard.[22]

    • Step 3: Quantify the product by generating a standard curve with known concentrations of the authentic standard.

In_Vitro_Workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_assay Functional Assay cluster_analysis Analysis A 1. Isolate/Synthesize CCD1 Gene B 2. Clone into Expression Vector A->B C 3. Transform E. coli B->C D 4. Induce Protein Expression C->D E 5. Purify Recombinant CCD1 Protein D->E F 6. Perform In Vitro Cleavage Assay E->F G 7. Extract Products F->G H 8. Analyze by GC-MS G->H I 9. Identify & Quantify Ionone Product H->I

Experimental workflow for in vitro CCD characterization.
In Vivo Functional Analysis using Engineered Microbes

In vivo systems, particularly engineered microbes, serve a dual purpose: they confirm enzyme function in a cellular environment and act as platforms for the biotechnological production of ionones.[16][23] By reconstructing the pathway in a host like E. coli or Saccharomyces cerevisiae, one can validate that the CCD is active and can access its substrate within a cell.

The general principle involves co-expressing the target CCD gene with the necessary carotenogenic genes (e.g., crtE, crtYB, crtI from bacteria like Pantoea ananatis or fungi like Xanthophyllomyces dendrorhous) that produce the carotenoid substrate, such as β-carotene.[5][8] The engineered microbe turns a simple carbon source like glucose into the carotenoid, which is then cleaved by the heterologous CCD into ionone. The volatile ionone can be collected from the culture headspace or extracted from the cells and medium for GC-MS analysis.[21]

Quantitative Data and Regulation

The biological and industrial relevance of ionones is underscored by their extremely low odor thresholds and the yields achieved through metabolic engineering.

Table 1: Quantitative Parameters of Ionones and Their Biotechnological Production

ParameterCompoundValueSignificance
Odor Thresholdβ-Ionone7 ppt (in water)Possesses a very strong aroma, making it impactful even at trace concentrations.[5]
Odor Thresholdα-Ionone~0.08 ppb (in wine)Also a potent aroma compound, contributing to floral and fruity notes.[24]
Reported Titerβ-Ionone0.5 g/LAchieved in engineered E. coli, demonstrating the feasibility of microbial production.[23][25]
Reported Titerβ-Ionone1.0 g/LHighest reported yield in engineered Yarrowia lipolytica.[23]
Reported Titerβ-Ionone4.0 g/LHighest reported yield from food waste hydrolysate using Y. lipolytica.[23]

The biosynthesis of ionones in plants is tightly regulated. The primary control points are:

  • Substrate Availability: The size and composition of the carotenoid precursor pool is a major limiting factor. The expression of upstream carotenoid biosynthesis genes directly impacts the potential for ionone production.[14]

  • Transcriptional Regulation of CCDs: The expression of CCD genes is often developmentally and environmentally controlled. For example, CCD1 and CCD4 expression is frequently upregulated during fruit ripening and flower development, contributing to the characteristic aroma of these tissues.[13][14] Furthermore, abiotic stresses like UV-B irradiation have been shown to modulate CCD transcript levels, suggesting a role for apocarotenoids in stress response.[14]

Conclusion and Future Perspectives

The biosynthesis of ionones via carotenoid degradation is a precise enzymatic process governed by the specificity of Carotenoid Cleavage Dioxygenases. The methodologies outlined in this guide, from recombinant protein expression and in vitro assays to in vivo functional analysis in engineered microbes, provide a robust framework for investigating this pathway.

The future of ionone research and production lies heavily in metabolic and protein engineering. By optimizing carotenoid precursor flux, enhancing CCD catalytic efficiency through protein engineering, and scaling up fermentation processes, microbial cell factories can serve as sustainable and high-yield sources of these valuable natural compounds.[6][23][25][26] The continued discovery and characterization of novel CCDs from diverse biological sources will undoubtedly uncover new enzymatic tools with unique specificities, further expanding the palette of naturally derived flavors and fragrances.[2]

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of α-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of α-isomethyl ionone, a fragrance chemical prized for its woody and violet-like aroma, from the readily available precursors citral and methyl ethyl ketone (MEK).[1][2] This two-step synthesis, involving a base-catalyzed aldol condensation followed by an acid-catalyzed cyclization and isomerization, is a cornerstone reaction in the flavor and fragrance industry.[2][3] This guide is intended for researchers, chemists, and process development professionals. It offers an in-depth exploration of the reaction mechanisms, a step-by-step experimental protocol, safety considerations, and methods for purification and analysis. The causality behind experimental choices is explained to provide a deeper understanding of the process and to facilitate troubleshooting and optimization.

Introduction: The Olfactive Significance of α-Isomethyl Ionone

α-Isomethyl ionone is a vital synthetic fragrance ingredient used extensively in perfumes, cosmetics, and personal care products to impart a floral, powdery, and slightly woody scent profile.[1][4] It is an aromatic ketone structurally related to ionones, which are derived from the degradation of carotenoids.[1] The synthesis of α-isomethyl ionone is a classic example of carbon-carbon bond formation and intramolecular rearrangement, offering a rich platform for the study of organic reaction mechanisms. The process begins with the aldol condensation of citral and methyl ethyl ketone to form an intermediate known as pseudo-isomethyl ionone, which is then cyclized under acidic conditions to yield the desired α-isomethyl ionone.[4][5][6]

Scientific Principles & Reaction Mechanisms

The synthesis of α-isomethyl ionone is a sequential two-step process. A thorough understanding of the underlying mechanisms is critical for controlling the reaction and maximizing the yield of the desired isomer.

Step 1: Base-Catalyzed Aldol Condensation

The initial step is a crossed-aldol condensation between citral (an α,β-unsaturated aldehyde) and methyl ethyl ketone (a ketone with two sets of enolizable α-hydrogens).[4][7] This reaction is typically catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide.[5][8] The base selectively deprotonates the more sterically accessible α-carbon of the methyl group of MEK, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of citral. The subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields pseudo-isomethyl ionone.

Key considerations for this step include:

  • Regioselectivity: The deprotonation of MEK can occur at either the methyl (-CH3) or methylene (-CH2-) group. To favor the formation of the "iso" precursor, which leads to α-isomethyl ionone, the reaction is often carried out at lower temperatures to promote kinetic control, favoring deprotonation of the less hindered methyl group.[2][5]

  • Catalyst: Strong bases are required to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.[4]

  • Stoichiometry: An excess of methyl ethyl ketone is often used to favor the desired crossed-condensation over the self-condensation of citral.[5]

Step 2: Acid-Catalyzed Cyclization and Isomerization

The second step involves the acid-catalyzed cyclization of the pseudo-isomethyl ionone intermediate. This reaction is typically carried out using a strong acid like sulfuric acid or phosphoric acid.[5][8] The acid protonates the carbonyl oxygen, activating the molecule. This is followed by an intramolecular electrophilic attack of one of the double bonds onto the protonated carbonyl, leading to the formation of a six-membered ring. A subsequent dehydration and isomerization lead to the formation of the thermodynamically stable α-isomethyl ionone.

The choice of acid and reaction conditions can influence the ratio of the different ionone isomers (α, β, and γ).[2][8] Weaker acids like phosphoric acid tend to favor the formation of the alpha isomer.[8]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of α-isomethyl ionone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Citral≥95%Sigma-Aldrich5392-40-5A mixture of geranial and neral.
Methyl Ethyl Ketone (MEK)ACS ReagentFisher Scientific78-93-3
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2
Sulfuric Acid (H₂SO₄)Concentrated, 98%J.T. Baker7664-93-9
Diethyl EtherAnhydrousEMD Millipore60-29-7
Saturated Sodium Bicarbonate SolutionPrepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics7487-88-9
Ethanol95%64-17-5For cleaning glassware.
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

Part A: Synthesis of Pseudo-Isomethyl Ionone (Aldol Condensation)

  • Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser.

  • Initial Charge: To the flask, add 150 mL of methyl ethyl ketone and a solution of 4.0 g of sodium hydroxide in 20 mL of water.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Citral Addition: Slowly add 30.4 g (0.2 mol) of citral to the stirred mixture via the dropping funnel over a period of 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 4 hours.

  • Quenching: Slowly add 50 mL of 1 M hydrochloric acid to neutralize the sodium hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and excess methyl ethyl ketone using a rotary evaporator. The crude pseudo-isomethyl ionone is obtained as a viscous yellow oil.

Part B: Synthesis of α-Isomethyl Ionone (Cyclization)

  • Reaction Setup: In a clean and dry 250 mL round-bottom flask equipped with a magnetic stir bar, place the crude pseudo-isomethyl ionone.

  • Acid Addition: Slowly add 50 mL of 85% phosphoric acid to the stirred crude product.

  • Heating: Heat the mixture to 80 °C and maintain this temperature for 2 hours with vigorous stirring.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then pour it onto 100 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 2 x 75 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification

The crude α-isomethyl ionone is purified by vacuum distillation. Collect the fraction boiling at approximately 134-136 °C at 12 mmHg. The purified product should be a colorless to pale yellow liquid.[4]

Visualization of the Process

Reaction Pathway

reaction_pathway Citral Citral Pseudo Pseudo-Isomethyl Ionone Citral->Pseudo NaOH, 0-5°C (Aldol Condensation) MEK Methyl Ethyl Ketone MEK->Pseudo Alpha α-Isomethyl Ionone Pseudo->Alpha H₃PO₄, 80°C (Cyclization)

Caption: Reaction pathway for the synthesis of α-isomethyl ionone.

Experimental Workflow

experimental_workflow cluster_step1 Part A: Aldol Condensation cluster_step2 Part B: Cyclization cluster_purification Purification A1 Mix MEK and NaOH solution A2 Cool to 0-5°C A1->A2 A3 Slowly add Citral A2->A3 A4 React for 4 hours A3->A4 A5 Neutralize with HCl A4->A5 A6 Extract with Diethyl Ether A5->A6 A7 Wash and Dry A6->A7 A8 Remove Solvents A7->A8 B1 Add Phosphoric Acid to crude product A8->B1 B2 Heat to 80°C for 2 hours B1->B2 B3 Quench with ice B2->B3 B4 Extract with Diethyl Ether B3->B4 B5 Wash and Dry B4->B5 B6 Remove Solvent B5->B6 P1 Vacuum Distillation B6->P1 P2 Collect desired fraction P1->P2 Final Final P2->Final Pure α-Isomethyl Ionone

Caption: Step-by-step experimental workflow.

Safety & Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.

  • Citral: Causes skin irritation and may cause an allergic skin reaction.[9][10][11][12] Causes serious eye irritation.[9][12]

  • Methyl Ethyl Ketone (MEK): Highly flammable liquid and vapor.[13][14][15][16][17] Causes serious eye irritation.[13][14][16] May cause respiratory irritation, drowsiness, or dizziness.[13][16]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • α-Isomethyl Ionone: May cause an allergic skin reaction.[18][19] Toxic to aquatic life with long-lasting effects.[18] Causes skin and eye irritation.[20]

Handling Precautions:

  • Work in a well-ventilated fume hood.[13][20]

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13][20]

  • Keep away from heat, sparks, and open flames.[13][14]

  • Ground and bond containers when transferring flammable liquids like MEK.[13][14][15]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[20][21]

Characterization & Quality Control

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying the different ionone isomers and quantifying the purity of the α-isomethyl ionone.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the product.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carbonyl group (C=O) and the carbon-carbon double bonds (C=C).

Conclusion

The synthesis of α-isomethyl ionone from citral and methyl ethyl ketone is a robust and well-established industrial process. By carefully controlling the reaction conditions, particularly temperature and the choice of catalysts, it is possible to selectively synthesize the desired α-iso isomer in high yield. This guide provides a comprehensive framework for researchers and professionals to successfully and safely perform this synthesis, with a strong emphasis on the underlying chemical principles that govern the reaction.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of alpha-isomethyl ionone. As a widely used fragrance ingredient in cosmetics and personal care products, ensuring its concentration and stability is crucial for product quality and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, sample preparation, and a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and application.

Introduction

Alpha-isomethyl ionone is a synthetic fragrance compound prized for its characteristic violet and woody aroma. It is a key component in a vast array of consumer products, from fine perfumes to daily-use cosmetics. Due to its potential to act as a skin sensitizer in some individuals, regulatory bodies in various regions have set limits on its concentration in leave-on and rinse-off products. Consequently, a reliable and validated analytical method is imperative for manufacturers to ensure compliance and product safety.

This application note addresses the need for a precise and accurate analytical method by detailing a stability-indicating HPLC-UV procedure. A stability-indicating method is crucial as it can unequivocally measure the analyte in the presence of its degradation products, providing confidence in the stability of the final formulation under various environmental conditions.

Chromatographic Principle and Rationale

The method employs reverse-phase HPLC (RP-HPLC), a technique ideally suited for the separation of moderately polar compounds like alpha-isomethyl ionone. The non-polar stationary phase (C18) retains the analyte, while a polar mobile phase elutes it. A gradient elution is utilized to ensure a robust separation of the parent compound from any potential impurities and degradation products that may have different polarities.

Ultraviolet (UV) detection is chosen for its simplicity, robustness, and the presence of a chromophore in the alpha-isomethyl ionone molecule (an α,β-unsaturated ketone). Based on the chemical structure and available literature on the analysis of fragrance allergens, a primary detection wavelength of 228 nm is recommended for optimal sensitivity. This should be experimentally verified by scanning a standard solution of alpha-isomethyl ionone from 200 to 400 nm to determine the absorbance maximum (λmax).

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Reagents and Standards
  • Alpha-isomethyl ionone reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Hydrochloric acid (37%).

  • Sodium hydroxide.

  • Hydrogen peroxide (30%).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 15 minutes

Protocols

Standard and Sample Preparation

The following protocols detail the preparation of standard solutions and samples for analysis.

  • Accurately weigh approximately 25 mg of alpha-isomethyl ionone reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.

  • Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction of the residue with another 20 mL of methanol, centrifuge, and combine the supernatants in the same volumetric flask.

  • Dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh & Dissolve Reference Standard Filter_Std Dilute & Filter Standard Standard->Filter_Std Sample Weigh & Extract Cosmetic Sample Filter_Sample Filter Sample Extract Sample->Filter_Sample HPLC Inject into HPLC System Filter_Std->HPLC Cal_Curve Generate Calibration Curve Filter_Std->Cal_Curve Filter_Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantify Calculate Concentration in Sample Data->Quantify Cal_Curve->Quantify

Caption: Workflow for the quantification of alpha-isomethyl ionone.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2]

Specificity and Stability-Indicating Nature

Specificity was demonstrated by subjecting a solution of alpha-isomethyl ionone to forced degradation under various stress conditions. The objective is to produce a degradation of 5-20%.[3][4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The chromatograms of the stressed samples should show that the peak for alpha-isomethyl ionone is well-resolved from any degradation product peaks, thus confirming the stability-indicating nature of the method. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity

Linearity was assessed by analyzing six concentrations of alpha-isomethyl ionone ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zeroClose to zero
Accuracy

Accuracy was determined by the recovery of known amounts of alpha-isomethyl ionone spiked into a placebo (a cosmetic base without the analyte) at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0 - 102.0%
100%100.20.698.0 - 102.0%
120%101.10.798.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0≤ 2.0%
Intermediate Precision < 1.5≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within the acceptable limits for all variations.

Method Validation Logic Diagram

Validation_Logic cluster_params Validation Parameters (ICH Q2 R1) cluster_exp Experimental Evaluation cluster_criteria Acceptance Criteria Specificity Specificity Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Specificity->Forced_Deg Linearity Linearity Cal_Curve Calibration Curve (Multiple Concentrations) Linearity->Cal_Curve Accuracy Accuracy Recovery Spiked Placebo Recovery Accuracy->Recovery Precision Precision Repeatability Intra-day & Inter-day Replicates Precision->Repeatability LOD_LOQ LOD & LOQ Signal_Noise Signal-to-Noise Ratio or Slope/Intercept SD LOD_LOQ->Signal_Noise Robustness Robustness Variations Varying Method Parameters Robustness->Variations Crit_Spec Peak Purity & Resolution > 2 Forced_Deg->Crit_Spec Crit_Lin r² ≥ 0.999 Cal_Curve->Crit_Lin Crit_Acc Recovery 98-102% Recovery->Crit_Acc Crit_Prec %RSD ≤ 2.0% Repeatability->Crit_Prec Crit_LOD Calculated Values Signal_Noise->Crit_LOD Crit_Rob System Suitability Passes Variations->Crit_Rob

References

¹H NMR and ¹³C NMR spectral analysis of alpha-isomethyl ionone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Elucidation of α-Isomethyl Ionone by ¹H and ¹³C NMR

Abstract

Alpha-isomethyl ionone is a key fragrance compound, prized for its characteristic woody and violet floral scent, making it a staple in fine perfumery and cosmetics.[1] Structurally, it is a sesquiterpenoid ketone with the chemical formula C₁₄H₂₂O.[2][3] Its synthesis can lead to a mixture of isomers, making robust analytical characterization essential for quality control in industrial applications. This application note provides a comprehensive guide and detailed protocols for the structural elucidation of alpha-isomethyl ionone using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from solvent selection to the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), to provide researchers and drug development professionals with a self-validating framework for analysis.

Molecular Structure and Atom Numbering

A precise understanding of the molecular structure is the foundation for accurate spectral assignment. The IUPAC name for the primary isomer is (E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one.[4][5] The numbering scheme used throughout this guide is systematically laid out below for unambiguous correlation between atoms and their corresponding NMR signals.

cluster_ring Cyclohexene Ring cluster_chain Butenone Side Chain C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C12 C12 C2->C12 C12 (Me) C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C13 C13 (Me) C6->C13 C14 C14 (Me) C6->C14 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 (C=O) C9->C10 C11 C11 (Me) C9->C11 O O C10->O O

Figure 1: Structure and IUPAC numbering of α-isomethyl ionone.

Part I: ¹H NMR Spectral Analysis

Proton NMR is the initial and often most informative step in structural analysis, providing data on the chemical environment, connectivity, and relative number of different protons in the molecule.[6][7]

Protocol 1: ¹H NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for achieving high-resolution spectra. The concentration must be sufficient for a good signal-to-noise ratio without causing viscosity-related line broadening.
  • Procedure: Accurately weigh 5-10 mg of purified alpha-isomethyl ionone.[8] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
  • Solvent Choice: CDCl₃ is selected for its excellent dissolving capacity for moderately polar compounds and its minimal interference, with a residual proton signal at δ 7.26 ppm, which is typically clear of analyte signals for this compound.[9]

2. Instrument Setup & Acquisition (400 MHz Spectrometer Example):

  • Rationale: These parameters are a robust starting point for obtaining a high-quality spectrum for routine structural confirmation.
  • Procedure:
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
  • Set the spectral width to approximately 12 ppm, centered around 6 ppm.
  • Use a standard 90° pulse sequence.
  • Set the relaxation delay (d1) to 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ would be required.[10]
  • Acquire 16-32 scans.
  • Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier Transform.
  • Phase the spectrum manually to achieve a flat baseline.
  • Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.
  • Integrate all signals to determine the relative proton counts.[7]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of alpha-isomethyl ionone is complex but can be logically assigned. The key regions are the downfield vinylic protons, the allylic and aliphatic protons of the cyclohexene ring, and the distinct methyl singlets and doublets.

Table 1: Predicted ¹H NMR Data for α-Isomethyl Ionone in CDCl₃

Atom #(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Rationale
H-8~6.0-6.2d~161HVinylic proton on the butenone chain, trans to H-7. Large J value confirms trans geometry. Deshielded by the adjacent carbonyl group.
H-7~5.8-6.0d~161HVinylic proton coupled to H-8. Deshielded due to its vinylic nature.
H-3~5.4-5.5m-1HVinylic proton on the cyclohexene ring. Its signal is deshielded and appears as a multiplet due to coupling with adjacent CH₂ protons.
H-1~2.5-2.7m-1HAllylic proton, deshielded by the double bond and the butenone chain. Coupled to adjacent protons.
H-4~1.9-2.1m-2HAllylic CH₂ protons on the ring, coupled to H-3 and H-5.
H-5~1.4-1.6m-2HAliphatic CH₂ protons on the ring.
C10-CH₃~2.25s-3HMethyl protons of the acetyl group. Appears as a singlet as there are no adjacent protons. Deshielded by the carbonyl group.
C9-CH₃~1.90s-3HMethyl protons on the butenone double bond. A singlet due to lack of adjacent protons.
C2-CH₃~1.60s-3HVinylic methyl group on the ring. Appears as a singlet.
C6-CH₃~0.90s-3HOne of the gem-dimethyl protons. Shielded due to its aliphatic nature.
C6-CH₃~0.85s-3HThe second gem-dimethyl proton, magnetically non-equivalent to the first.

Note: These are predicted values based on typical chemical shift ranges and data from similar structures. Actual values may vary slightly.[11]

Part II: ¹³C NMR and DEPT Spectral Analysis

While ¹H NMR reveals proton environments, ¹³C NMR maps the carbon skeleton of the molecule.[12] Due to the low natural abundance of the ¹³C isotope, proton decoupling is standard practice to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon appears as a single line.[6]

Protocol 2: ¹³C NMR and DEPT Data Acquisition

This protocol builds upon the sample prepared for ¹H NMR analysis.

1. Standard ¹³C{¹H} Acquisition:

  • Rationale: To obtain a spectrum showing all carbon signals for initial chemical shift assessment.
  • Procedure:
  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz on a 400 MHz instrument).
  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
  • Set the spectral width to ~220 ppm, centered at ~110 ppm.
  • Set the relaxation delay (d1) to 2 seconds.[13]
  • Acquire 512-1024 scans, as ¹³C is significantly less sensitive than ¹H.
  • Process the FID similarly to the ¹H spectrum, and reference the CDCl₃ solvent peak to δ 77.16 ppm.

2. DEPT-90 and DEPT-135 Acquisition:

  • Rationale: DEPT experiments are essential for determining the multiplicity of each carbon atom (i.e., the number of attached hydrogens), which is crucial for unambiguous signal assignment.[14][15][16]
  • Procedure:
  • Run the DEPT-90 pulse sequence. This experiment will only show signals for methine (CH) carbons.[16][17]
  • Run the DEPT-135 pulse sequence. In this spectrum, methine (CH) and methyl (CH₃) carbons will appear as positive peaks, while methylene (CH₂) carbons will appear as negative (inverted) peaks. Quaternary (C) carbons are absent in both DEPT spectra.[15][17]

Workflow for Carbon Type Identification

The combination of the standard broadband-decoupled spectrum with the DEPT spectra provides a clear and systematic method for identifying each type of carbon atom.

Figure 2: Workflow for determining carbon multiplicity using ¹³C and DEPT NMR.

¹³C NMR Spectral Interpretation

By applying the workflow in Figure 2, we can confidently assign each of the 14 carbon signals in the alpha-isomethyl ionone spectrum.

Table 2: Predicted ¹³C NMR Data for α-Isomethyl Ionone in CDCl₃

Atom #Chemical Shift (δ, ppm)Carbon TypeDEPT-135DEPT-90Assignment & Rationale
C-10~198CAbsentAbsentCarbonyl carbon, highly deshielded.
C-8~145CHPositivePositiveVinylic CH, part of the conjugated system.
C-3~135CHPositivePositiveVinylic CH on the cyclohexene ring.
C-2~125CAbsentAbsentQuaternary vinylic carbon on the ring.
C-9~124CAbsentAbsentQuaternary vinylic carbon on the butenone chain.
C-7~123CHPositivePositiveVinylic CH adjacent to the ring.
C-1~55CHPositivePositiveAllylic CH, attached to the side chain.
C-6~34CAbsentAbsentQuaternary aliphatic carbon in the ring.
C-5~33CH₂NegativeAbsentAliphatic CH₂ in the ring.
C-4~28CH₂NegativeAbsentAllylic CH₂ in the ring.
C-13/14~27CH₃PositiveAbsentGem-dimethyl groups on C-6.
C-12~23CH₃PositiveAbsentVinylic methyl group on the ring.
C-11~22CH₃PositiveAbsentMethyl group on the butenone chain.
C-10(Me)~21CH₃PositiveAbsentAcetyl methyl group.

Note: These are predicted values. The exact chemical shifts of the methyl and methylene groups can vary and may require 2D NMR (HSQC, HMBC) for definitive assignment.

Part III: Purity and Isomer Considerations

NMR spectroscopy is a powerful tool for assessing compound purity.[10]

  • Solvent Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, hexane) can be readily identified by their characteristic signals.[18]

  • Isomeric Purity: Commercial alpha-isomethyl ionone is often a mixture where the alpha-isomer predominates (typically >80%).[19] The presence of beta- or gamma-isomethyl ionone isomers would manifest as additional, distinct sets of signals in both the ¹H and ¹³C NMR spectra, particularly in the vinylic and methyl regions. While full characterization of minor isomers may require 2D NMR techniques, the presence of these extra peaks immediately indicates an isomeric mixture. Quantitative ¹H NMR (qNMR) can be employed to determine the precise ratio of these isomers if suitable, well-resolved signals are available for integration.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and DEPT spectroscopy provides a robust and definitive method for the structural characterization of alpha-isomethyl ionone. By following the detailed protocols and interpretation frameworks presented, researchers can confidently verify the structure, assign all proton and carbon signals, and assess the purity of their samples. This analytical rigor is indispensable for quality control in the fragrance industry and for ensuring the integrity of materials used in scientific research and development.

References

Application Notes & Protocols: Utilizing Alpha-Isomethyl Ionone to Investigate Skin Barrier Dysfunction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Utility

Alpha-isomethyl ionone (α-IM), a synthetic fragrance compound, is ubiquitously found in cosmetics, perfumes, and personal care products, prized for its characteristic floral, violet-like aroma.[1][2] While its primary commercial application is sensory enhancement, its interaction with the skin is far more complex. From a dermatological and toxicological perspective, α-IM is classified as a known contact allergen and skin sensitizer.[3][4][5] Regulations in the European Union mandate its specific declaration on ingredient lists when its concentration exceeds certain thresholds, highlighting its potential to elicit skin reactions.[1][6]

This inherent bioactivity, often viewed as a liability in cosmetic formulation, presents a unique opportunity in a research context. Instead of being an ingredient to be mitigated, α-IM can be employed as a precise and relevant chemical stressor to induce and study skin barrier dysfunction. Its widespread use provides a clinically relevant model for investigating the effects of common environmental chemical exposures on epidermal integrity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage the barrier-disrupting properties of α-IM. We will detail protocols for both in vitro and in vivo models to create reproducible states of barrier impairment. These models are invaluable for screening the efficacy of barrier-restoring compounds, understanding the mechanisms of chemical-induced skin irritation, and developing more resilient dermatological formulations.

Section 1: The Scientific Rationale — Alpha-Isomethyl Ionone as a Controlled Chemical Stressor

The skin barrier, primarily localized in the stratum corneum (SC), is a sophisticated structure of lipids and proteins that prevents excessive transepidermal water loss (TEWL) and protects against the ingress of harmful external agents.[7] Chemical irritants and allergens like α-IM can compromise this barrier through multiple mechanisms. While the exact signaling cascade for α-IM is an area of active research, its application as a tool is predicated on its ability to:

  • Induce Keratinocyte Stress and Inflammatory Responses: As a sensitizing agent, α-IM can penetrate the SC and activate epidermal keratinocytes. This activation can lead to the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), initiating a localized inflammatory cascade that contributes to barrier breakdown.[8][9]

  • Disrupt Intercellular Junctions: The integrity of the epidermis relies on robust cell-cell adhesion mediated by tight junctions (TJs) and adherens junctions (AJs).[10] Oxidative stress and inflammation, potential downstream effects of α-IM exposure, are known to disrupt the organization of key junctional proteins (e.g., claudins, occludins, E-cadherin), leading to increased paracellular permeability.[11][12]

  • Alter SC Lipid Organization: Although not directly confirmed for α-IM, many chemical irritants can disrupt the highly organized lamellar structure of lipids (ceramides, cholesterol, fatty acids) within the stratum corneum, further impairing its barrier function.

By applying α-IM in a controlled manner, researchers can reliably induce these disruptive events, creating a robust model to test therapeutic interventions aimed at mitigating inflammation, reinforcing cellular junctions, and restoring lipid homeostasis.

Proposed Mechanism of α-IM-Induced Barrier Disruption

The following diagram illustrates a potential pathway for how α-IM compromises skin barrier integrity, based on established principles of skin irritation and sensitization.

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis cluster_2 Observable Effects AIM Alpha-Isomethyl Ionone (α-IM) KC Keratinocyte Activation AIM->KC Penetration Lipids Alteration of Lipid Lamellae AIM->Lipids Potential Direct Effect Cytokines Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) KC->Cytokines Initiates Junctions Disruption of Tight Junctions & Adherens Junctions Cytokines->Junctions Downstream Effect Inflammation Inflammation & Erythema Cytokines->Inflammation Leads to TEWL Increased TEWL Junctions->TEWL Lipids->TEWL

Caption: Proposed pathway of α-IM-induced skin barrier disruption.

Section 2: In Vitro Methodologies & Protocols

In vitro models offer a controlled environment to dissect the cellular and molecular effects of α-IM. Reconstituted human epidermis (RHE) models are particularly powerful as they closely mimic the stratified structure of the human epidermis.[13][14]

Protocol 2.1: Assessing Barrier Integrity in a 3D Reconstituted Human Epidermis (RHE) Model

This protocol details the use of an RHE model (e.g., EpiDerm™, SkinEthic™ RHE) to quantify barrier disruption following α-IM exposure. The primary endpoint is a reduction in cell viability, a hallmark of irritation according to OECD Test Guideline 439.[13][15]

Materials:

  • RHE tissue inserts (e.g., EpiDerm EPI-200-SIT)

  • Assay medium provided by the manufacturer

  • Alpha-isomethyl ionone (≥95% purity)

  • Vehicle control (e.g., acetone:olive oil 4:1, or as appropriate)

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS) in deionized water

  • Negative control: Phosphate-Buffered Saline (PBS)

  • MTT solution (1 mg/mL in MTT diluent)

  • Isopropanol (acidified, optional)

  • Multi-well plate reader (570 nm)

Procedure:

  • Pre-incubation: Upon receipt, place the RHE tissues into 6-well plates containing 0.9 mL of pre-warmed assay medium per well. Incubate for 60 minutes at 37°C, 5% CO₂, and ≥90% humidity to allow tissues to equilibrate.[16]

  • Test Substance Application:

    • Prepare dilutions of α-IM in the chosen vehicle. A concentration range (e.g., 1%, 5%, 10% w/v) is recommended to determine a dose-response.

    • Carefully remove the RHE inserts from the incubator.

    • Apply 25 µL of the α-IM solution, vehicle control, positive control (5% SDS), or negative control (PBS) directly onto the apical surface of the tissue.[16] Ensure even coverage.

    • Causality Insight: The use of both a potent irritant (SDS) and a benign vehicle/buffer (PBS) provides critical benchmarks. This self-validating system ensures that any observed effect is due to the test article (α-IM) and not an artifact of the experimental procedure.

  • Exposure: Return the plates to the incubator for a defined exposure period. For irritation testing, this is typically 35-60 minutes.[16]

  • Washing: After exposure, thoroughly rinse the tissue surface to remove the test substance. Use a gentle stream of PBS, washing each insert 15-20 times.

  • Post-Exposure Incubation: Transfer the washed inserts to a new 6-well plate with fresh, pre-warmed medium. Incubate for 42 hours at 37°C, 5% CO₂.

    • Expertise Note: This extended post-incubation period is crucial. It allows for the full development of cytotoxic effects and subsequent inflammatory responses, which may not be immediately apparent after a short exposure.

  • MTT Viability Assay:

    • Transfer each tissue insert to a 24-well plate containing 300 µL of 1 mg/mL MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

    • Remove tissues, gently blot the bottom, and place them in a new 24-well plate.

    • Add 2 mL of isopropanol to each well containing a tissue insert. Seal the plate and extract the formazan for at least 2 hours at room temperature with gentle shaking.

    • Pipette 200 µL from each well into a 96-well plate and read the optical density (OD) at 570 nm.

  • Data Analysis:

    • Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD_sample / OD_negative_control) x 100

    • An irritant is typically classified as a substance that reduces cell viability below 50%.

Data Presentation:

Treatment GroupConcentrationMean OD (570 nm)% Viability (Relative to Negative Control)
Negative ControlN/A1.250100%
Vehicle ControlN/A1.23598.8%
α-IM 1% 1.05084.0%
α-IM 5% 0.75060.0%
α-IM 10% 0.45036.0%
Positive Control5% SDS0.15012.0%

Section 3: In Vivo & Ex Vivo Methodologies

These protocols assess the functional impact of α-IM on the skin's barrier properties, primarily by measuring Transepidermal Water Loss (TEWL). TEWL is the gold-standard non-invasive method for quantifying barrier function, as a damaged barrier allows more water to escape from the skin.[17][18][19]

Protocol 3.1: In Vivo Measurement of TEWL After Acute α-IM Exposure

This protocol is designed for human volunteer studies but can be adapted for ex vivo skin models (e.g., porcine or human skin explants).

Materials:

  • TEWL measurement device (e.g., Tewameter®, VapoMeter)

  • Alpha-isomethyl ionone solution (e.g., 5% in a suitable, low-volatility vehicle like propylene glycol)

  • Vehicle control

  • Occlusive patches (e.g., Finn Chambers®)

  • Standardized skin cleansers and wipes

Procedure:

  • Subject Acclimatization: Subjects must acclimatize in a controlled environment (20-22°C, 40-60% humidity) for at least 30 minutes before any measurements are taken.[20][21] This minimizes variability due to environmental factors.

  • Baseline TEWL Measurement:

    • Define test sites on the volar forearm.

    • Measure and record the baseline TEWL at each site. The probe should be held gently against the skin until a stable reading is obtained, as per the instrument's guidelines.[21]

  • Application of Test Substance:

    • Apply a defined amount (e.g., 20 µL) of the α-IM solution and vehicle control to separate occlusive patches.

    • Apply the patches to the designated test sites.

  • Exposure: The exposure duration should be defined (e.g., 24 hours).

  • Post-Exposure Measurement:

    • After the exposure period, carefully remove the patches. Gently wipe any excess liquid from the skin surface.

    • Allow the skin to equilibrate for 30 minutes.

    • Measure TEWL at the same sites as the baseline reading.

    • Trustworthiness Note: Comparing the post-exposure TEWL to the baseline TEWL of the very same site, as well as to the vehicle control site, provides a robust internal validation for each subject, accounting for inter-individual variability in skin properties.

  • Data Analysis:

    • Calculate the change in TEWL (ΔTEWL) from baseline for each site.

    • Compare the ΔTEWL of the α-IM treated site to the ΔTEWL of the vehicle-treated site using appropriate statistical tests (e.g., paired t-test). A significant increase in TEWL indicates barrier disruption.

Data Presentation:

Subject IDTreatmentBaseline TEWL (g/m²/h)Post-Exposure TEWL (g/m²/h)ΔTEWL (g/m²/h)
001Vehicle8.59.0+0.5
0015% α-IM 8.218.5+10.3
002Vehicle7.98.1+0.2
0025% α-IM 7.516.8+9.3
003Vehicle9.19.5+0.4
0035% α-IM 9.321.0+11.7
Protocol 3.2: Tape Stripping for Stratum Corneum Biomarker Analysis

Tape stripping is a minimally invasive technique to collect layers of the SC for subsequent molecular analysis.[22][23] This allows for the direct measurement of inflammatory markers or structural changes induced by α-IM.

G start Define and Treat Test Site with α-IM apply_tape Apply Adhesive Tape (e.g., D-Squame®) start->apply_tape apply_pressure Apply Standardized Pressure (e.g., 5 N for 3s) apply_tape->apply_pressure remove_tape Remove Tape in a Single, Swift Motion apply_pressure->remove_tape store_tape Store Tape for Analysis (e.g., -80°C) remove_tape->store_tape repeat Repeat for Desired Number of Strips store_tape->repeat repeat->apply_tape Next Strip analysis Biomarker Analysis (ELISA, Proteomics, etc.) repeat->analysis Done

Caption: Standardized workflow for the tape stripping procedure.

Procedure:

  • Skin Preparation and Treatment: Expose the skin site to α-IM as described in Protocol 3.1.

  • Tape Application: Following the exposure and equilibration period, apply a piece of adhesive tape (e.g., D-Squame®) to the test site.

  • Pressure Application: Use a standardized pressure applicator to apply consistent pressure (e.g., 5 N for 3 seconds) to ensure uniform adhesion.[24]

  • Tape Removal: Remove the tape strip in one swift, fluid motion.

  • Sample Collection: Place the tape strip into a labeled microcentrifuge tube or other suitable container. Store immediately at -80°C to preserve protein integrity.

  • Repeat: Repeat the process for a pre-determined number of strips (e.g., 10-20 strips) to sample different depths of the stratum corneum.[25]

  • Biomarker Extraction and Analysis:

    • Proteins can be extracted from the tapes using an appropriate buffer (e.g., PBS with protease inhibitors).

    • The resulting extract can be analyzed for specific cytokines (IL-1α, etc.) using a high-sensitivity ELISA or multiplex immunoassay.

    • Alternatively, the extracts can be used for proteomic or lipidomic analysis to gain a broader understanding of the molecular changes.

Conclusion

Alpha-isomethyl ionone, a compound often associated with skin sensitivity, is a valuable and clinically relevant tool for the scientific study of skin barrier function. By leveraging its known disruptive properties in controlled in vitro and in vivo settings, researchers can create robust and reproducible models of a compromised barrier. The protocols outlined in this guide provide a framework for quantifying the effects of α-IM and, more importantly, for evaluating the efficacy of novel compounds and formulations designed to protect and restore this critical physiological barrier. This approach transforms a potential irritant into a precise instrument for advancing dermatological science and product development.

References

The Use of alpha-Isomethyl Ionone as an Analytical Standard in Chromatography: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of alpha-isomethyl ionone as an analytical standard in chromatographic applications. With full editorial control, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of the analytical processes involved.

Introduction: The Analytical Significance of alpha-Isomethyl Ionone

Alpha-isomethyl ionone is a synthetic fragrance compound widely used in cosmetics, perfumes, and personal care products to impart a floral, violet-like, and slightly woody scent.[1][2] Chemically, it is an aromatic ketone belonging to the ionone family.[1] Due to its potential to cause skin sensitization in some individuals, its concentration in consumer products is regulated by bodies such as the International Fragrance Association (IFRA) and the European Union.[1][3] These regulations necessitate accurate and precise analytical methods for the quantification of alpha-isomethyl ionone in complex matrices to ensure product safety and regulatory compliance.

This application note details validated chromatographic methods for the analysis of alpha-isomethyl ionone, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols provided are designed to be self-validating, with explanations of the critical parameters that ensure the reliability and reproducibility of the results.

Physicochemical Properties of alpha-Isomethyl Ionone Analytical Standard

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development.

PropertyValueSource
Chemical Name (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[4]
CAS Number 127-51-5[4]
Molecular Formula C₁₄H₂₂O[4]
Molecular Weight 206.32 g/mol [4]
Appearance Colorless to pale straw-colored liquid[5]
Boiling Point 121-122 °C (at 9 Torr)[4]
Density ~0.93 g/mL at 20 °C[4]
Solubility Slightly soluble in chloroform, DMSO, and methanol[4]
Stability Light-sensitive; should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for alpha-Isomethyl Ionone Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like alpha-isomethyl ionone, making it highly suitable for the analysis of fragrance allergens in complex cosmetic matrices.[1]

Rationale for GC-MS Method Selection

The volatility of alpha-isomethyl ionone makes it an ideal candidate for GC analysis. The coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and quantification even at low concentrations. The use of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, provides good separation of a wide range of fragrance allergens.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Weigh 0.5 g of sample s_extract Liquid-Liquid Extraction (Methyl tert-butyl ether) s_prep->s_extract s_dry Dry with Na₂SO₄ s_extract->s_dry s_filter Filter and add Internal Standard s_dry->s_filter s_inject Inject 2.0 µL s_filter->s_inject Prepared Sample s_separate GC Separation (vf-5ms column) s_inject->s_separate s_detect MS Detection (SIM Mode) s_separate->s_detect d_quant Quantification (Calibration Curve) s_detect->d_quant Chromatographic Data d_report Reporting d_quant->d_report

Caption: GC-MS workflow for alpha-isomethyl ionone analysis.

Detailed Protocol

3.3.1. Reagents and Materials

  • alpha-Isomethyl ionone analytical standard (purity ≥95%)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate

  • Internal Standard (IS): A suitable deuterated analog or a compound with similar chemical properties and retention time that is not present in the sample matrix.[6][7] For example, 1,4-dibromobenzene can be used.[8]

  • Helium (carrier gas), purity ≥99.999%

3.3.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of alpha-isomethyl ionone analytical standard into a 10 mL volumetric flask and dissolve in MTBE.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).[9][10]

  • Internal Standard Spiking Solution: Prepare a solution of the chosen internal standard in MTBE at a concentration that will yield a significant and measurable peak (e.g., 1 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction): [10] a. Accurately weigh approximately 0.5 g of the cosmetic sample (e.g., cream, lotion, perfume) into a 50 mL centrifuge tube. b. Add 5 mL of deionized water and 5 mL of MTBE. c. Mix thoroughly for 30 minutes. d. Add approximately 5 g of anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 x g. e. Collect the supernatant (MTBE layer) and filter through a 0.45 µm syringe filter. f. To 0.5 mL of the filtrate, add 10 µL of the internal standard solution and dilute to 1 mL with MTBE before GC-MS analysis.

3.3.3. GC-MS Operating Conditions [9][10]

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column vf-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 2.0 µL
Injector Mode Pulsed splitless
Injector Temp. 250 °C
Oven Program 60 °C (hold 2 min), then 3 °C/min to 125 °C, then 7 °C/min to 230 °C, then 20 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 191
Qualifier Ions m/z 136, 121
Method Validation Parameters

The following parameters should be assessed to ensure the method is fit for purpose, in accordance with ICH Q2(R1) guidelines.[11][12][13]

ParameterTypical Acceptance CriteriaExample Data for alpha-Isomethyl ionone
Linearity Correlation coefficient (r²) > 0.995r² = 0.998 over a range of 0.1–1 µg/mL[9]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 102 µg/g[9]
Accuracy (Recovery) 80–120%96.8–99.9%[9]
Precision (%RSD) Repeatability: ≤ 2%; Intermediate Precision: ≤ 5%Intra-day: 0.7–1.0%; Inter-day: 3.8–5.9%[9]
Specificity No interfering peaks at the retention time of the analyteDemonstrated by comparing chromatograms of blank and spiked samples.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for alpha-Isomethyl Ionone Analysis

HPLC offers a complementary technique to GC, particularly for less volatile or thermally labile compounds. For alpha-isomethyl ionone, a reversed-phase HPLC method with UV detection is a viable option.[14]

Rationale for HPLC-UV Method Selection

Reversed-phase HPLC is a robust and widely used technique for the separation of moderately polar compounds. A C18 column provides good retention and separation of fragrance allergens. UV detection is a common and cost-effective detection method, and alpha-isomethyl ionone possesses a chromophore that allows for its detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Weigh sample s_extract Solvent Extraction (Methanol/Acetonitrile) s_prep->s_extract s_filter Filter through 0.45 µm filter s_extract->s_filter s_inject Inject sample s_filter->s_inject Prepared Sample s_separate RP-HPLC Separation (C18 column) s_inject->s_separate s_detect UV Detection s_separate->s_detect d_quant Quantification (External Standard) s_detect->d_quant Chromatographic Data d_report Reporting d_quant->d_report

Caption: HPLC-UV workflow for alpha-isomethyl ionone analysis.

Detailed Protocol

4.3.1. Reagents and Materials

  • alpha-Isomethyl ionone analytical standard (purity ≥95%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

4.3.2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of alpha-isomethyl ionone analytical standard into a 10 mL volumetric flask and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to cover the expected sample concentration range.

  • Sample Preparation: a. Accurately weigh an appropriate amount of the cosmetic product into a suitable container. b. Extract with a known volume of methanol or acetonitrile, using sonication or vortexing to ensure complete extraction. c. Centrifuge to pellet any insoluble material. d. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

4.3.3. HPLC-UV Operating Conditions [14]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-50% B; 35-40 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 228 nm
Method Validation

Similar to the GC-MS method, the HPLC-UV method should be validated for linearity, LOQ, accuracy, precision, and specificity according to ICH guidelines.[11][12][13]

Data Interpretation and System Suitability

For both GC-MS and HPLC-UV methods, system suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor.

Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of alpha-isomethyl ionone in the sample is then determined from this curve. When using an internal standard, the ratio of the analyte peak area to the internal standard peak area is used for quantification.

Conclusion

The accurate quantification of alpha-isomethyl ionone in cosmetic and fragrance products is essential for regulatory compliance and consumer safety. This guide provides detailed and validated protocols for the analysis of alpha-isomethyl ionone using GC-MS and HPLC-UV. By understanding the principles behind these methods and adhering to the outlined procedures and validation practices, researchers can achieve reliable and reproducible results. The provided workflows, protocols, and validation parameters serve as a comprehensive resource for laboratories involved in the quality control and analysis of fragrance ingredients.

References

Enantioselective synthesis of alpha-isomethyl ionone isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of α-Isomethyl Ionone Isomers

Abstract

α-Isomethyl ionone is a cornerstone of the fragrance industry, prized for its sophisticated violet, orris, and woody scent profile.[1][2] As with many chiral molecules, its individual enantiomers possess distinct olfactory characteristics, making enantioselective synthesis a critical objective for producing fine fragrances with superior and specific sensory impacts. This document provides an in-depth technical guide for researchers and drug development professionals on the enantioselective synthesis of α-isomethyl ionone. It moves beyond a simple recitation of steps to explain the underlying chemical logic, focusing on a robust chemoenzymatic strategy. This guide details a validated protocol for enzymatic kinetic resolution, discusses alternative asymmetric strategies, and provides a comprehensive methodology for chiral analysis to ensure enantiomeric purity.

Introduction: The Olfactory Significance of Chirality

α-Isomethyl ionone is a synthetic aromatic ketone belonging to the ionone family.[3] While commercially available as a racemic mixture, the demand for enantiomerically pure forms is growing. The human olfactory system is a chiral environment, meaning it can differentiate between the enantiomers of a single compound, perceiving them as different scents. For α-isomethyl ionone, separating the stereoisomers allows for the isolation of unique scent profiles, with one enantiomer often being more desirable or potent than the other.[4]

The standard industrial synthesis involves a two-step process: an aldol condensation of citral with methyl ethyl ketone to form methyl pseudoionone, followed by an acid-catalyzed cyclization.[1][5][6][7] This classical route, however, produces a racemic mixture of isomers, necessitating advanced asymmetric synthesis or resolution techniques to isolate the pure enantiomers.

Foundational Synthesis: The Achiral Pathway

The synthesis of racemic α-isomethyl ionone is the essential starting point for subsequent chiral resolution. A highly efficient "one-pot" method has been developed, which streamlines the production of the key intermediate, methyl pseudoionone, and its subsequent cyclization.[5]

Workflow for Achiral Synthesis

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Electrophilic Cyclization Citral Citral Condensation Condensation Reaction Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Base Base Catalyst (e.g., Pyrrolidine) Base->Condensation catalysis Pseudo Methyl Pseudoionone Condensation->Pseudo Cyclization Cyclization Reaction Pseudo->Cyclization Acid Acid Catalyst (e.g., H₃PO₄) Acid->Cyclization catalysis Racemic Racemic α-Isomethyl Ionone Cyclization->Racemic

Caption: General two-step synthesis of racemic α-isomethyl ionone.

This process efficiently yields a mixture of isomers, with the α-iso form being a major component. However, the crucial stereocenter is formed without any chiral control, leading to a 50:50 mixture of the (R) and (S) enantiomers.

Chemoenzymatic Strategy: The Path to Enantiopurity

A highly effective and scalable method for obtaining enantiomerically pure α-isomethyl ionone is through a chemoenzymatic approach. This strategy involves the chemical synthesis of a racemic precursor alcohol, followed by an enzymatic kinetic resolution to separate the enantiomers. Biocatalysis using enzymes like lipases is advantageous due to its high enantioselectivity, operational simplicity, and mild reaction conditions.[8][9][10]

Causality of the Chemoenzymatic Approach
  • Reduction to Prochiral Substrate: The ketone group of racemic α-isomethyl ionone is first reduced to a secondary alcohol (α-isomethyl ionol). This creates a suitable substrate for lipase-catalyzed reactions.

  • Enzymatic Kinetic Resolution (EKR): This is the core of the enantioselective strategy. A lipase, such as Candida antarctica Lipase B (CALB), is used to selectively acylate one of the alcohol enantiomers. The enzyme's chiral active site preferentially accommodates one enantiomer over the other, leading to a much faster reaction rate for the preferred substrate.

  • Outcome of EKR: The reaction is stopped at approximately 50% conversion. At this point, the mixture contains one enantiomer as an unreacted alcohol and the other as an acylated ester.[10] These two compounds have different chemical properties and can be easily separated using standard chromatography.

  • Final Oxidation/Hydrolysis: The separated, enantioenriched alcohol is oxidized back to the ketone to yield one pure enantiomer of α-isomethyl ionone. The acylated ester is hydrolyzed to yield the other alcohol enantiomer, which is then also oxidized.

Workflow for Enantioselective Chemoenzymatic Synthesis

G RacemicKetone Racemic α-Isomethyl Ionone Reduction Reduction (e.g., NaBH₄) RacemicKetone->Reduction RacemicAlcohol Racemic α-Isomethyl Ionol ((R/S)-Alcohol) Reduction->RacemicAlcohol EKR Enzymatic Kinetic Resolution (Lipase + Acyl Donor) RacemicAlcohol->EKR Separation Chromatographic Separation EKR->Separation S_Alcohol (S)-Alcohol Separation->S_Alcohol Unreacted R_Ester (R)-Ester Separation->R_Ester Acylated Oxidation1 Oxidation (e.g., PCC) S_Alcohol->Oxidation1 Hydrolysis Hydrolysis R_Ester->Hydrolysis S_Ketone (S)-α-Isomethyl Ionone Oxidation1->S_Ketone R_Alcohol (R)-Alcohol Hydrolysis->R_Alcohol Oxidation2 Oxidation (e.g., PCC) R_Alcohol->Oxidation2 R_Ketone (R)-α-Isomethyl Ionone Oxidation2->R_Ketone

Caption: Chemoenzymatic route to (R) and (S)-α-isomethyl ionone.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic α-Isomethyl Ionol
  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts the ketone to a secondary alcohol without affecting the double bonds in the molecule.

  • Dissolution: Dissolve racemic α-isomethyl ionone (1.0 eq) in methanol (MeOH) in a round-bottom flask at 0°C (ice bath).

  • Reduction: Slowly add NaBH₄ (1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield racemic α-isomethyl ionol.

Protocol 2: Enzymatic Kinetic Resolution of α-Isomethyl Ionol
  • Rationale: Candida antarctica Lipase B (often immobilized as Novozym® 435) is a highly efficient and selective biocatalyst for the resolution of secondary alcohols.[11] Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward.

  • Setup: To a solution of racemic α-isomethyl ionol (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), add immobilized Lipase B (Novozym® 435).

  • Acylation: Add vinyl acetate (0.6 eq) and allow the reaction to proceed at room temperature with gentle shaking.

  • Monitoring: Monitor the conversion by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC (see Protocol 3). The reaction should be stopped at ~50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester.

  • Termination: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate and separate the unreacted alcohol enantiomer from the ester enantiomer using flash column chromatography.

Protocol 3: Chiral Analysis by Gas Chromatography (GC)
  • Rationale: Chiral GC is the gold standard for determining the enantiomeric excess of volatile compounds like ionone isomers.[12] Cyclodextrin-based stationary phases create a chiral environment within the column, leading to differential retention times for the two enantiomers.

  • Column: Use a chiral capillary column, such as one with a heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin stationary phase.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Hydrogen or Helium

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 180°C at 2°C/min.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., the resolved alcohol or the final ketone product) in a suitable solvent like hexane or ethyl acetate.

  • Analysis: Inject the sample and integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Alternative and Emerging Synthetic Strategies

While the chemoenzymatic route is well-established, research into direct asymmetric synthesis is ongoing. These methods aim to set the stereocenter during the key bond-forming step, offering potentially more elegant and atom-economical routes.

  • Asymmetric Metal Catalysis: This approach utilizes a chiral ligand coordinated to a metal center to induce enantioselectivity.[13][14] For the synthesis of α-isomethyl ionone, a hypothetical strategy would involve the asymmetric cyclization of methyl pseudoionone using a chiral Lewis acid catalyst.[15] Complexes of rhodium, iridium, and ruthenium have shown great promise in a wide range of asymmetric transformations.[16][17] However, specific application of these catalysts to the cyclization of this particular substrate remains an area for future development.

  • Organocatalysis: This strategy uses small, chiral organic molecules to catalyze reactions. For a Nazarov-type cyclization, a chiral Brønsted or Lewis acid could protonate the carbonyl group of methyl pseudoionone, inducing a stereocontrolled 4π-electrocyclization. This field is rapidly advancing but has not yet been extensively applied to ionone synthesis.

Data Summary and Comparison

The effectiveness of an enantioselective synthesis is measured by its chemical yield and, most importantly, its enantiomeric excess (% ee).

MethodKey Reagent/CatalystTypical YieldTypical % eeAdvantagesDisadvantages
Chemoenzymatic Resolution Lipase (e.g., CALB)40-45% (per enantiomer)>98%High enantioselectivity, mild conditions, scalable, reusable catalyst.Multi-step process, theoretical max yield of 50% per enantiomer.
Asymmetric Metal Catalysis Chiral Lewis Acid (e.g., Rh, Ir complexes)N/A (Hypothetical)N/A (Hypothetical)Potentially high yield and ee in a single step, high turnover.Catalyst can be expensive, sensitive to air/moisture, optimization required.
Organocatalysis Chiral Brønsted AcidN/A (Hypothetical)N/A (Hypothetical)Metal-free, often robust catalysts.Catalyst loading can be high, substrate scope may be limited.

Conclusion

The enantioselective synthesis of α-isomethyl ionone is a critical endeavor for the flavor and fragrance industry. The chemoenzymatic approach, centered on the kinetic resolution of a racemic alcohol precursor using lipases, stands as the most robust and validated method to date, consistently delivering enantiomers with excellent purity (>98% ee). The detailed protocols provided herein offer a reliable blueprint for laboratory-scale synthesis and analysis. While direct asymmetric cyclization via metal or organocatalysis remains a compelling goal for future research, the chemoenzymatic strategy provides a powerful and practical solution for accessing the unique olfactory worlds of individual α-isomethyl ionone enantiomers today.

References

Protocols for Evaluating the Antimicrobial Activity of Alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Alpha-isomethyl ionone is a synthetically produced and naturally occurring organic compound, recognized for its characteristic floral and woody aroma, often reminiscent of violets.[1][2][3] Chemically, it is a norsesquiterpenoid ketone.[1][4][5] Its primary applications are in the fragrance and cosmetic industries, where it is a common ingredient in perfumes, lotions, soaps, and various skincare products to enhance their sensory appeal.[1][2][6] While its olfactory properties are well-established, its potential biological activities, specifically its antimicrobial efficacy, are less explored. Some related fragrance compounds and essential oils are known to possess antimicrobial properties, creating a scientific rationale for investigating alpha-isomethyl ionone.[7][8]

This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial activity of alpha-isomethyl ionone. The methodologies are designed to address the unique physicochemical properties of this compound, namely its lipophilicity and volatility, which present distinct challenges compared to testing water-soluble antibiotics.

Guiding Principles & Experimental Causality

Standard antimicrobial susceptibility testing (AST) methods, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are optimized for conventional, water-soluble antibiotics.[9][10][11] Alpha-isomethyl ionone, being an oily liquid with low water solubility (0.064 g/L), requires significant modifications to these standard procedures.[1]

The core challenges are:

  • Hydrophobicity: Achieving a uniform dispersion of the compound in aqueous broth or agar media is difficult. This necessitates the use of a solvent or emulsifying agent, which must be carefully selected and controlled for to ensure it does not interfere with the assay.[12]

  • Volatility: The compound's tendency to evaporate can lead to a decrease in its effective concentration in an open or semi-closed system (like a microtiter plate) over the incubation period, potentially yielding inaccurate results.[12][13][14] This volatility can also lead to cross-contamination between wells.[15]

The protocols detailed herein are therefore grounded in standard microbiological principles but are specifically adapted to mitigate these challenges, ensuring the generation of reliable and reproducible data.

Part 1: Foundational Methodologies & Preparation

Core Reagents and Materials
  • Test Compound: Alpha-Isomethyl Ionone (CAS: 127-51-5), high purity grade.

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).

  • Microorganisms: Relevant bacterial and/or fungal strains (e.g., ATCC reference strains such as Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi. Tryptic Soy Agar (TSA) or other relevant solid media.

  • Labware: Sterile 96-well U-bottom microtiter plates, sterile petri dishes, pipettes, and tips.

  • Equipment: Biosafety cabinet, incubator, spectrophotometer or McFarland densitometer.

  • Positive Control: A reference antibiotic with known activity against the test strains (e.g., gentamicin, ampicillin, fluconazole).

Preparation of Alpha-Isomethyl Ionone Stock Solution

The poor aqueous solubility of alpha-isomethyl ionone necessitates the use of a solvent to create a working stock solution. DMSO is a common choice due to its high solubilizing power and low microbial toxicity at very low concentrations.

Protocol:

  • Prepare a high-concentration primary stock of alpha-isomethyl ionone in 100% DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • This stock solution will be serially diluted for the assays. Crucially, the final concentration of DMSO in the test wells should not exceed 1% , as higher concentrations can inhibit microbial growth and confound the results. A solvent toxicity control must always be included in the experiment.

Standardization of Microbial Inoculum

Accurate and reproducible susceptibility testing depends on a standardized starting concentration of microorganisms. The universally accepted standard is the 0.5 McFarland turbidity standard.

Protocol:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[12]

  • This standardized suspension must be further diluted in the appropriate test medium to achieve the final desired inoculum concentration for each specific assay.

Part 2: Protocol for Broth Microdilution (MIC Determination)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Incubation & Analysis Stock Prepare Alpha-Isomethyl Ionone Stock in DMSO Dilute Perform 2-fold Serial Dilutions of Compound in Broth Stock->Dilute Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Microbe Inoculum->Inoculate Dilute->Inoculate Incubate Incubate Plate (e.g., 18-24h at 37°C) Inoculate->Incubate Controls Add Controls: - Growth (No Compound) - Sterility (No Microbe) - Solvent (DMSO Only) Controls->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Workflow for determining MIC using the broth microdilution method.

Step-by-Step Methodology
  • Plate Setup: Add 50 µL of sterile growth medium (e.g., CAMHB) to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control and well 12 as the sterility control.

  • Compound Dilution:

    • Prepare an intermediate dilution of the alpha-isomethyl ionone stock solution in the medium.

    • Add 100 µL of this starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

  • Solvent Control: Add the highest concentration of DMSO used in the assay (e.g., 1%) to a separate well to ensure the solvent itself is not inhibitory.

  • Inoculation: Dilute the standardized 0.5 McFarland suspension into the growth medium so that when 50 µL is added to each well, it results in a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12).

  • Incubation: Seal the plate (e.g., with an adhesive plate sealer) to minimize evaporation and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of alpha-isomethyl ionone at which no turbidity (growth) is observed. The growth control should be turbid, and the sterility control should be clear.

Parameter Typical Value Rationale
Final Inoculum 5 x 10⁵ CFU/mLStandardized concentration for reproducible results, per CLSI guidelines.[9][19]
Solvent (DMSO) ≤1% (v/v)Minimizes solvent-induced toxicity to the test organism.
Incubation Time 16-24 hoursAllows for sufficient microbial growth in control wells for clear interpretation.
Endpoint Visual (Turbidity)The absence of visible growth is the standard for determining inhibition.[17]

Part 3: Protocol for Vapor Phase Activity Assay

Given that alpha-isomethyl ionone is used for its aroma, it is inherently volatile. This protocol is essential for determining if the compound can exert an antimicrobial effect at a distance through its vapor, a property not captured by direct-contact liquid or solid phase assays.[13][14][20][21]

Setup for Vapor Phase Assay

Vapor_Phase_Assay cluster_plate Inverted Petri Dish Setup cluster_result Result Interpretation Lid Petri Dish Lid (Top) Disk Sterile Paper Disk + Alpha-Isomethyl Ionone Vapor Vapor Diffusion Disk->Vapor Agar Inoculated Agar Surface (Bottom) Vapor->Agar Result Measure Zone of Inhibition on Agar Surface

Caption: Diagram of the inverted plate method for the vapor phase assay.

Step-by-Step Methodology
  • Plate Preparation: Prepare a petri dish with a suitable agar medium (e.g., Mueller-Hinton Agar). Inoculate the entire surface of the agar with the standardized microbial suspension (0.5 McFarland) using a sterile swab to create a uniform lawn of bacteria.

  • Compound Application: Aseptically attach a sterile paper disk (6 mm diameter) to the inside center of the petri dish lid.

  • Pipette a defined volume (e.g., 10-50 µL) of pure alpha-isomethyl ionone onto the paper disk.

  • Assembly and Incubation: Immediately close the petri dish with the lid containing the compound and seal it with parafilm to prevent vapor loss. Incubate the plate in an inverted position for 24 hours at the appropriate temperature.

  • Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition on the agar lawn directly underneath the paper disk. A zone of inhibition indicates that the vapor of alpha-isomethyl ionone is sufficient to inhibit microbial growth. A negative control (using a disk with no compound) should show confluent growth.

Part 4: Data Analysis, Quality Control, and Trustworthiness

A protocol is only as reliable as its validation system. Incorporating rigorous controls is non-negotiable for producing trustworthy data.

  • Self-Validating Controls:

    • Growth Control: Confirms that the medium and incubation conditions support microbial growth and that the inoculum was viable.

    • Sterility Control: Confirms that the medium and reagents were not contaminated.

    • Solvent Control: Essential for lipophilic compounds. This control, containing the highest concentration of DMSO used in the assay, must show uninhibited growth. If it does not, the results of the assay are invalid as the solvent is contributing to the antimicrobial effect.

  • Quality Control (QC) with Reference Strains:

    • To ensure the entire test system (media, incubator, operator technique) is performing correctly, a reference antibiotic with a known, published MIC range must be tested against a reference QC strain (e.g., E. coli ATCC 25922).[22]

    • The resulting MIC for the reference antibiotic must fall within the acceptable range defined by standards organizations like CLSI or EUCAST.[9][19][22][23] Failure to meet this standard indicates a systemic issue that must be resolved before proceeding.

  • Data Presentation:

    • MIC values should be reported in µg/mL or mg/L.

    • Vapor phase activity should be reported as the diameter of the zone of inhibition (in mm) for a specified volume of the compound.

    • Experiments should be performed in triplicate to ensure reproducibility, and data should be presented as a range or mean ± standard deviation.

Experiment Test Organism Result (MIC in µg/mL) QC: Gentamicin vs. E. coli ATCC 25922
Replicate 1S. aureus1280.5 µg/mL (In Range)
Replicate 2S. aureus2560.5 µg/mL (In Range)
Replicate 3S. aureus1281.0 µg/mL (In Range)
Conclusion MIC = 128-256 µg/mL Assay Valid

References

Investigating the anti-inflammatory properties of alpha-isomethyl ionone in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Investigating the Anti-inflammatory Properties of Alpha-Isomethyl Ionone in Cell Culture

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the potential anti-inflammatory properties of alpha-isomethyl ionone in vitro. Alpha-isomethyl ionone, a common synthetic fragrance ingredient, has a chemical structure that suggests it may possess biological activity.[1][2][3] This guide outlines detailed protocols for utilizing two distinct and relevant cell culture models of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and tumor necrosis factor-alpha (TNF-α)-stimulated human keratinocytes (HaCaT). We present a logical workflow, from initial cytotoxicity assessment to the quantification of key inflammatory mediators and the analysis of a central signaling pathway. The methodologies included are the MTT assay for cell viability, the Griess assay for nitric oxide production, ELISA for interleukin-6 (IL-6) quantification, and Western blotting for the analysis of NF-κB p65 phosphorylation. This application note is designed to provide a robust framework for the initial characterization of the anti-inflammatory potential of alpha-isomethyl ionone.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of many diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4][5][6] A central pathway in orchestrating the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and enzymes such as inducible nitric oxide synthase (iNOS).[7][8]

Alpha-isomethyl ionone is a synthetic fragrance compound widely used in cosmetics and personal care products.[9][10][11][12] While primarily valued for its floral, woody scent, its potential biological activities are less understood. Given that other structurally related terpenoid ketones have shown biological effects, investigating the anti-inflammatory potential of alpha-isomethyl ionone is a worthwhile endeavor.[1] This guide provides the necessary protocols to conduct a thorough preliminary investigation into whether alpha-isomethyl ionone can modulate key inflammatory responses in relevant cell culture systems.

Experimental Design & Workflow

A systematic approach is crucial for accurately assessing the anti-inflammatory properties of a test compound. The following workflow provides a logical progression from determining safe concentrations to evaluating effects on key inflammatory markers and signaling pathways.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Efficacy Screening in Macrophages cluster_2 Phase 3: Mechanistic Insights in Keratinocytes A Determine Maximum Non-Toxic Dose (MTT Assay) B Induce Inflammation in RAW 264.7 Cells (LPS Stimulation) A->B Select non-toxic concentrations E Induce Inflammation in HaCaT Cells (TNF-α Stimulation) A->E Select non-toxic concentrations C Assess Nitric Oxide Production (Griess Assay) B->C Collect supernatant D Quantify Pro-inflammatory Cytokine (IL-6) (ELISA) B->D Collect supernatant F Analyze NF-κB Pathway Activation (Western Blot for p-p65) E->F Prepare cell lysates

Caption: Experimental workflow for investigating the anti-inflammatory properties of alpha-isomethyl ionone.

PART 1: Cytotoxicity Assessment of Alpha-Isomethyl Ionone

Before evaluating anti-inflammatory effects, it is essential to determine the non-toxic concentration range of alpha-isomethyl ionone on the selected cell lines. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed RAW 264.7 or HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of alpha-isomethyl ionone in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing various concentrations of alpha-isomethyl ionone or vehicle control (medium with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 4 hours at 37°C.[13][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][17]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Treatment GroupAbsorbance (570 nm)% Viability
Untreated Control(Value)100%
Vehicle (DMSO)(Value)(Calculated)
Alpha-Isomethyl Ionone [X µM](Value)(Calculated)
Alpha-Isomethyl Ionone [Y µM](Value)(Calculated)
Alpha-Isomethyl Ionone [Z µM](Value)(Calculated)

PART 2: Evaluation of Anti-inflammatory Effects in Macrophages

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines.[18][19][20]

Protocol 2: Griess Assay for Nitric Oxide Measurement

Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[21][22]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well. Allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of alpha-isomethyl ionone (determined from the MTT assay) or vehicle control. Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide in acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-Naphthyl)ethylenediamine in acid).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[21]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: ELISA for IL-6 Quantification

Interleukin-6 (IL-6) is a pleiotropic pro-inflammatory cytokine induced by LPS.[19][23] A sandwich ELISA is a highly specific and sensitive method for its quantification.

  • Sample Collection: Use the same supernatants collected for the Griess assay or collect fresh supernatants following the same treatment protocol.

  • ELISA Procedure: Follow the manufacturer's instructions for a commercial human IL-6 ELISA kit.[24][25][26][27][28] A general procedure is as follows:

    • Add 100 µL of standards, controls, or samples to wells pre-coated with an anti-IL-6 capture antibody. Incubate for 2-2.5 hours at room temperature.[24][25]

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of a biotinylated detection antibody specific for IL-6. Incubate for 1 hour at room temperature.[25]

    • Wash the wells again.

    • Add 100 µL of HRP-conjugated streptavidin. Incubate for 45 minutes at room temperature.[25]

    • Wash the wells.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes, allowing a blue color to develop.[25]

    • Add 50 µL of stop solution to each well, which will turn the color to yellow.[24][25]

  • Absorbance Measurement: Immediately read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.

Treatment GroupNitrite (µM)IL-6 (pg/mL)
Control (no LPS)(Value)(Value)
LPS + Vehicle(Value)(Value)
LPS + Alpha-Isomethyl Ionone [X µM](Value)(Value)
LPS + Alpha-Isomethyl Ionone [Y µM](Value)(Value)

PART 3: Mechanistic Analysis in Keratinocytes

TNF-α is a key cytokine in skin inflammation, such as psoriasis, and it activates keratinocytes to produce more inflammatory mediators, perpetuating the inflammatory cycle.[4][29][30] This model is relevant for a cosmetic ingredient.

Inflammatory Signaling Pathway: NF-κB Activation

G cluster_0 cluster_1 cluster_2 TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA κB Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes Initiates

Caption: Simplified overview of the canonical NF-κB signaling pathway activated by TNF-α.

Protocol 4: Western Blot for Phospho-p65

Western blotting allows for the semi-quantitative analysis of protein expression. Detecting the phosphorylated form of the p65 subunit of NF-κB (p-p65) is a direct measure of pathway activation.[7][31]

  • Cell Culture and Treatment: Seed HaCaT cells in 6-well plates. At 80-90% confluency, pre-treat with non-toxic concentrations of alpha-isomethyl ionone for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to observe peak p65 phosphorylation.[7]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.[32]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536). In parallel, probe a separate membrane or strip and re-probe the same membrane for total p65 and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-p65 signal to the total p65 or the loading control signal.

Conclusion

This application note provides a structured and detailed framework for the preliminary in vitro investigation of the anti-inflammatory properties of alpha-isomethyl ionone. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity and its ability to modulate key inflammatory mediators and signaling pathways in both macrophage and keratinocyte cell models. The results from these experiments will form a strong basis for further mechanistic studies and potential development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alpha-Isomethyl Ionone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of alpha-isomethyl ionone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction yield and purity. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices to empower you to troubleshoot and refine your synthesis effectively.

Overview of Alpha-Isomethyl Ionone Synthesis

The synthesis of alpha-isomethyl ionone is a classic two-step process that requires careful control to favor the desired isomer. The overall process involves an initial base-catalyzed aldol condensation followed by an acid-catalyzed cyclization and rearrangement.[1][2]

  • Step 1: Aldol Condensation. Citral is reacted with methyl ethyl ketone (MEK) in the presence of a base to form an intermediate known as pseudo-methyl ionone. The key challenge in this step is to control the regioselectivity of the reaction, favoring attack at the methylene group of MEK to produce the desired "iso" precursor, rather than the methyl group which leads to the "n-methyl" (normal) isomer.[2]

  • Step 2: Acid-Catalyzed Cyclization. The pseudo-methyl ionone intermediate is then treated with an acid catalyst to induce cyclization. This step is critical for determining the final isomer distribution (α, β, γ), as the initially formed α-isomer can rearrange to the thermodynamically more stable β-isomer under harsh conditions.[3]

General Synthesis Workflow

Alpha-Isomethyl Ionone Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Purification Citral Citral Condensation Aldol Condensation Citral->Condensation MEK Methyl Ethyl Ketone MEK->Condensation Base_Cat Base Catalyst (e.g., KOH, NaOMe) Base_Cat->Condensation Pseudo_Ionone Pseudo-Methyl Ionone Condensation->Pseudo_Ionone Cyclization Cyclization & Isomerization Pseudo_Ionone->Cyclization Acid_Cat Acid Catalyst (e.g., H₃PO₄, MsOH) Acid_Cat->Cyclization Crude_Product Crude Product (Mixture of Isomers) Cyclization->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product α-Isomethyl Ionone Purification->Final_Product

Caption: Overall workflow for the two-step synthesis and purification of α-isomethyl ionone.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing foundational knowledge for process optimization.

Q1: What are the key chemical transformations in the synthesis?

The synthesis hinges on two fundamental organic reactions. The first is a base-catalyzed aldol condensation between the aldehyde group of citral and the enolate of methyl ethyl ketone. This is followed by a dehydration to yield the conjugated ketone, pseudo-methyl ionone. The second step is an acid-catalyzed intramolecular electrophilic addition, where the pseudo-ionone cyclizes to form the six-membered ring characteristic of ionones.[2][4]

Q2: How does catalyst selection impact yield and isomer selectivity?

Catalyst choice is arguably the most critical factor in this synthesis.

  • Condensation (Base Catalyst): Strong inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) are commonly used.[2][4][5] The choice and concentration of the base can influence the ratio of iso- to n-pseudo-methyl ionone. Some protocols suggest that lower temperatures (e.g., below 10°C) in the presence of a strong base favor the formation of the desired iso-isomer.[2] For greener processes, ion-exchange resins can also be employed, offering high yields and easier separation.

  • Cyclization (Acid Catalyst): The strength of the acid directly controls the final isomer ratio.

    • Strong Acids (e.g., Sulfuric Acid): Concentrated H₂SO₄ is highly effective at cyclization but rapidly isomerizes the initially formed alpha-ionone to the more thermodynamically stable beta-ionone.[3][6] This is undesirable if the alpha-isomer is the target.

    • Weaker Acids (e.g., Phosphoric Acid): 85% Phosphoric acid (H₃PO₄) is a classic choice for maximizing the alpha-ionone content. It is strong enough to catalyze the cyclization but less prone to causing the subsequent rearrangement to the beta-isomer, especially at controlled temperatures.[2][3]

    • Other Acids: Organic sulfonic acids like methanesulfonic acid and p-toluenesulfonic acid, or even trifluoroacetic acid, have been shown to be highly effective, offering high yields and excellent selectivity for the alpha-iso-methyl ionone.[5]

Q3: What are the optimal reaction parameters for each step?

Optimizing parameters such as temperature, solvent, and reactant ratios is crucial for maximizing yield and purity. A one-pot method, where the cyclization catalyst is added directly after the condensation step, can be efficient but requires careful control.[5]

ParameterStep 1: Condensation (Pseudo-Ionone)Step 2: Cyclization (α-Isomethyl Ionone)Causality & Expert Insight
Temperature -10°C to 85°C; lower temperatures (e.g., 0-10°C) often preferred[2][5]80°C to 130°C[5]Condensation: Lower temperatures can improve regioselectivity towards the iso-isomer and minimize side reactions like citral auto-condensation.[2][3] Cyclization: Temperature must be high enough for the reaction to proceed but low enough to prevent isomerization to β-ionone.[3]
Catalyst KOH, NaOH, NaOMe, Pyridine[2][5]H₃PO₄, Methanesulfonic acid, p-Toluenesulfonic acid[2][5]Condensation: Strong bases are needed to deprotonate MEK. Cyclization: Weaker, non-isomerizing acids are key to preserving the alpha-isomer.
Solvent Alcohols (Methanol, Propanol) or no solvent (excess ketone)[2][5]Hydrocarbons (Toluene) or polar aprotic solvents[2][3]Condensation: Solvents help manage viscosity and heat transfer. Cyclization: A non-participating solvent is crucial to prevent side reactions. Toluene is effective for heat management.[3]
Molar Ratio Excess Methyl Ethyl Ketone (e.g., Citral:MEK 1:10)[3]Pseudo-ionone:Acid (e.g., 100:0.2-10 molar ratio)[5]Condensation: A large excess of MEK drives the reaction to completion and minimizes citral self-condensation.[3] Cyclization: Only a catalytic amount of acid is required.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low Yield of Pseudo-Methyl Ionone (Condensation Step)
  • Symptom: GC analysis shows a high percentage of unreacted citral after the expected reaction time.

  • Possible Cause A: Inactive or Insufficient Catalyst. The basic catalyst may have degraded (e.g., carbonate formation from CO₂ in the air) or been added in insufficient quantity.

    • Solution: Use fresh, anhydrous base. Ensure accurate measurement of the catalytic amount. For solid bases like NaOH or KOH, ensure they are finely powdered to maximize surface area.

  • Possible Cause B: Competing Side Reactions. Citral can undergo self-condensation, especially at higher temperatures or with incorrect stoichiometry.[3]

    • Solution: Maintain a significant molar excess of methyl ethyl ketone. Lowering the reaction temperature can also suppress the rate of side reactions relative to the desired condensation.[2][3]

  • Possible Cause C: Inefficient Mixing. In a viscous reaction mixture, poor agitation can lead to localized "hot spots" or areas of low catalyst concentration.

    • Solution: Ensure robust mechanical stirring throughout the reaction, especially during the addition of reactants.

Problem 2: Poor Purity - High Content of Beta- or Gamma-Isomers
  • Symptom: The final product contains more than 10-15% of β- and/or γ-methyl ionone.

  • Possible Cause: Overly Aggressive Cyclization Conditions. This is the most common cause. The acid catalyst is too strong, the temperature is too high, or the reaction time is too long, leading to the isomerization of the desired kinetic product (α-ionone) to the more stable thermodynamic product (β-ionone).[3]

    • Solution 1: Change the Catalyst. Switch from strong acids like H₂SO₄ to a milder catalyst such as 85% H₃PO₄ or an organic sulfonic acid.[2][5] These catalysts have a lower propensity for causing rearrangement.

    • Solution 2: Optimize Temperature and Time. Carefully control the reaction temperature. For phosphoric acid, a temperature of around 80-90°C is often effective.[2][3] Monitor the reaction by GC and quench it as soon as the consumption of pseudo-ionone is complete to prevent prolonged exposure of the product to acidic conditions.

Problem 3: Poor Purity - High Content of n-Methyl Ionone
  • Symptom: The final product contains a significant amount of the n-methyl ionone isomer.

  • Possible Cause: Unfavorable Condensation Conditions. The aldol condensation reaction occurred preferentially at the terminal methyl group of MEK instead of the internal methylene group.

    • Solution: This is controlled in the first step. Lowering the condensation temperature (e.g., to 0-5°C) has been shown to significantly favor the formation of the pseudo-iso-methyl ionone precursor.[2] The choice of base and solvent system also plays a role, requiring empirical optimization for your specific setup.

Simplified Reaction Mechanism and Isomerization Pathway

Reaction Mechanism cluster_0 Condensation cluster_1 Cyclization & Isomerization A Citral + MEK Enolate B Aldol Adduct A->B Aldol Addition C Pseudo-Methyl Ionone (Iso-isomer) B->C Dehydration D Protonation & Ring Closure (Electrophilic Attack) C->D H+ Catalyst E α-Isomethyl Ionone (Kinetic Product) D->E F β-Isomethyl Ionone (Thermodynamic Product) E->F Isomerization (Strong Acid / High Temp)

References

Technical Support Center: By-product Formation in the Synthesis of alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of alpha-isomethyl ionone (γ-methyl ionone). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of by-product formation during the acid-catalyzed cyclization of pseudo-methyl ionone. Achieving high purity and yield of the desired alpha-isomethyl ionone isomer is a significant challenge, as the reaction often produces a complex mixture of structural isomers and other impurities.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, control, and minimize unwanted by-product formation.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My GC-MS analysis shows several unexpected peaks close to my product peak. How can I identify these by-products?

Answer: The appearance of multiple peaks on your gas chromatogram is a common issue, arising from the formation of structural isomers of methyl ionone. The primary method for identifying these is Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Causality: The acid-catalyzed cyclization of pseudo-methyl ionone proceeds via a carbocation intermediate, which can rearrange to form different isomers depending on where the double bond is established in the cyclohexene ring.[2] The main by-products are typically beta-isomethyl ionone and gamma-isomethyl ionone (a different isomer from the target product, which is often confusingly also called gamma-methyl ionone in commerce).[1][3]

Troubleshooting Steps & Identification Strategy:

  • Retention Time Comparison: Compare the retention times of your unknown peaks with those of certified reference standards for alpha-, beta-, and gamma-isomethyl ionone. Isomers will separate based on differences in their volatility and interaction with the GC column.[1]

  • Mass Spectra Analysis: Examine the mass spectrum of each unknown peak. While isomers have the same molecular ion peak (m/z 206 for methyl ionone), their fragmentation patterns will differ.[4]

    • Alpha-Isomethyl Ionone (Target): Look for a characteristic base peak at m/z 121 and significant fragments at m/z 136, 191.[4]

    • Beta-Isomethyl Ionone: This isomer is more thermodynamically stable and often shows a less complex fragmentation pattern, with a prominent fragment at m/z 177.[5]

    • Unreacted Precursor: Check for the presence of pseudo-methyl ionone, which will have a different retention time and mass spectrum.

  • Spiking Experiment: If reference standards are available, "spike" a sample of your reaction mixture with a small amount of a known isomer and re-run the GC-MS. The peak corresponding to that isomer will increase in area, confirming its identity.

Workflow for By-product Identification

G cluster_0 Initial Analysis cluster_1 Identification Steps cluster_2 Confirmation A Run Reaction Mixture on GC-MS B Observe Unexpected Peaks A->B C Compare Retention Times with Reference Standards B->C Step 1 D Analyze Mass Spectra Fragmentation Patterns B->D Step 2 F Identify By-products: - Beta-Isomethyl Ionone - Other Isomers - Unreacted Precursor C->F E Perform Spiking Experiment with Known Isomers D->E If ambiguity remains D->F E->F

Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS analysis.

Q2: My reaction yield of alpha-isomethyl ionone is low, and the product is a mixture of isomers. What reaction parameters should I adjust?

Answer: Low yield and poor selectivity are directly linked to the reaction conditions, especially the type and concentration of the acid catalyst and the reaction temperature.[3][6] The formation of alpha-isomethyl ionone is kinetically favored, while the beta isomer is the thermodynamically more stable product.[3][7]

Causality & Optimization:

  • Catalyst Choice: Strong acids like concentrated sulfuric acid (H₂SO₄) aggressively promote the reaction and can quickly isomerize the desired alpha-product to the more stable beta-isomer.[3][6] Weaker acids, such as phosphoric acid (H₃PO₄), provide a more controlled reaction that favors the formation of the alpha-isomer.[1][3]

  • Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for isomerization to the beta-isomer.[3] Lower reaction temperatures are known to favor the formation of 'iso' forms, including the desired alpha-isomethyl ionone.[1]

  • Reaction Time: Prolonged reaction times, even at lower temperatures or with weaker acids, can allow the slow conversion of the alpha-isomer to the beta-isomer. The reaction should be quenched once the maximum concentration of the alpha-isomer is reached.

Recommended Adjustments:

  • Switch to a Weaker Acid: If using H₂SO₄, consider replacing it with 85% phosphoric acid. This is a standard choice for maximizing the alpha-isomer yield.[3]

  • Lower the Reaction Temperature: Conduct the cyclization at a lower temperature. While this may slow the reaction rate, it will significantly suppress the isomerization to the beta-product.

  • Monitor the Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them by GC to determine the point of maximum alpha-isomer concentration before significant isomerization occurs.

ParameterTo Favor Alpha-Isomethyl Ionone (Kinetic Product)To Favor Beta-Isomethyl Ionone (Thermodynamic Product)
Acid Catalyst Weaker Acid (e.g., Phosphoric Acid)[1][3]Strong Acid (e.g., Sulfuric Acid)[3][6]
Temperature Lower Temperature[1]Higher Temperature[3]
Reaction Time Shorter (Monitor for peak concentration)Longer (Allows for isomerization)

Caption: Reaction conditions influencing isomer distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of alpha-isomethyl ionone?

Answer: The synthesis of alpha-isomethyl ionone from the acid-catalyzed cyclization of pseudo-methyl ionone typically yields a mixture of isomers. The most common by-products are:

  • Beta-Isomethyl Ionone: The thermodynamically most stable isomer, often formed through rearrangement of the alpha-isomer under harsh acidic conditions or elevated temperatures.[1][3]

  • Other Methyl Ionone Isomers: Depending on the starting material (which is a mixture of pseudo-ionone isomers), other "n-" and "iso-" series isomers can form.[1]

  • Unreacted Pseudo-methyl ionone: Incomplete conversion will leave the starting material in the final product mixture.[8]

  • Polymerization Products: Strong acid catalysts can induce cationic polymerization of the starting material or product, leading to high molecular weight, non-volatile residues.[3]

Q2: What is the mechanism for the formation of alpha- and beta-isomethyl ionone?

Answer: The reaction proceeds through an acid-catalyzed cyclization mechanism.

  • Protonation: The acid catalyst protonates the carbonyl group of the pseudo-methyl ionone, activating the molecule.

  • Carbocation Formation: The activated molecule undergoes cyclization, forming a six-membered ring and a tertiary carbocation intermediate.

  • Deprotonation & Isomer Formation: This common carbocation intermediate can then be deprotonated at different positions to yield the various isomers.

    • Alpha-Isomethyl Ionone: Deprotonation occurs to form a double bond within the ring that is not conjugated with the side chain's carbonyl group. This is the kinetically favored pathway.[7]

    • Beta-Isomethyl Ionone: Deprotonation leads to a double bond that is fully conjugated with the side chain. This is the thermodynamically more stable product.[7]

Simplified Reaction Pathway

G A Pseudo-methyl Ionone B Protonation (Acid Catalyst H+) A->B Step 1 C Cyclic Carbocation Intermediate B->C Step 2: Cyclization D Alpha-Isomethyl Ionone (Kinetic Product) C->D Fast, Kinetically Favored (Weaker Acid, Low Temp) E Beta-Isomethyl Ionone (Thermodynamic Product) C->E Slower, Thermodynamically Favored (Strong Acid, High Temp) D->E Isomerization

Caption: Formation of α- and β-isomers via a common carbocation intermediate.

Q3: What are the standard analytical methods for identifying and quantifying alpha-isomethyl ionone and its by-products?

Answer: A combination of chromatographic and spectroscopic techniques is required for accurate identification and quantification of methyl ionone isomers due to their structural similarity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most critical and widely used technique.[1] GC provides the necessary separation of the volatile isomers, while MS provides structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for confident identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information that can unambiguously differentiate between isomers.[1] Each isomer will have a unique set of signals with distinct chemical shifts and splitting patterns.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the α,β-unsaturated ketone functional group, which is common to all isomers. The "fingerprint" region (below 1600 cm⁻¹) will show distinct patterns for each isomer, aiding in differentiation.[1]

Detailed Analytical Protocols

Protocol 1: Standard GC-MS Method for Isomethyl Ionone Profiling

This protocol outlines a standard method for the separation and identification of methyl ionone isomers.

1. Sample Preparation: a. Prepare a dilute solution of the crude reaction mixture (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or hexane. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).[4]
  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically effective.
  • Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid column overloading.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
  • Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Identify each peak by comparing its retention time and mass spectrum against a library of known standards (alpha-isomethyl ionone, beta-isomethyl ionone, etc.). c. Quantify the relative percentage of each isomer based on the peak area percentage in the TIC (assuming similar response factors).

References

Purification techniques for separating alpha-, beta-, and gamma-isomethyl ionone isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isomethyl ionone isomers. The successful isolation of alpha-, beta-, and gamma-isomethyl ionones is a frequent challenge in the flavor, fragrance, and pharmaceutical industries due to their structural similarity and closely related physicochemical properties.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your separation strategies effectively.

The industrial synthesis of methyl ionones typically results in a complex mixture of isomers.[2] The specific ratio of these isomers is highly dependent on the reaction conditions, such as temperature and the type of acid catalyst used during the cyclization of the pseudo-ionone precursor.[2][3] Achieving a high concentration of a specific isomer, like the prized alpha-isomethyl ionone (often referred to as gamma-methyl ionone in commerce for its floral-woody profile), necessitates robust purification techniques.[2][4]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of isomethyl ionone isomers and the principles of their separation.

Q1: What are the primary structural differences between alpha-, beta-, and gamma-isomethyl ionone, and how do they affect separation?

A1: The primary difference lies in the position of the endocyclic double bond within the trimethylcyclohexenyl ring.

  • Alpha-isomethyl ionone: The double bond is between C2 and C3 of the cyclohexene ring.

  • Beta-isomethyl ionone: The double bond is between C1 and C2 of the cyclohexene ring.

  • Gamma-isomethyl ionone: This isomer features an exocyclic double bond (a methylidene group) at the C6 position.

These subtle structural variations lead to small differences in polarity, boiling point, and molecular shape, which are the very properties we exploit for separation. For instance, the difference in double bond conjugation in the beta-isomer compared to the alpha-isomer slightly alters its electron distribution and, consequently, its interaction with chromatographic stationary phases. The gamma-isomer's exocyclic double bond gives it a distinct shape that can be leveraged for selective separation on specialized GC columns.[3][5]

Q2: Why is a single purification technique often insufficient to achieve high purity for a single isomer?

A2: A single technique is often a trade-off between resolution, throughput, and scale.[6]

  • Fractional Distillation: Excellent for large-scale, initial enrichment based on boiling point differences. However, due to the close boiling points of the isomers, it rarely achieves >95% purity for a single isomer from a complex mixture.[2][7]

  • Chromatography (GC, HPLC): Offers very high resolution, capable of separating isomers to high purity.[8][9] However, preparative-scale chromatography can be expensive and has lower throughput than distillation.

  • Crystallization: This technique relies on differences in crystal lattice formation. It can be highly specific but developing a selective crystallization method for one isomer from a liquid mixture of others can be challenging and may require derivatization or the use of inclusion complexes.[7][10]

Therefore, a multi-step, orthogonal approach is often the most effective strategy. A typical workflow involves an initial bulk separation by fractional vacuum distillation, followed by a high-resolution polishing step using preparative chromatography.

Q3: What analytical method is best for determining the purity of my separated fractions?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both qualitative and quantitative analysis of isomethyl ionone isomers. A high-resolution capillary GC column can effectively separate the isomers, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[11][12][13] For achieving separation of the enantiomers of a specific isomer like alpha-ionone, a chiral GC stationary phase is required.[8][14]

Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor resolution between alpha- and beta-isomethyl ionone peaks in GC analysis.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inappropriate Column Polarity Solution: Switch to a more polar stationary phase (e.g., a polyethylene glycol 'WAX' type column) or a specialized column with unique selectivity. Rationale: The subtle polarity differences between the isomers require a stationary phase that can exploit these differences. Standard non-polar phases (like PDMS) separate primarily by boiling point and may not be sufficient. For extremely difficult separations, liquid crystalline stationary phases can offer superior selectivity based on molecular shape.[15][16]
Suboptimal Temperature Program Solution: Decrease the initial oven temperature and slow down the ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of the isomers. Rationale: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, allowing for more "chances" for separation to occur, thereby improving resolution.
Incorrect Carrier Gas Flow Rate Solution: Optimize the linear velocity of your carrier gas (H₂, He, or N₂) according to the Van Deemter equation for your specific column dimensions. Rationale: Operating at the optimal linear velocity minimizes band broadening by balancing the effects of eddy diffusion, longitudinal diffusion, and mass transfer, leading to sharper peaks and better resolution.

Problem 2: Low yield of the desired isomer after preparative HPLC.

Potential Cause Troubleshooting Steps & Scientific Rationale
Sample Overload Solution: Reduce the injection volume or the concentration of the sample being loaded onto the column. Rationale: Overloading the column saturates the stationary phase, leading to broad, asymmetric peaks (often "shark-fin" shaped). This peak distortion causes significant overlap between adjacent isomer peaks, forcing the operator to make very narrow collection cuts, which sacrifices yield to maintain purity.
Irreversible Adsorption Solution: Consider a different stationary phase or switch to a technique like Counter-Current Chromatography (CCC). Rationale: Highly active sites on a solid support (like exposed silanols on silica) can cause irreversible adsorption of your target compound. CCC is a liquid-liquid chromatography technique that avoids solid supports altogether, ensuring 100% sample recovery.[17]
Poor Mobile Phase Selection Solution: Systematically screen different solvent systems (e.g., hexane/ethyl acetate vs. hexane/MTBE in normal phase) or gradients. Rationale: The mobile phase composition directly controls the retention and selectivity of the separation. A poorly chosen mobile phase may lead to co-elution, again forcing a trade-off between purity and yield during fraction collection.[18]

Problem 3: The purity of my alpha-isomethyl ionone fraction is high, but it fails a specific bioactivity or odor panel test.

Potential Cause Troubleshooting Steps & Scientific Rationale
Enantiomeric Impurity Solution: Analyze the fraction using a GC equipped with a chiral stationary phase (e.g., a cyclodextrin-based column). Purify using preparative chiral chromatography (GC or SFC). Rationale: Alpha-isomethyl ionone is chiral and exists as two enantiomers, (R) and (S), which have different odor profiles and biological activities. Standard achiral purification methods will not separate them. Chiral chromatography is essential for isolating a single enantiomer.[11][19]

Visualized Purification Workflow

The following diagrams illustrate the decision-making process and a typical multi-step purification strategy.

Diagram 1: Selecting the Right Purification Technique

This decision tree helps in choosing the appropriate technique based on the scale and desired purity of the final product.

G start Crude Isomer Mixture distillation Fractional Vacuum Distillation start->distillation  Large Scale (>1 kg)? prep_chrom Preparative Chromatography (GC, HPLC, SFC) distillation->prep_chrom  Higher purity needed? end_bulk Enriched Isomer Fraction (~80-95% Purity) distillation->end_bulk  Purity sufficient? chiral_chrom Preparative Chiral Chromatography (GC or SFC) prep_chrom->chiral_chrom  Enantiomeric purity needed? end_high High Purity Isomer (>98%) prep_chrom->end_high  Achiral target? end_enantio Single Enantiomer (>99% ee) chiral_chrom->end_enantio

Caption: Decision tree for selecting an isomethyl ionone purification strategy.

Diagram 2: Multi-Step Purification Workflow

This diagram shows a logical flow from the raw synthetic output to a highly purified single isomer.

G cluster_0 Bulk Separation cluster_1 High-Resolution Polishing cluster_2 Quality Control crude Crude Reaction Mixture distill Fractional Vacuum Distillation crude->distill enriched Enriched Isomer Fraction distill->enriched prep_gc Preparative GC or HPLC enriched->prep_gc purified Purified Isomer (>98%) prep_gc->purified qc Analytical GC-MS (Purity & Identity) purified->qc final Final Product qc->final Meets Spec

References

Stability testing of alpha-isomethyl ionone under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of alpha-isomethyl ionone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during the stability assessment of this widely used fragrance ingredient. Our focus is on the "why" behind the "how," ensuring your experimental design is robust, scientifically sound, and meets regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your stability studies of alpha-isomethyl ionone.

Q1: My alpha-isomethyl ionone sample shows significant degradation under accelerated temperature and humidity conditions (e.g., 40°C / 75% RH). What are the likely degradation pathways?

A1: While alpha-isomethyl ionone is considered more stable than many natural fragrance ingredients, it is susceptible to degradation under accelerated conditions, primarily through oxidative pathways.[1] As a terpenoid ketone, the molecule has sites that are prone to oxidation, which can be exacerbated by heat and the presence of moisture.

  • Causality: The combination of elevated temperature and humidity can accelerate oxidation reactions. The allylic positions in the cyclohexene ring and the carbon-carbon double bond in the butenone side chain are potential sites for radical-initiated oxidation. This can lead to the formation of hydroperoxides, which are often unstable and can further decompose into a variety of smaller, more volatile compounds, or polymerize into non-volatile residues. While specific degradation products for alpha-isomethyl ionone are not extensively documented in publicly available literature, studies on similar terpenoids show that oxidation can lead to the formation of epoxides, aldehydes, and ketones.[1]

Q2: I am observing the emergence of new peaks in my chromatograms during a photostability study of alpha-isomethyl ionone. What could these be, and why is this significant?

A2: The appearance of new peaks during photostability testing is a critical observation. Alpha-isomethyl ionone, which may be non-reactive initially, can become chemically reactive after photo-oxidative degradation.[1] This is highly significant from a safety perspective, as degradation products can be potent skin sensitizers.

  • Mechanistic Insight: UV radiation can provide the energy to initiate photochemical reactions. For unsaturated ketones like alpha-isomethyl ionone, potential reactions include:

    • Isomerization: The E-configuration of the double bond in the side chain could potentially isomerize to the Z-configuration.

    • Cyclization/Rearrangement: UV energy can promote intramolecular cyclization reactions or other molecular rearrangements.

    • Photo-oxidation: In the presence of oxygen, UV light can lead to the formation of reactive oxygen species that attack the molecule, leading to a cascade of oxidative degradation products. Studies on the related compound, β-ionone, have shown that UV photolysis can lead to isomerization and bond scission.

Q3: My stability study involves a formulation with a low pH (acidic). Should I be concerned about the stability of alpha-isomethyl ionone?

A3: Yes, you should be vigilant. While detailed public data on the hydrolytic stability of alpha-isomethyl ionone at various pH values is scarce, its chemical structure suggests potential for acid-catalyzed reactions.

  • Chemical Rationale: The enone functionality (a,β-unsaturated ketone) in alpha-isomethyl ionone could be susceptible to acid-catalyzed reactions. Potential degradation pathways in acidic conditions include:

    • Hydration: Addition of water across the double bond, catalyzed by acid.

    • Rearrangement: Acid-catalyzed rearrangements of the carbon skeleton are common in terpenoids.

    • Isomerization: The position of the double bonds in the cyclohexene ring could potentially shift under acidic conditions.

It is crucial to perform forced degradation studies in both acidic and alkaline conditions to fully characterize the stability profile of your formulation.

Q4: I am developing a stability-indicating analytical method for a product containing alpha-isomethyl ionone. What are the key validation parameters I need to focus on?

A4: A stability-indicating method must be able to accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities. For a robust method, you must validate it according to ICH Q2(R1) guidelines, with a particular focus on:

  • Specificity/Selectivity: This is the most critical parameter. You must demonstrate that your method can resolve the alpha-isomethyl ionone peak from all potential degradation products. This is typically achieved by analyzing samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

  • Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible) over the expected concentration range of the analyte.

  • Linearity: The response of the detector should be directly proportional to the concentration of alpha-isomethyl ionone over a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are important for quantifying any low-level degradation products that may form.

  • Robustness: The method should be reliable even with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Experimental Protocols & Data

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on alpha-isomethyl ionone, which is a crucial step in developing a stability-indicating method.

Objective: To generate potential degradation products of alpha-isomethyl ionone under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • Alpha-isomethyl ionone reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of alpha-isomethyl ionone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heating at a controlled temperature (e.g., 60°C).

    • Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid alpha-isomethyl ionone in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period.

    • Also, subject the stock solution to the same thermal stress.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose the solid alpha-isomethyl ionone and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/DAD or GC-MS).

Summary of Expected Stability of Alpha-Isomethyl Ionone

The following table summarizes the expected stability of alpha-isomethyl ionone under different storage and stress conditions based on its chemical properties and data from related compounds.

ConditionParameterExpected Stability of Alpha-Isomethyl IononePotential Degradation Products
Long-Term Storage 25°C / 60% RHGenerally stable when protected from light and air.Minimal degradation expected.
Accelerated Storage 40°C / 75% RHModerate degradation possible over time, primarily through oxidation.Oxidized derivatives (e.g., epoxides, hydroperoxides, and their breakdown products).
Photostability UV/Visible LightSusceptible to degradation, especially in the presence of oxygen.Isomers, photo-oxidation products.
Acidic Conditions pH < 4Potential for degradation through hydrolysis and rearrangement.Hydrated products, isomers.
Alkaline Conditions pH > 9May be susceptible to degradation, though potentially less so than in acidic conditions for this specific molecule.Hydrolysis products.
Oxidative Stress H₂O₂Likely to degrade.A variety of oxidized derivatives.

Visualizing Experimental Workflows

Overall Stability Testing Workflow

Stability_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_evaluation Phase 4: Evaluation & Reporting start Define Stability Study Protocol prep Prepare Alpha-Isomethyl Ionone Samples start->prep acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo analysis Analyze Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis analytical_method Develop & Validate Stability-Indicating Method (HPLC/GC-MS) analytical_method->analysis pathway Identify Degradation Products & Pathways analysis->pathway report Compile Stability Report pathway->report

Caption: Workflow for a comprehensive stability study of alpha-isomethyl ionone.

Potential Degradation Pathways

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products AII Alpha-Isomethyl Ionone isomers Isomers AII->isomers oxidized Oxidized Derivatives (Epoxides, Aldehydes, etc.) AII->oxidized hydrolyzed Hydrolysis Products AII->hydrolyzed rearranged Rearrangement Products AII->rearranged light Light (UV) light->isomers light->oxidized heat Heat heat->oxidized heat->rearranged oxygen Oxygen oxygen->oxidized acid_base Acid/Base acid_base->hydrolyzed acid_base->rearranged

Caption: Potential degradation pathways of alpha-isomethyl ionone under various stress conditions.

References

Technical Support Center: Degradation of Alpha-Isomethyl Ionone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development and environmental science who are investigating the degradation of alpha-isomethyl ionone. Here, we provide in-depth technical guidance, troubleshooting for common experimental issues, and frequently asked questions to support your research.

Section 1: Biodegradation of Alpha-Isomethyl Ionone

The breakdown of alpha-isomethyl ionone by microorganisms is a key area of research, particularly for understanding its environmental fate and persistence. While generally considered biodegradable, the specific pathways and products can vary depending on the microbial species and environmental conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known microbial pathways for the degradation of alpha-isomethyl ionone?

A1: Research has shown that fungi, such as Aspergillus niger, are capable of transforming alpha-isomethyl ionone.[2][3] The primary degradation pathway involves hydroxylation and oxidation of the cyclohexene ring and the side chain. While direct studies on alpha-isomethyl ionone are limited, analogous bioconversion products from related ionones suggest a similar pathway.

Key transformation steps likely include:

  • Hydroxylation: Introduction of hydroxyl (-OH) groups onto the carbon backbone, often at the C-3 position of the ring.

  • Oxidation: Further oxidation of hydroxylated intermediates to form keto-derivatives.

  • Dehydrogenation: Formation of double bonds within the ring structure.

Q2: What are the expected major and minor biodegradation products of alpha-isomethyl ionone?

A2: Based on studies of closely related compounds like alpha-ionone and alpha-methylionone by Aspergillus niger, the analogous bioconversion products for alpha-isomethyl ionone are predicted to be hydroxylated and oxidized derivatives.[2][3]

Predicted Product Type Example from Analogous Compounds Significance
Major Products cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, 3-oxo-α-iononeIndicates primary enzymatic attack sites.
Minor Products 2,3-Dehydro-α-ionone, 3,4-dehydro-β-iononeSuggests secondary or less favorable metabolic pathways.

Q3: My microbial culture is showing slow or no degradation of alpha-isomethyl ionone. What are the possible reasons?

A3: Several factors can contribute to inefficient biodegradation. Consider the following troubleshooting steps:

  • Microbial Strain Selection: Not all microorganisms can metabolize alpha-isomethyl ionone. Ensure your chosen strain or consortium has the necessary enzymatic machinery. Aspergillus niger has been shown to be effective for related compounds.[2][3]

  • Acclimation Period: If using a mixed culture, such as activated sludge, a sufficient acclimation period is crucial to allow for the enrichment of microorganisms capable of degrading the target compound.

  • Nutrient Limitation: Verify that the growth medium contains all essential nutrients (carbon, nitrogen, phosphorus, trace elements) to support robust microbial growth and enzymatic activity.

  • Toxicity: Although not highly toxic to all microbes, high concentrations of alpha-isomethyl ionone could be inhibitory to some species. Consider testing a range of concentrations to determine the optimal level for degradation.

  • pH and Temperature: Ensure the pH and temperature of your culture are optimal for the growth and metabolic activity of your chosen microorganisms.

Experimental Protocol: Screening for Biodegradation Potential
  • Prepare a mineral salts medium: This ensures that alpha-isomethyl ionone is the primary carbon source.

  • Inoculate with your microbial source: This could be a pure culture or a mixed consortium like activated sludge.

  • Add alpha-isomethyl ionone: Start with a concentration in the low mg/L range.

  • Incubate under appropriate conditions: Maintain optimal temperature, pH, and aeration.

  • Monitor degradation over time: Collect samples at regular intervals and analyze the concentration of alpha-isomethyl ionone using GC-MS or HPLC.

  • Analyze for transformation products: At the end of the experiment, analyze the samples for the appearance of new peaks that could correspond to degradation products.

Section 2: Chemical Degradation of Alpha-Isomethyl Ionone

The degradation of alpha-isomethyl ionone can also occur through abiotic chemical processes, such as reactions with hydroxyl radicals (•OH) and ozone (O₃), which are important in atmospheric and aquatic environments.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism between alpha-isomethyl ionone and hydroxyl radicals?

A1: The hydroxyl radical is a highly reactive, non-selective oxidant that can readily react with organic molecules.[4] For alpha-isomethyl ionone, the reaction is expected to proceed via two main pathways:

  • Addition to Double Bonds: The •OH radical can add to the carbon-carbon double bonds in both the cyclohexene ring and the butenone side chain. This is often the dominant pathway for unsaturated compounds.

  • Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the alkyl substituents on the ring or the side chain, leading to the formation of a carbon-centered radical.

Q2: What are the potential degradation products from the reaction of alpha-isomethyl ionone with hydroxyl radicals?

Predicted Product Type Example from Analogous Compounds (β-ionone) Formation Pathway
Carbonyl Compounds Glyoxal, MethylglyoxalCleavage of the butenone side chain.
Carbaldehydes 2,6,6-trimethylcyclohex-1-ene-1-carbaldehydeCleavage of the butenone side chain at the double bond.
Cyclization Products Various radical-intermediate cyclization productsIntramolecular reactions following initial •OH attack.

Q3: How does ozonolysis degrade alpha-isomethyl ionone?

A3: Ozone reacts primarily with the carbon-carbon double bonds in the alpha-isomethyl ionone molecule through a process known as the Criegee mechanism.[6] This involves the initial formation of a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. The Criegee intermediate can then undergo further reactions to form a variety of products.

Diagram: Proposed Degradation Pathways

cluster_biodegradation Biodegradation cluster_chemical Chemical Degradation A Alpha-Isomethyl Ionone B Hydroxylated Intermediates A->B Hydroxylation C Keto-derivatives B->C Oxidation D Ring Cleavage Products C->D E Alpha-Isomethyl Ionone F Hydroxylated/Radical Adducts E->F •OH / O₃ Attack G Smaller Carbonyls (e.g., Glyoxal) F->G Side Chain Cleavage H Carboxylic Acids G->H Further Oxidation

Caption: Proposed degradation pathways for alpha-isomethyl ionone.

Section 3: Photodegradation of Alpha-Isomethyl Ionone

The degradation of alpha-isomethyl ionone by light, particularly UV radiation, is another important environmental fate process. The presence of chromophores (the carbonyl group and double bonds) in its structure suggests it may be susceptible to photodegradation.

Frequently Asked Questions (FAQs)

Q1: Is alpha-isomethyl ionone expected to undergo direct photodegradation?

A1: Alpha-isomethyl ionone has UV absorbance in the environmentally relevant range, although it is minor.[7] This suggests that direct photodegradation, where the molecule itself absorbs light and undergoes a transformation, is possible but may not be the most significant degradation pathway.

Q2: What is the role of indirect photodegradation in the breakdown of alpha-isomethyl ionone?

A2: Indirect photodegradation is likely a more important process. This involves the absorption of light by other substances in the environment (photosensitizers), which then generate reactive species like hydroxyl radicals or singlet oxygen. These reactive species can then go on to degrade the alpha-isomethyl ionone molecule.

Q3: I am not observing any photodegradation in my experiment. What could be the issue?

A3: Consider these troubleshooting points:

  • Wavelength of Light Source: Ensure your light source emits at wavelengths that are absorbed by alpha-isomethyl ionone or any photosensitizers present in your system.

  • Presence of Photosensitizers: In clean water systems, direct photolysis may be slow. The addition of a photosensitizer, such as humic acids for environmental simulations, may be necessary to observe significant degradation.

  • Quantum Yield: The quantum yield for the photodegradation of alpha-isomethyl ionone may be low, meaning that even if light is absorbed, the efficiency of the subsequent chemical reaction is low.

  • Analytical Sensitivity: The degradation may be occurring, but your analytical method may not be sensitive enough to detect small changes in concentration. Consider using a more sensitive technique or extending the irradiation time.

Section 4: Analytical Methodologies and Troubleshooting

Accurate and reliable analytical methods are essential for studying the degradation of alpha-isomethyl ionone and identifying its transformation products.

Recommended Analytical Techniques
Technique Application Advantages Considerations
GC-MS (Gas Chromatography-Mass Spectrometry) Quantification of the parent compound and identification of volatile degradation products.High sensitivity and excellent separation for volatile and semi-volatile compounds. Provides structural information from mass spectra.Derivatization may be required for some polar degradation products.
HPLC/UPLC-MS/MS (High-Performance/Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) Quantification of the parent compound and identification of a wide range of polar and non-polar degradation products.Suitable for a broader range of compound polarities. High sensitivity and specificity.Matrix effects can be a challenge in complex samples.
Troubleshooting Common Analytical Issues

Issue: Poor peak shape or resolution in my chromatogram.

  • GC-MS:

    • Solution 1: Check the condition of your GC column. It may need to be replaced or baked out.

    • Solution 2: Optimize the temperature program to better separate co-eluting peaks.

    • Solution 3: Ensure the injection port liner is clean.

  • HPLC/UPLC-MS/MS:

    • Solution 1: Adjust the mobile phase composition and gradient to improve separation.

    • Solution 2: Check for column degradation or blockage.

    • Solution 3: Ensure proper sample filtration to remove particulates.

Issue: I am unable to identify my degradation products from the mass spectra.

  • Solution 1: Compare your experimental mass spectra to spectral libraries (e.g., NIST) for potential matches.

  • Solution 2: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown compounds.

  • Solution 3: Perform MS/MS fragmentation studies to obtain structural information about the precursor ion.

  • Solution 4: Synthesize suspected degradation products as standards to confirm their identity by comparing retention times and mass spectra.

Experimental Workflow: Identification of Degradation Products

A Degradation Experiment Sample B Sample Preparation (e.g., SPE) A->B C Instrumental Analysis (GC-MS or LC-MS/MS) B->C D Data Processing C->D E Comparison of Treated vs. Control Samples D->E F Identification of New Peaks E->F G Mass Spectral Interpretation F->G H Library Search G->H I High-Resolution MS & MS/MS G->I J Structure Elucidation H->J I->J

Caption: A typical workflow for identifying degradation products.

References

Technical Support Center: Overcoming Challenges in the Cyclization Step of Isomethyl Ionone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isomethyl Ionone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclization step in isomethyl ionone synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, ensuring you can optimize your reaction outcomes with confidence.

I. Troubleshooting Guide: Navigating Common Hurdles in Isomethyl Ionone Cyclization

The acid-catalyzed cyclization of pseudo-methyl ionone to isomethyl ionone is a critical yet often challenging step. Success hinges on a delicate balance of catalyst selection, reaction temperature, and time.[1][2] This section addresses common problems encountered during this process, offering explanations and actionable solutions.

Problem 1: Low Overall Yield of Isomethyl Ionones

A frequently encountered issue is a low yield of the desired isomethyl ionone isomers. This can be attributed to several factors, from incomplete conversion of the starting material to the formation of unwanted byproducts.

Possible Causes & Solutions:

  • Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst significantly influence the reaction's efficiency.[1][3]

    • Explanation: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[1] However, an excessive amount of a strong acid can promote polymerization of the starting pseudoionone, while an insufficient amount will result in a slow and incomplete reaction.[1]

    • Recommendation: For the synthesis of α-isomethyl ionone, 85% phosphoric acid is often a suitable choice.[1] Trifluoromethanesulfonic acid has also been shown to be an effective catalyst.[4] It is crucial to optimize the catalyst loading; a molar ratio of pseudoionone to catalyst should be systematically investigated to find the optimal balance for your specific conditions.

  • Incorrect Reaction Temperature: Temperature plays a pivotal role in both the reaction rate and the selectivity towards different isomers.[1][5]

    • Explanation: Higher temperatures generally increase the reaction rate but can also lead to the formation of more thermodynamically stable, but potentially undesired, isomers and byproducts.[1] For instance, α-ionone can rearrange to the more stable β-ionone at elevated temperatures.[1]

    • Recommendation: A systematic temperature screening study is recommended. Start with a moderate temperature (e.g., 80°C) and adjust based on the observed product distribution and conversion rate.[1] For certain processes aiming for high selectivity of α-isomethyl ionone, reaction temperatures between 80-130°C have been reported.[4]

  • Inappropriate Reaction Time: The duration of the reaction must be carefully controlled to maximize the yield of the desired product.

    • Explanation: Prolonged reaction times, especially at higher temperatures, can lead to the isomerization of the desired product into other forms or the formation of degradation products.[1]

    • Recommendation: Monitor the reaction progress over time using techniques like gas chromatography (GC) to determine the point of maximum yield for your target isomer.

Problem 2: Poor Selectivity - Formation of Undesired Isomers (e.g., β-isomethyl ionone)

Achieving high selectivity for a specific isomethyl ionone isomer, particularly the α-isomer, is a common goal that can be elusive. The product mixture often contains a distribution of α-, β-, and sometimes γ-isomers.[1]

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst: The strength of the acid catalyst is a key determinant of the isomer ratio.[1][6]

    • Explanation: Stronger acids, like concentrated sulfuric acid, tend to favor the formation of the thermodynamically more stable β-ionone.[1] Weaker acids, such as phosphoric acid, generally yield a higher proportion of α-ionone.[1] The use of solid acid catalysts with strong Brønsted acid sites has also been shown to promote ionone formation.[6][7]

    • Recommendation: To favor the formation of α-isomethyl ionone, consider using 85% phosphoric acid or solid acid catalysts like silica-supported heteropolyacids.[1][8] If β-isomethyl ionone is the target, a stronger acid like sulfuric acid would be more appropriate.[3]

  • Elevated Reaction Temperature: As mentioned previously, higher temperatures can drive the isomerization of α-ionone to β-ionone.[1]

    • Recommendation: To maximize the yield of the α-isomer, it is generally advisable to conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Formation of Polymeric Byproducts

The appearance of dark, tar-like substances in the reaction mixture is a clear indicator of undesired side reactions, primarily cationic polymerization of the pseudoionone starting material.[1]

Possible Causes & Solutions:

  • Excessive Acid Catalyst Concentration: A high concentration of a strong acid can readily initiate the polymerization of the olefinic bonds in pseudoionone.[1]

    • Recommendation: Carefully control the amount of catalyst used. A gradual addition of the acid to the reaction mixture can also help to mitigate localized high concentrations.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.

    • Recommendation: Maintain the reaction temperature at the optimized level determined for your specific process.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the cyclization step in isomethyl ionone synthesis.

Q1: What is the fundamental mechanism of the acid-catalyzed cyclization of pseudoionone?

The acid-catalyzed cyclization of pseudoionone proceeds through a carbocation intermediate.[3] The acid protonates the carbonyl oxygen of the pseudoionone, which then facilitates the cyclization by the terminal double bond to form a six-membered ring carbocation.[9][10] This carbocation can then undergo deprotonation to yield the various ionone isomers (α, β, and γ), which differ in the position of the endocyclic double bond.[1][2]

G cluster_0 Reaction Mechanism Pseudoionone Pseudoionone Protonation Protonation Pseudoionone->Protonation H+ Cyclic Carbocation Cyclic Carbocation Protonation->Cyclic Carbocation Cyclization α-Ionone α-Ionone Cyclic Carbocation->α-Ionone -H+ β-Ionone β-Ionone Cyclic Carbocation->β-Ionone -H+ γ-Ionone γ-Ionone Cyclic Carbocation->γ-Ionone -H+

Caption: Acid-catalyzed cyclization of pseudoionone.

Q2: What is the difference between a Brønsted acid and a Lewis acid, and which is more suitable for this reaction?

A Brønsted-Lowry acid is a proton (H⁺) donor, while a Lewis acid is an electron pair acceptor.[11][12][13] In the context of isomethyl ionone synthesis, Brønsted acids are predominantly used.[1][6]

  • Brønsted Acids (e.g., H₂SO₄, H₃PO₄): These acids directly provide the proton necessary to initiate the cyclization cascade.[11] Their strength directly influences the reaction rate and isomer distribution.[6]

  • Lewis Acids (e.g., BF₃, AlCl₃): While Lewis acids can also catalyze the reaction, they function by coordinating with the carbonyl oxygen, thereby activating the molecule for cyclization.[1][12]

For controlling the isomer ratio, Brønsted acids are generally more studied and their effects are better characterized in the literature for this specific transformation.[1][6]

Q3: How does the choice of solvent affect the cyclization reaction?

The choice of solvent can have a significant impact on the reaction. While the reaction can proceed without a solvent, using an appropriate solvent can improve the yield.[1]

  • Inert Hydrocarbon Solvents: Solvents like toluene or hexane are often used.[1] They help to dissolve the starting material and control the reaction temperature.

  • Miscible Solvents: In some studies, solvents that are miscible with both the reactant and the acid catalyst, such as 1-nitropropane, have been used to overcome mass transfer limitations and study the intrinsic kinetics of the reaction.[3][5][14]

Q4: Can solid acid catalysts be used for the cyclization of pseudoionone?

Yes, solid acid catalysts have been investigated as a more environmentally friendly and reusable alternative to liquid acids.[7][8]

  • Advantages: Solid acids can be easily separated from the reaction mixture, reducing waste and simplifying the workup procedure.

  • Examples: Materials like silica-supported heteropolyacids, zeolites, and acidic resins (e.g., Amberlyst) have shown promise in catalyzing the cyclization of pseudoionone.[6][7][8] The catalytic performance is often linked to the density and strength of their Brønsted acid sites.[6][8]

III. Experimental Protocols

Standard Protocol for α-Isomethyl Ionone Synthesis

This protocol provides a general procedure for the cyclization of pseudo-methyl ionone with a preference for the α-isomer.

Materials:

  • Pseudo-methyl ionone

  • 85% Phosphoric acid (H₃PO₄)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve pseudo-methyl ionone in toluene (a molar ratio of approximately 1:7 of pseudoionone to toluene is a good starting point).[1]

  • With vigorous stirring, slowly add 85% phosphoric acid. The amount of acid should be optimized, but a starting point could be around 0.2 moles of H₃PO₄ per mole of pseudo-methyl ionone.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-115°C) and maintain it for the optimized reaction time, monitoring the progress by GC analysis.[1][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid by washing the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to isolate the isomethyl ionone isomers.

Caption: Experimental workflow for α-isomethyl ionone synthesis.

IV. Data Summary

The following table summarizes the influence of different acid catalysts on the product distribution in the cyclization of pseudoionone, as reported in the literature.

CatalystPredominant IsomerReference
Concentrated Sulfuric Acidβ-ionone[1]
85% Phosphoric Acidα-ionone[1]
Boron Trifluoride (BF₃)α-ionone[1]
Silica-supported Heteropolyacidα- and γ-ionone[6][8]
Silica-supported Triflic Acidβ-ionone (from γ-ionone)[6]

V. References

  • Cerveny, L., Marhoul, A., & Zoubkova, L. (2016). The Synthesis of Ionones. Perfumer & Flavorist, 41(4), 34-39. --INVALID-LINK--

  • Kashid, M. N., Yuranov, I., Raspail, P., Prechtl, P., Membrez, J., Renken, A., & Kiwi-Minsker, L. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7930-7938. --INVALID-LINK--

  • Diez, V. K., Apesteguia, C. R., & Di Cosimo, J. I. (2009). Synthesis of ionones by cyclization of pseudoionone on solid acid catalysts. Applied Catalysis A: General, 358(1), 95-102. --INVALID-LINK--

  • Russell Organics. (n.d.). Alpha-Isomethyl Ionone. Retrieved from --INVALID-LINK--

  • Diez, V. K., Apesteguia, C. R., & Di Cosimo, J. I. (2008). Synthesis of ionones by cyclization of pseudoionone on solid acid catalysts. Catalysis Letters, 123(3-4), 213-219. --INVALID-LINK--

  • Kashid, M. N., Yuranov, I., Raspail, P., Prechtl, P., Membrez, J., Renken, A., & Kiwi-Minsker, L. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7930-7938. --INVALID-LINK--

  • CN108017525B - Synthesis method of alpha-iso-methyl ionone - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). α-Isomethyl ionone. Retrieved from --INVALID-LINK--

  • Foreverest Resources Ltd. (n.d.). Isomethyl Ionone. Retrieved from --INVALID-LINK--

  • Kashid, M. N., Yuranov, I., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Semantic Scholar. --INVALID-LINK--

  • Tiiips. (2024). Alpha isomethyl ionone - Descrizione. --INVALID-LINK--

  • US2957027A - Preparation of pseudo isomethyl ionone - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Lewis Acid vs Bronsted Acid. Retrieved from --INVALID-LINK--

  • Cerveny, L., Marhoul, A., & Zoubkova, L. (2016). New Methods: The Synthesis of Ionones. Perfumer & Flavorist. --INVALID-LINK--

  • Diez, V. K., Apesteguia, C. R., & Di Cosimo, J. I. (2009). Synthesis of ionones on solid Brønsted acid catalysts: Effect of acid site strength on ionone isomer selectivity. ResearchGate. --INVALID-LINK--

  • US3840601A - Process for preparation of methyl ionones - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020). Brønsted and Lewis Acids and Bases. --INVALID-LINK--

  • Wang, J., et al. (2013). Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids. Scientific Research Publishing. --INVALID-LINK--

  • Quora. (2023). What is the difference between a Brønsted & Lewis acid and a Brønsted & Lewis base? --INVALID-LINK--

  • ResearchGate. (n.d.). Acid-catalyzed cyclization mechanism of PS towards α-ionone and β-ionone. --INVALID-LINK--

  • Santacana Moya, M. (2010). Investigation of kinetics of a strongly exothermic reaction in microstructured reactors. UPCommons. --INVALID-LINK--

  • ResearchGate. (n.d.). Cation‐olefin cyclizations of pseudoionone (1) and geranylacetone (2) to racemic ionones (3) and bicyclic enolether (4), respectively. --INVALID-LINK--

References

Technical Support Center: Optimizing Alpha-Isomer Selectivity in Methyl Ionone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl ionone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the selectivity for the alpha-isomer of methyl ionone. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in methyl ionone synthesis, and where do opportunities for controlling isomer selectivity arise?

The synthesis of methyl ionone is a two-step process, with critical control points for isomer selectivity in each stage.[1][2]

  • Aldol Condensation: The first step involves the base-catalyzed aldol condensation of citral with methyl ethyl ketone (MEK).[1] This reaction can occur at either the methyl or the methylene group of MEK, leading to "normal" (n) or "iso" pseudo-ionone precursors, respectively.[1] To favor the formation of the desired alpha-iso-methylionone, it is crucial to maximize the formation of the pseudo-iso-methyl ionone precursor.[1]

  • Acid-Catalyzed Cyclization: The second step is the cyclization of the pseudo-methyl ionone intermediate using an acid catalyst.[1] The choice of acid and reaction conditions at this stage dictates the final ratio of α, β, and γ isomers.[1]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization Citral Citral Pseudo_Isomers Pseudo-Methyl Ionone Isomers (n- and iso-) Citral->Pseudo_Isomers MEK Methyl Ethyl Ketone MEK->Pseudo_Isomers Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Pseudo_Isomers Final_Isomers Methyl Ionone Isomers (α, β, γ) Pseudo_Isomers->Final_Isomers Acid_Catalyst Acid Catalyst (e.g., H3PO4, H2SO4) Acid_Catalyst->Final_Isomers G cluster_0 Weaker Acids (e.g., H₃PO₄) cluster_1 Stronger Acids (e.g., H₂SO₄) Precursor Pseudo-iso-methyl Ionone Alpha_Isomer α-iso-Methyl Ionone (Desired Product) Precursor->Alpha_Isomer Favored Pathway Beta_Isomer β-iso-Methyl Ionone Precursor->Beta_Isomer Favored Pathway Isomerization Isomerization Alpha_Isomer->Isomerization Isomerization->Beta_Isomer

References

Technical Support Center: Preventing Photodegradation of Alpha-Isomethyl Ionone in Experimental Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-isomethyl ionone. This guide provides in-depth technical information, troubleshooting advice, and preventative strategies to address the photodegradation of alpha-isomethyl ionone in experimental solutions. Our goal is to ensure the integrity and reproducibility of your research by mitigating the challenges associated with this light-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is alpha-isomethyl ionone, and why is it prone to photodegradation?

Alpha-isomethyl ionone is a synthetic fragrance compound widely used in various industries for its characteristic violet and orris-like scent.[1][2] It belongs to the ionone family, a group of terpenoid ketones.[3] Its chemical structure, containing a conjugated system of double bonds and a ketone functional group, makes it susceptible to absorbing ultraviolet (UV) radiation. This absorption of UV energy can excite the molecule to a higher energy state, leading to chemical reactions that alter its structure, a process known as photodegradation.[4] This degradation can result in a loss of the desired fragrance, the formation of impurities, and a potential impact on experimental outcomes.

Q2: What are the primary environmental factors that trigger the photodegradation of alpha-isomethyl ionone?

The primary environmental trigger for the photodegradation of alpha-isomethyl ionone is exposure to ultraviolet (UV) light, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges. The energy from these wavelengths can be absorbed by the molecule, initiating degradation pathways. Other factors that can influence the rate of photodegradation include the intensity of the light source, the duration of exposure, the presence of oxygen, the solvent system used, and the ambient temperature.

Q3: What are the known photodegradation products of alpha-isomethyl ionone?

Research into the bioconversion of alpha-isomethyl ionone by the fungus Aspergillus niger has identified several oxidative degradation products. These include cis-3-hydroxy-alpha-ionone , trans-3-hydroxy-alpha-ionone , and 3-oxo-alpha-ionone .[5] These findings suggest that oxidation is a significant pathway in the degradation of alpha-isomethyl ionone, likely initiated by the energy absorbed from UV radiation. The formation of these byproducts can alter the chemical and sensory properties of the solution and may interfere with analytical measurements.

Troubleshooting Guide: Identifying and Addressing Photodegradation

This section provides a structured approach to troubleshooting issues related to the photodegradation of alpha-isomethyl ionone in your experimental solutions.

Symptom: Inconsistent analytical results or loss of biological activity over time.

Possible Cause: The alpha-isomethyl ionone in your solution may be degrading due to light exposure.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Are your stock solutions and experimental samples stored in clear or translucent containers (e.g., clear glass or plastic vials)?

    • Are the storage areas exposed to direct sunlight or fluorescent lighting?

  • Analyze for Degradation Products:

    • If you have access to analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), analyze a sample of your solution to look for the presence of the known degradation products (hydroxy and oxo derivatives).

  • Conduct a Controlled Light Exposure Study:

    • Prepare two identical samples of your alpha-isomethyl ionone solution.

    • Wrap one sample completely in aluminum foil to protect it from light.

    • Expose both samples to the typical lighting conditions of your laboratory for a defined period.

    • Analyze both samples and compare the concentration of alpha-isomethyl ionone and the presence of degradation products. A significant difference between the two samples will confirm light-induced degradation.

Preventative Measures: A Proactive Approach to Stability

Proactive measures are essential to prevent the photodegradation of alpha-isomethyl ionone and ensure the reliability of your experimental data.

Control of the Light Environment

The most direct method to prevent photodegradation is to minimize light exposure.

  • Use Amber or Opaque Containers: Store all stock solutions and experimental samples containing alpha-isomethyl ionone in amber glass vials or containers that are completely opaque to light. If using clear containers is unavoidable for experimental reasons, wrap them in aluminum foil.

  • Work in a Dimly Lit Area: When preparing and handling solutions, work in an area with reduced lighting. Avoid working in direct sunlight or under intense fluorescent lights.

  • Utilize UV-Filtering Films: For experimental setups that require ambient light, consider applying UV-filtering films to windows and light fixtures to reduce the amount of harmful UV radiation.

Chemical Stabilization Strategies

Incorporating chemical stabilizers into your solutions can provide an effective layer of protection against photodegradation.

  • UV Absorbers: These compounds function by absorbing UV radiation and dissipating it as harmless heat, thereby shielding the alpha-isomethyl ionone from damaging wavelengths.[6][7][8] The selection of a UV absorber should be based on its absorption spectrum, ensuring it overlaps with the wavelengths that cause the degradation of alpha-isomethyl ionone.

    • Common UV Absorbers:

      • Benzophenones: (e.g., Benzophenone-3, Benzophenone-4)

      • Benzotriazoles: (e.g., UV-328, UV-329)

  • Antioxidants: Since oxidation is a key degradation pathway, the addition of antioxidants can quench the free radicals that are formed upon UV exposure, thus inhibiting the degradation cascade.[5][9]

    • Recommended Antioxidants:

      • Tocopherols (Vitamin E): A natural, oil-soluble antioxidant that is highly effective in protecting against lipid peroxidation.[9]

      • Ascorbyl Palmitate: A fat-soluble derivative of Vitamin C that provides excellent antioxidant protection.[9]

      • Rosemary Extract: Contains potent antioxidant compounds like carnosic acid and rosmarinic acid.[9]

Table 1: Recommended Chemical Stabilizers for Alpha-Isomethyl Ionone Solutions

Stabilizer TypeExamplesTypical Concentration RangeMechanism of Action
UV Absorber Benzophenone-3, Benzophenone-40.1% - 1.0% (w/v)Absorbs UV radiation and dissipates it as heat.[8]
Antioxidant Tocopherol (Vitamin E), Ascorbyl Palmitate0.05% - 0.5% (w/v)Scavenges free radicals to inhibit oxidative degradation.[9]
Solvent Selection

The choice of solvent can influence the rate of photodegradation. While specific studies on alpha-isomethyl ionone are limited, general principles suggest that solvent polarity can play a role. Polar protic solvents may be able to stabilize the excited state of the molecule, potentially influencing the degradation pathway. It is advisable to conduct preliminary stability studies in your chosen solvent system if there are concerns about photodegradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Alpha-Isomethyl Ionone Solution

This protocol outlines the steps for preparing a solution of alpha-isomethyl ionone with enhanced photostability.

  • Select an appropriate amber glass container.

  • Choose your desired solvent (e.g., ethanol, isopropanol).

  • If using a UV absorber, dissolve the chosen compound (e.g., Benzophenone-3 at 0.5% w/v) in the solvent with gentle agitation.

  • If using an antioxidant, add the chosen compound (e.g., Tocopherol at 0.1% w/v) to the solution and mix thoroughly.

  • Accurately weigh the required amount of alpha-isomethyl ionone and dissolve it in the stabilized solvent to achieve the final desired concentration.

  • Store the solution in the amber container, tightly sealed, and in a dark location.

Protocol 2: Analytical Quantification of Alpha-Isomethyl Ionone and its Degradation Products

This section provides a general framework for developing an analytical method to monitor the stability of alpha-isomethyl ionone. Specific parameters will need to be optimized for your instrumentation and experimental conditions.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of alpha-isomethyl ionone.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point for method development.

  • Detection Wavelength: Based on the absorbance characteristics of ionones, a detection wavelength in the range of 220-300 nm should be evaluated for optimal sensitivity.

  • Standard Preparation: Prepare a series of calibration standards of alpha-isomethyl ionone in the chosen mobile phase to establish a calibration curve for quantification.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the linear range of the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the quantification of alpha-isomethyl ionone and the identification of its degradation products.

  • Derivatization: The hydroxy- and oxo- degradation products of alpha-isomethyl ionone are more polar than the parent compound and may require derivatization to improve their volatility and chromatographic behavior. Silylation is a common derivatization technique for these functional groups. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the analysis of fragrance compounds.

  • Oven Temperature Program: A temperature gradient will be necessary to separate the parent compound from its degradation products. An initial temperature of around 100°C, ramped to 250-280°C, is a reasonable starting point for optimization.

  • Mass Spectrometry: The mass spectrometer should be operated in full scan mode to identify unknown degradation products by comparing their mass spectra to libraries (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analytes.

Visualizing the Workflow

Diagram 1: Workflow for Preventing Photodegradation

workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting prep Prepare Solvent with Stabilizers (UV Absorber/ Antioxidant) dissolve Dissolve Alpha-Isomethyl Ionone in Stabilized Solvent prep->dissolve storage Store in Amber/ Opaque Container dissolve->storage exp Conduct Experiment in Controlled Light Environment storage->exp analysis Analyze for Degradation (HPLC-UV / GC-MS) exp->analysis troubleshoot Troubleshoot Inconsistent Results analysis->troubleshoot degradation_pathway AII Alpha-Isomethyl Ionone Excited_AII Excited State Alpha-Isomethyl Ionone AII->Excited_AII UV UV Radiation UV->AII absorption UV_Absorber UV Absorber UV->UV_Absorber absorption Degradation Oxidative Degradation Products (e.g., 3-oxo-alpha-ionone, 3-hydroxy-alpha-ionone) Excited_AII->Degradation Antioxidant Antioxidant Excited_AII->Antioxidant reacts with radicals UV_Absorber->AII protects Heat Heat Dissipation UV_Absorber->Heat dissipation Antioxidant->Degradation inhibits Quenching Radical Quenching Antioxidant->Quenching

References

Addressing matrix effects in the LC-MS/MS analysis of alpha-isomethyl ionone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of alpha-isomethyl ionone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges, particularly matrix effects, in the quantitative analysis of this important fragrance allergen.

Introduction: The Challenge of Analyzing Alpha-Isomethyl Ionone in Complex Matrices

Alpha-isomethyl ionone is a widely used fragrance ingredient found in a vast array of consumer products, from fine perfumes and lotions to household cleaners. As a potential skin sensitizer, its concentration in these products is often regulated, necessitating accurate and robust analytical methods for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high sensitivity and selectivity.

However, the diverse and complex nature of cosmetic and consumer product matrices presents a significant analytical challenge: the matrix effect. Co-eluting endogenous components such as oils, waxes, emulsifiers, and other fragrance ingredients can interfere with the ionization of alpha-isomethyl ionone in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2] This phenomenon can severely compromise the accuracy, precision, and reproducibility of analytical results.[3]

This guide provides a structured approach to identifying, understanding, and mitigating matrix effects in the LC-MS/MS analysis of alpha-isomethyl ionone.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for alpha-isomethyl ionone?

For initial method development, you can start with the transitions observed in GC-MS/MS analysis, which are often transferable to LC-MS/MS with atmospheric pressure chemical ionization (APCI) or can be optimized for electrospray ionization (ESI). Based on available data, promising MRM transitions for alpha-isomethyl ionone (precursor ion m/z 207.2 for [M+H]⁺) would be:

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment
207.2150.1[M+H - C4H7O]⁺
207.2135.1[M+H - C5H8O]⁺
207.2107.1[M+H - C7H12O]⁺

Note: These transitions are derived from GC-MS fragmentation patterns and should be optimized for your specific LC-MS/MS instrument and source conditions.[4] The precursor ion in LC-MS/MS will likely be the protonated molecule [M+H]⁺.

Q2: I am observing significant ion suppression. What is the first step to troubleshoot this?

The first step is to confirm that the observed issue is indeed ion suppression. A post-column infusion experiment is a classic and effective way to visualize the regions of ion suppression in your chromatogram.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause: Matrix effects are a primary suspect when you observe poor peak shape (e.g., tailing or fronting) and a significant reduction in signal intensity, especially when analyzing samples in complex matrices compared to neat standards.

Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while ensuring good recovery of alpha-isomethyl ionone.

    • For Emulsions (Creams, Lotions): A liquid-liquid extraction (LLE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often effective.

    • For Aqueous-Based Products (Toners, Shampoos): Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can be used to concentrate the analyte and remove polar interferences.

    • For Perfumes and Oils: A simple dilution with an appropriate organic solvent may be sufficient, but be mindful of the potential for ion suppression from other fragrance components.

  • Chromatographic Separation: Improving the separation of alpha-isomethyl ionone from co-eluting matrix components is crucial.

    • Column Choice: A C18 column is a good starting point. For more complex separations, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient profile can significantly improve separation. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can aid in the protonation of alpha-isomethyl ionone in positive ion mode.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5][6] A deuterated alpha-isomethyl ionone (e.g., alpha-isomethyl ionone-d3) will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[7] This allows for accurate quantification based on the ratio of the analyte to the internal standard. While commercially available deuterated standards for alpha-isomethyl ionone may be limited, custom synthesis is an option for long-term projects.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Inconsistent sample preparation, instrument drift, and variable matrix effects across different samples or batches can lead to poor reproducibility.

Solutions:

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is well-defined and consistently applied to all samples, standards, and quality controls. Automated sample preparation systems can improve reproducibility.

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix that closely matches your samples can help to compensate for matrix effects.[3] For example, if you are analyzing a commercial lotion, use a "fragrance-free" version of a similar lotion as your blank matrix.

  • Method of Standard Additions: For samples with highly variable matrices where a suitable blank matrix is not available, the method of standard additions can be employed. This involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within the sample matrix.

  • Regular Instrument Maintenance and Calibration: Ensure your LC-MS/MS system is performing optimally by following a regular maintenance schedule and performing system suitability tests before each analytical run.

Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

This experiment helps to identify the regions in your chromatogram where ion suppression is occurring.

Workflow Diagram:

G A Weigh 1g of cream sample into a 50 mL centrifuge tube B Add 10 mL of water and vortex to disperse A->B C Add 10 mL of acetonitrile and internal standard B->C D Add QuEChERS salts (e.g., MgSO4, NaCl) C->D E Vortex vigorously and centrifuge D->E F Take an aliquot of the upper acetonitrile layer E->F G Perform dispersive SPE (d-SPE) cleanup with PSA and C18 sorbents F->G H Centrifuge and filter the supernatant G->H I Analyze by LC-MS/MS H->I

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Alpha- and Beta-Isomethyl Ionone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of alpha- and beta-isomethyl ionone, isomers of a widely utilized fragrance and flavor agent. While structurally similar, these compounds exhibit distinct biological profiles that are of significant interest to researchers in pharmacology, toxicology, and drug development. This document moves beyond a simple recitation of facts to offer an in-depth exploration of their anti-inflammatory, antioxidant, and anticancer properties, grounded in experimental evidence and elucidated mechanisms of action.

Introduction: Isomers of Interest

Alpha-isomethyl ionone and beta-isomethyl ionone are synthetic fragrance compounds belonging to the ionone family, known for their characteristic floral and woody scents.[1][2] While alpha-isomethyl ionone is primarily valued for its violet-like aroma in cosmetics and perfumery, beta-ionone, a closely related compound and often a point of reference in biological studies, is found naturally in fruits and vegetables.[1][3][4] The subtle difference in the position of a double bond within their cyclohexene ring structure gives rise to notable variations in their biological activities.

Anticancer Activities: A Tale of Two Isomers

The potential of ionones as anticancer agents has been a significant area of research, with beta-ionone and its derivatives showing particularly promising results.

Beta-Isomethyl Ionone and its Analogs: Promising Antiproliferative and Pro-Apoptotic Effects

Beta-ionone has demonstrated potent anticancer activity in various cancer models.[5] Studies have shown its ability to inhibit the proliferation of human leukemia K562 cells in a dose-dependent manner.[6] Furthermore, it has been observed to induce apoptosis in these cells.[6] The antitumor effects of beta-ionone have also been reported in breast cancer, melanoma, and chemically-induced carcinogenesis in rats.[6]

The mechanisms underlying the anticancer effects of beta-ionone are multifaceted. It has been shown to suppress cell growth and induce the retinoid X receptor-alpha in human colon cancer cells.[6] In a rat model of mammary cancer, dietary beta-ionone was found to decrease the expression of cell proliferation markers like proliferating cell nuclear antigen (PCNA) and cyclin D1, as well as the anti-apoptotic protein Bcl-2.[5] Concurrently, it increased the expression of the pro-apoptotic protein Bax and nuclear fragmentation, indicating an induction of apoptosis.[5]

Derivatives of beta-ionone have also been synthesized and evaluated for their cytotoxic activity. A series of endoperoxide derivatives of beta-ionone displayed moderate to high cytotoxic effects against several human cancer cell lines, with some compounds showing greater potency than standard drugs against lung cancer cells.[7] These derivatives were found to induce apoptosis via the mitochondrial pathway.[7]

Alpha-Isomethyl Ionone: Emerging Evidence in Skin Cancer

While research on the anticancer properties of alpha-isomethyl ionone is less extensive, recent studies on the closely related alpha-ionone have revealed its potential in inhibiting skin cancer tumorigenesis. One study demonstrated that alpha-ionone inhibits the proliferation and migration of squamous cell carcinoma (SCC) cells and induces apoptosis.[8] This effect was mediated through the activation of an olfactory receptor, OR10A6, which in turn stimulates the Hippo signaling pathway, a key regulator of cell growth and apoptosis.[8][9][10]

Experimental Protocol: In Vitro Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of compounds like alpha- and beta-isomethyl ionone on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of alpha- or beta-isomethyl ionone (e.g., 25, 50, 100, 200, 300, and 400 µM) for different time points (e.g., 24, 48, 72, and 96 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway: Alpha-Ionone Induced Apoptosis in Squamous Cell Carcinoma

Alpha_Ionone_Hippo_Pathway Alpha-Ionone Alpha-Ionone OR10A6 OR10A6 Alpha-Ionone->OR10A6 Activates LATS LATS (Large Tumor Suppressor Kinase) OR10A6->LATS Phosphorylates YAP_TAZ YAP/TAZ LATS->YAP_TAZ Phosphorylates & Inhibits Apoptosis Apoptosis YAP_TAZ->Apoptosis Inhibits Proliferation_Migration Proliferation & Migration YAP_TAZ->Proliferation_Migration Promotes

Caption: Alpha-ionone activates OR10A6, leading to the phosphorylation and inhibition of YAP/TAZ via the Hippo pathway, ultimately promoting apoptosis and inhibiting proliferation and migration in squamous cell carcinoma.[8][9][10]

Anti-inflammatory and Antioxidant Activities

Both isomers have been investigated for their potential to mitigate inflammation and oxidative stress, with more substantial evidence available for beta-ionone.

Beta-Isomethyl Ionone: A Modulator of Inflammatory Pathways

Beta-ionone has been shown to possess anti-inflammatory properties.[11][12] It can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, in human gastric cancer cells and rat mammary tumor tissues.[13] Furthermore, it has been found to reduce the release of prostaglandin E2 (PGE2), another important inflammatory mediator.[13] In a mouse model of ulcerative colitis, beta-ionone supplementation was shown to ameliorate colonic tissue damage and reduce inflammation.[11]

Alpha-Isomethyl Ionone: Potential Skin Barrier Repair Functions

While direct anti-inflammatory data for alpha-isomethyl ionone is limited, some research suggests it may have beneficial effects on skin barrier function. Studies have investigated its impact on keratinocyte functions associated with skin barrier repair.[14]

Antioxidant Properties

Beta-ionone has demonstrated antioxidant activity.[15] It has been shown to enhance the antioxidant capacity in postharvest broccoli by maintaining the levels of bioactive substances like ascorbic acid and glutathione.[15] Furthermore, derivatives of beta-ionone have been synthesized and shown to possess significant antioxidant activity in vitro, with some compounds exhibiting strong free-radical scavenging capabilities.[16][17]

Information on the antioxidant activity of alpha-isomethyl ionone is less prevalent in the scientific literature.

Table 1: Summary of Comparative Biological Activities

Biological ActivityAlpha-Isomethyl IononeBeta-Isomethyl Ionone
Anticancer Evidence for the related alpha-ionone in skin cancer via the Hippo pathway.[8][9][10]Demonstrated antiproliferative and pro-apoptotic effects in leukemia, breast cancer, melanoma, and colon cancer.[5][6]
Anti-inflammatory Limited direct evidence; potential role in skin barrier function.[14]Inhibits COX-2 and PGE2 production; ameliorates ulcerative colitis in mice.[11][13]
Antioxidant Limited data available.Enhances antioxidant capacity in plants; derivatives show strong free-radical scavenging activity.[15][16][17]

Toxicology and Safety Profile

Both alpha- and beta-isomethyl ionone have undergone toxicological evaluation, primarily in the context of their use as fragrance ingredients.

Alpha-Isomethyl Ionone

Studies have evaluated the systemic and developmental toxicity of alpha-isomethyl ionone in rats. A 90-day toxicity study established a no-observed-adverse-effect level (NOAEL) of 30 mg/kg/day.[18] Another study concluded that alpha-isomethyl ionone is not a developmental toxicant in rats at maternal doses up to 30 mg/kg/day.[19] It is, however, recognized as a potential skin sensitizer and allergen.[20][21][22]

Beta-Isomethyl Ionone

Beta-ionone is reported to have low acute toxicity after oral ingestion.[23] Developmental toxicity studies in rats showed that at high doses, it could reduce weight gain and increase the resorption rate, but it did not increase the frequency of malformations or retard fetal growth.[24]

Experimental Workflow: Developmental Toxicity Study in Rats

Developmental_Toxicity_Workflow cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_necropsy Necropsy and Fetal Examination (Gestational Day 21) Gestation Pregnant Sprague-Dawley Rats (Gestational Days 7-17) Dosing Oral Gavage with alpha-isomethyl ionone (0, 3, 10, 30 mg/kg/day) Gestation->Dosing Maternal_Obs Monitor Maternal Viability, Clinical Signs, Body Weight, Feed Consumption Dosing->Maternal_Obs C_Section Caesarean Sectioning and Necropsy Maternal_Obs->C_Section Uterine_Exam Examine Uteri for Implantation, Live/Dead Fetuses, Resorptions C_Section->Uterine_Exam Fetal_Exam Examine Fetuses for Weight, Gender, Gross External Changes, Soft Tissue/Skeletal Alterations C_Section->Fetal_Exam

Caption: A typical workflow for assessing the developmental toxicity of a compound like alpha-isomethyl ionone in a rat model.[19]

Conclusion and Future Directions

Future research should focus on direct comparative studies of the biological activities of alpha- and beta-isomethyl ionone to better understand their structure-activity relationships. Elucidating the specific molecular targets and signaling pathways for each isomer will be crucial for their potential therapeutic development. For drug development professionals, the existing data on beta-ionone's anticancer and anti-inflammatory properties suggests it is a valuable lead compound for the design of novel therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for Alpha-Isomethyl Ionone in Fragrances

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance manufacturing and quality control, the precise quantification of specific ingredients is paramount. Alpha-isomethyl ionone, a synthetic fragrance compound prized for its violet, orris-like, and slightly woody aroma, is a common component in a vast array of cosmetic and personal care products.[1][2] However, its potential to cause skin sensitization has led to its regulation as a fragrance allergen in many regions, necessitating its declaration on product labels if its concentration exceeds certain thresholds.[3][4] This regulatory landscape demands robust, validated analytical methods to ensure consumer safety and compliance.

This guide provides an in-depth, comparative analysis of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of alpha-isomethyl ionone in fragrance formulations. Furthermore, it explores and contrasts this "gold standard" technique with viable alternatives, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more recent Ultra-Performance Convergence Chromatography with Mass Spectrometry (UPC²-MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of method validation and to select the most appropriate analytical strategy for their needs.

The Cornerstone of Reliable Analysis: Method Validation

Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the parameters that must be assessed.[6][7][8][9][10][11][12][13][14][15]

The core validation characteristics, which will be the basis of our comparison, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[17][18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16][17] This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[19]

    • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21][22]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

The Workflow of Method Validation

The process of validating an analytical method follows a structured path, from initial planning to the final documentation.

ValidationWorkflow cluster_0 Planning & Preparation cluster_1 Execution of Validation Experiments cluster_2 Data Analysis & Reporting Define_Purpose Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (e.g., GC-MS) Define_Purpose->Select_Method Prepare_Materials Prepare Standards & Samples Select_Method->Prepare_Materials Specificity Specificity Prepare_Materials->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Statistical Analysis of Results Robustness->Analyze_Data Compare_Criteria Compare Against Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: A generalized workflow for the validation of an analytical method.

In-Depth Analysis: GC-MS for Alpha-Isomethyl Ionone

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fragrance ingredients like alpha-isomethyl ionone. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification and quantification.

Experimental Protocol for GC-MS Method Validation

The following is a detailed, step-by-step methodology for the validation of a GC-MS method for the determination of alpha-isomethyl ionone in a fragrance oil matrix.

1. Materials and Reagents:

  • Alpha-isomethyl ionone certified reference standard (>98% purity)

  • Internal standard (e.g., 1,4-dibromobenzene)

  • High-purity solvent (e.g., methyl tert-butyl ether or ethanol)

  • Fragrance oil matrix (blank, confirmed to be free of alpha-isomethyl ionone)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C

  • Oven Program: Initial temperature of 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for alpha-isomethyl ionone (e.g., m/z 206, 136, 121) and the internal standard.

3. Validation Experiments:

  • Specificity:

    • Inject the blank fragrance oil matrix to ensure no interfering peaks at the retention time of alpha-isomethyl ionone and the internal standard.

    • Inject a standard solution of alpha-isomethyl ionone and the internal standard to determine their retention times.

    • Spike the blank matrix with a known concentration of alpha-isomethyl ionone and the internal standard and analyze to confirm the absence of matrix interference.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards of alpha-isomethyl ionone (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the blank matrix, each containing a constant concentration of the internal standard.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of alpha-isomethyl ionone.

    • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995. The range is defined by the lowest and highest concentrations on the calibration curve.

  • Accuracy:

    • Prepare samples of the blank matrix spiked with alpha-isomethyl ionone at three concentration levels (e.g., low, medium, and high within the linear range).

    • Analyze each sample in triplicate.

    • Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within a predefined acceptance range (e.g., 90-110%).

  • Precision:

    • Repeatability: Analyze six replicate samples of the matrix spiked at a medium concentration level on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD), which should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst (if possible). The RSD over both sets of experiments should be within an acceptable limit (e.g., ≤ 3%).

  • LOD and LOQ:

    • Signal-to-Noise Ratio Method: Sequentially inject solutions of decreasing concentrations of alpha-isomethyl ionone in the matrix. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.

    • Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts and S is the slope.

  • Robustness:

    • Identify critical method parameters (e.g., GC oven temperature ramp rate, injector temperature, carrier gas flow rate).

    • Introduce small, deliberate variations to these parameters (e.g., ± 2°C/min for the ramp rate, ± 5°C for the injector temperature, ± 0.1 mL/min for the flow rate).

    • Analyze a sample under each varied condition and assess the impact on the results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.

Performance Data for GC-MS Analysis of Alpha-Isomethyl Ionone
Validation ParameterTypical Acceptance CriteriaRepresentative Data for Alpha-Isomethyl Ionone
Specificity No interference at the analyte's retention timePeak purity > 99.5% in spiked matrix
Linearity (r²) ≥ 0.9950.998 - 0.9999[10][13]
Range To be defined by linearity0.1 - 10 µg/mL[13] or 0.5 - 50 mg/kg[10]
Accuracy (% Recovery) 90 - 110%96.8 - 99.9%[13]
Precision (RSD)
- Repeatability≤ 2%< 5%[10]
- Intermediate Precision≤ 3%Data not consistently reported in literature
LOD Reportable~0.02 µg/mL
LOQ Reportable2 µg/g[13]
Robustness No significant impact on resultsMethod demonstrates reliability with minor variations

Comparative Analysis: Alternative Methodologies

While GC-MS is a robust and reliable technique, other methods offer different advantages and may be more suitable for certain laboratory settings or analytical goals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.[3][4] While alpha-isomethyl ionone is amenable to GC, HPLC-UV can be a viable alternative, especially in laboratories where GC-MS is not available.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis Sample_Prep Dilution in Mobile Phase Injector Autosampler Sample_Prep->Injector Pump Solvent Delivery System (Pump) Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV/Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify based on Peak Area Chromatogram->Quantification

Caption: A simplified workflow for HPLC-UV analysis.

Advantages of HPLC-UV:

  • Lower initial instrument cost compared to GC-MS.

  • Simpler operation and maintenance.

  • Suitable for a wider range of compounds, including non-volatile ones.

Disadvantages of HPLC-UV:

  • Lower specificity compared to MS detection; co-elution with matrix components can be a significant issue.

  • Generally less sensitive than GC-MS in SIM mode.

  • Requires that the analyte has a UV chromophore for detection.

A study by Villa et al. (2007) developed an HPLC-UV method for the simultaneous determination of 24 fragrance allergens, including alpha-isomethyl ionone.[19] The method utilized a C18 column with a gradient elution of acetonitrile and water, with UV detection at multiple wavelengths. The linearity for the allergens was reported to have a coefficient of determination (r²) greater than 0.99.

Ultra-Performance Convergence Chromatography with Mass Spectrometry (UPC²-MS)

UPC² is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, offering a "green" alternative to traditional liquid chromatography.[10][20] It combines the resolving power of normal-phase chromatography with the ease of use of reversed-phase chromatography. When coupled with a mass spectrometer, it provides high selectivity and sensitivity.

UPC2_Workflow cluster_0 Sample Preparation cluster_1 UPC²-MS System cluster_2 Data Acquisition & Analysis Sample_Prep Dilution in appropriate solvent Injector Autosampler Sample_Prep->Injector CO2_Pump CO2 Pump CO2_Pump->Injector Solvent_Manager Co-solvent Manager Solvent_Manager->Injector Column UPC² Column Injector->Column MS_Detector Mass Spectrometer Column->MS_Detector Chromatogram Generate Chromatogram MS_Detector->Chromatogram Quantification Quantify based on MRM transitions Chromatogram->Quantification

Caption: A simplified workflow for UPC²-MS analysis.

Advantages of UPC²-MS:

  • Speed: Significantly faster analysis times compared to both GC and HPLC. A 7-minute run time for a comprehensive allergen screen has been reported, compared to 30-40 minutes for traditional methods.

  • Reduced Solvent Consumption: The use of CO2 as the primary mobile phase drastically reduces the consumption of organic solvents.

  • Orthogonal Selectivity: Provides different selectivity compared to reversed-phase LC and GC, which can be advantageous for complex mixtures.

Disadvantages of UPC²-MS:

  • Higher initial instrument cost.

  • Requires specialized knowledge for method development and operation.

A study from Waters Corporation demonstrated the use of UPC²-MS for the fast analysis of cosmetic allergens.[7][8] While specific validation data for alpha-isomethyl ionone was not presented in a detailed table, the study highlighted the significant speed advantage and the ability to achieve excellent selectivity and sensitivity.

Head-to-Head Comparison: GC-MS vs. HPLC-UV vs. UPC²-MS

FeatureGC-MSHPLC-UVUPC²-MS
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance detection.Separation using compressed CO2, with mass-based detection.
Specificity Very High (mass spectral data provides structural confirmation)Moderate (risk of co-elution)Very High (mass spectral data)
Sensitivity High (especially in SIM/MRM mode)ModerateHigh
Analysis Time Moderate (typically 20-40 minutes)Moderate (typically 20-40 minutes)Very Fast (can be < 10 minutes)
Sample Volatility RequiredNot RequiredNot Required
Solvent Consumption Low (carrier gas)High (liquid mobile phase)Very Low (primarily CO2)
Instrument Cost HighModerateVery High
Ease of Use ModerateHighModerate to Low
Best Suited For Routine QC, high-throughput screening, complex matricesLabs with limited budgets, simpler matricesHigh-throughput labs, "green" initiatives, complex separations

Conclusion and Recommendations

The validation of an analytical method is a critical exercise to ensure the generation of reliable and accurate data, which is indispensable in the regulated fragrance industry.

  • GC-MS remains the gold standard for the determination of alpha-isomethyl ionone in fragrances. Its high specificity, sensitivity, and well-established protocols make it the most reliable choice for routine quality control and regulatory compliance. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity in particularly complex matrices.[7][9][20]

  • HPLC-UV presents a viable, lower-cost alternative , particularly for laboratories that do not have access to GC-MS instrumentation. However, careful method development is required to ensure adequate specificity and to mitigate the risk of interferences from the sample matrix.

  • UPC²-MS is a promising high-throughput technique that offers significant advantages in terms of speed and reduced environmental impact. For laboratories with a high sample load and a focus on "green" chemistry, the initial investment in UPC²-MS instrumentation could be justified by the long-term gains in productivity and sustainability.

Ultimately, the choice of analytical technique will depend on a laboratory's specific needs, including sample throughput, budget, available expertise, and desired level of data quality. Regardless of the chosen method, a thorough and well-documented validation process, following established guidelines from bodies like the ICH, is non-negotiable to ensure the integrity of the analytical results.

References

A Senior Application Scientist's Guide: Comparing the Efficacy of Different Catalysts for α-Isomethyl Ionone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Alpha-isomethyl ionone is a cornerstone of the fragrance industry, prized for its characteristic violet and orris-like scent profile found in iconic perfumes and a vast array of consumer products.[1][2] Its synthesis, a multi-step process, hinges critically on the acid-catalyzed cyclization of a pseudo-methyl ionone precursor. The choice of catalyst in this pivotal step dictates not only the overall yield but, more importantly, the isomeric selectivity, which is paramount for the final olfactory character. This guide provides an in-depth comparison of the primary catalytic systems—homogeneous mineral acids, heterogeneous solid acids, and Lewis acids—employed for this transformation. We will dissect the mechanistic underpinnings of each approach, present comparative experimental data, and offer field-proven insights to guide researchers in catalyst selection and process optimization.

Part 1: The Synthetic Landscape of α-Isomethyl Ionone

An Introduction to a Fragrance Staple

Alpha-isomethyl ionone, chemically known as (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, is a norsesquiterpenoid that, despite its synthetic origins for commercial use, is also found naturally in organisms like Saccharomyces cerevisiae.[1][3] Its value lies in its complex scent, which combines floral (violet) and woody notes, making it an exceptionally versatile ingredient in perfumery.[1][4]

The Two-Step Synthesis Paradigm

The industrial synthesis of methyl ionones is a well-established two-step process.[5][6]

  • Aldol Condensation: The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (butanone). The reaction conditions, particularly the choice of base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) and temperature, are controlled to favor the formation of the "iso" adduct, leading to pseudo-iso-methyl ionone.[6][7]

  • Cyclization: The acyclic pseudo-iso-methyl ionone is then subjected to an acid-catalyzed cyclization. This is the most critical step, as it closes the six-membered ring and establishes the double bond position, yielding a mixture of isomers, primarily α- and β-isomethyl ionone.[5][8] The catalyst's nature is the primary determinant of the final isomer ratio.

Part 2: The Heart of the Reaction: Catalytic Cyclization

The Reaction Mechanism: A Cationic Cascade

The cyclization of pseudo-ionone proceeds via an acid-catalyzed electrophilic mechanism. The acid (either a Brønsted or Lewis acid) activates the carbonyl group, facilitating the attack of the terminal double bond to form a six-membered ring and a tertiary carbocation intermediate. This intermediate can then be stabilized by deprotonation, leading to the formation of different isomers.

The initially formed kinetic product is typically the α-isomer. However, under more stringent acidic conditions or higher temperatures, the α-isomer can undergo rearrangement to the thermodynamically more stable, conjugated β-isomer.[8][9] Therefore, a successful synthesis of alpha-isomethyl ionone requires a catalyst that can efficiently promote the initial cyclization while minimizing the subsequent isomerization to the beta form.

G cluster_start Step 1: Condensation cluster_cyclization Step 2: Cyclization Citral Citral + Methyl Ethyl Ketone Pseudo Pseudo-iso-methyl Ionone Citral->Pseudo Base Catalyst (e.g., NaOH) Intermediate Carbocation Intermediate Pseudo->Intermediate Acid Catalyst (H⁺ or Lewis Acid) Alpha α-Isomethyl Ionone (Kinetic Product) Intermediate->Alpha Deprotonation Beta β-Isomethyl Ionone (Thermodynamic Product) Intermediate->Beta Deprotonation Alpha->Beta Isomerization (Strong Acid / Heat)

Figure 1. General synthesis pathway for isomethyl ionone isomers.

Part 3: A Comparative Analysis of Catalytic Systems

The choice of catalyst is a trade-off between activity, selectivity, cost, and process considerations like separation and reusability.

Homogeneous Acid Catalysis

Homogeneous catalysts, being in the same phase as the reactants, offer excellent contact and often high reaction rates.[10][11]

  • Catalysts: Primarily mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[8][12]

  • Mechanism & Causality: These Brønsted acids protonate the carbonyl oxygen of the pseudo-ionone, increasing the electrophilicity of the conjugated system and initiating the cyclization cascade. The strength of the acid is directly correlated with selectivity.[8]

    • Phosphoric Acid (H₃PO₄): A weaker acid, typically used at 85% concentration, is highly effective at catalyzing the formation of α-isomethyl ionone while being less capable of promoting the subsequent isomerization to the β-form.[8] This makes it a preferred choice for maximizing the desired α-isomer.

    • Sulfuric Acid (H₂SO₄): A very strong acid that can give high total ionone yields. However, even dilute concentrations can readily isomerize the α-product to the more stable β-isomer, making it more suitable for β-ionone synthesis.[8][13]

  • Advantages:

    • High catalytic activity and reaction rates.[11]

    • Relatively low cost and wide availability.

    • Reaction kinetics are generally well-understood.[12]

  • Disadvantages:

    • Difficult and costly separation from the reaction mixture, often requiring neutralization and washing steps that generate significant aqueous waste.[14]

    • Catalyst is not recoverable, leading to higher consumption.[11]

    • Highly corrosive nature requires specialized reactor materials.

Heterogeneous Solid Acid Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[15][16] This fundamental difference addresses many of the drawbacks of homogeneous systems.

  • Catalysts: Zeolites (e.g., HBEA), sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst 35W), and silica-supported heteropolyacids (HPA/SiO₂).[17]

  • Mechanism & Causality: The reaction occurs on the acidic active sites, predominantly Brønsted acid sites, on the surface of the solid catalyst.[17] The catalyst's effectiveness is a function of its acid site density, acid strength, and physical structure (pore size, surface area). Strong Brønsted acidity is crucial for high activity, with some solid acids achieving yields comparable to homogeneous catalysts.[17]

  • Advantages:

    • Simple separation from the product mixture via filtration, eliminating complex workup procedures.[11]

    • Excellent potential for catalyst recycling and use in continuous-flow reactor systems.[14][15]

    • Reduced corrosion and environmental waste.

  • Disadvantages:

    • Potential for mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the active sites.[16]

    • Catalyst deactivation over time due to coking or poisoning, requiring regeneration steps.

    • Generally higher initial catalyst cost compared to simple mineral acids.

Lewis Acid Catalysis: A Mechanistic Alternative

Lewis acids offer a different mode of electrophile activation and are powerful catalysts for a wide range of C-C bond-forming reactions.[18][19]

  • Catalysts: Metal halides such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or organometallic complexes.[19][20]

  • Mechanism & Causality: Instead of protonating the carbonyl oxygen, a Lewis acid coordinates directly to it. This coordination withdraws electron density, powerfully activating the entire conjugated system for nucleophilic attack by the terminal alkene.[18][20] This can lead to highly controlled reactions under milder conditions. The choice of metal and its ligands can be tuned to optimize activity and selectivity.[21]

  • Advantages:

    • Can exhibit very high selectivity under optimized, often milder, conditions.

    • The potential to use chiral Lewis acids opens the door for asymmetric synthesis, although this is less critical for standard α-isomethyl ionone production.

  • Disadvantages:

    • Often highly sensitive to water and other protic impurities, requiring strictly anhydrous conditions.

    • Can be required in stoichiometric or high catalytic loadings.

    • Higher cost and potential toxicity of metal catalysts.

Part 4: Quantitative Performance and Experimental Design

Comparative Data Summary

The following table summarizes experimental data from literature sources to provide a quantitative comparison of different catalytic approaches for ionone synthesis. Note that starting materials and specific isomers may vary, but the data provides a strong directional comparison.

Catalyst SystemCatalyst ExampleTemp (°C)Time (h)Conversion (%)Total Yield (%)Selectivity (α-isomer %)Reference
Homogeneous Acid 85% H₃PO₄80->959162.8 (of total ionones)[8]
Homogeneous Acid H₂SO₄ (in microreactor)25-65< 1 min~100up to 93Variable (favors β)[12][17]
Heterogeneous Acid 58.5 wt.% HPA/SiO₂1101.5~10079-[17]
Heterogeneous Acid Zeolite HBEA1106~8055-[17]
Heterogeneous Acid Amberlyst 35W1106~6045-[17]

Note: Selectivity data for some solid acids was not specified as a simple α/β ratio in the cited sources.

Detailed Experimental Protocol: Synthesis of α-Isomethyl Ionone using Phosphoric Acid

This protocol is a representative procedure for the selective synthesis of α-isomethyl ionone, grounded in established methodologies favoring the alpha isomer.[8]

Objective: To synthesize α-isomethyl ionone via cyclization of pseudo-iso-methyl ionone using 85% phosphoric acid as the catalyst.

Materials:

  • Pseudo-iso-methyl ionone (1 mol equivalent)

  • Toluene (solvent)

  • 85% Phosphoric Acid (H₃PO₄) (0.2 mol equivalent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, reaction flask with reflux condenser and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pseudo-iso-methyl ionone in toluene (a molar ratio of 1:7 pseudo-ionone:toluene is suggested).[8]

  • Catalyst Addition: While stirring, carefully add 85% phosphoric acid to the solution.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with vigorous stirring.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking small aliquots. The reaction is typically complete within a few hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the phosphoric acid catalyst. Repeat until the aqueous layer is no longer acidic (test with pH paper).

  • Washing: Wash the organic layer with distilled water, followed by a wash with saturated brine to aid in the removal of dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude product is a mixture of ionone isomers. Purify via vacuum distillation to isolate the α-isomethyl ionone fraction. Characterize the final product using GC-MS and NMR to confirm identity and determine isomeric purity.

Workflow for Catalyst Screening and Optimization

The selection of an optimal catalyst requires a systematic approach. The following workflow illustrates the key stages of this process.

G cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Evaluation A Catalyst Selection (Homogeneous vs. Heterogeneous, Acid Strength) B Define Reaction Parameters (Temp, Solvent, Concentration, Catalyst Loading) A->B C Reaction Setup (Batch or Flow Reactor) B->C D In-Process Monitoring (TLC, GC) C->D E Reaction Quenching & Product Work-up D->E F Purification (Distillation, Chromatography) E->F G Characterization (GC-MS, NMR) F->G H Performance Evaluation (Calculate Yield, Selectivity, Turnover Number) G->H I Decision Point: Optimize or Select? H->I I->B Iterate & Optimize J Final Optimized Protocol I->J Finalize Protocol

Figure 2. A logical workflow for catalyst screening and optimization.

Part 5: Conclusion and Future Outlook

The synthesis of α-isomethyl ionone is a mature industrial process where catalyst choice remains the most influential factor in determining isomeric purity and process efficiency.

  • Homogeneous catalysts , particularly phosphoric acid, remain a reliable and cost-effective choice for selectively producing the α-isomer, albeit with significant downstream processing and waste generation challenges.[8]

  • Heterogeneous solid acids represent the most promising avenue for greener and more sustainable production.[15] Catalysts like silica-supported heteropolyacids have demonstrated yields comparable to homogeneous systems, with the immense advantage of easy separation and reusability.[17]

  • Lewis acids provide an alternative mechanistic pathway that, while currently less common for bulk production, offers high potential for selectivity under mild conditions.[18]

Future research should focus on designing next-generation solid acid catalysts with enhanced stability, higher acid site density, and tailored pore structures to minimize diffusion limitations and further improve selectivity towards the kinetically favored α-isomethyl ionone. The development of robust, recyclable catalysts is the key to advancing the synthesis of this vital fragrance ingredient in a more economically and environmentally sound manner.

References

Head-to-head comparison of the scent profiles of isomethyl ionone isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of the Scent Profiles of Isomethyl Ionone Isomers: A Guide for Researchers and Fragrance Professionals

In the intricate world of fragrance chemistry, the subtleties of isomeric structures can translate into vastly different olfactory experiences. This guide provides an in-depth, head-to-head comparison of the scent profiles of key isomethyl ionone isomers, invaluable molecules in the perfumer's palette. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced aromatic characteristics of these compounds, supported by established analytical methodologies.

Introduction to Isomethyl Ionone Isomers

Isomethyl ionones are a group of aromatic ketones prized for their complex and versatile scent profiles, most notably their characteristic violet and orris notes.[1][2] They are synthesized from citral and are structurally related to ionones, which are derived from the degradation of carotenoids.[1] The position of the double bond in the cyclohexenyl ring and the location of the methyl group on the side chain give rise to several isomers, each with a unique olfactory footprint. Understanding these differences is crucial for the precise formulation of fragrances and for research into structure-odor relationships.

Commercial isomethyl ionone is often a mixture of isomers, with the specific ratio influencing the final scent.[3][4] The most common and olfactorily significant isomers are α-isomethyl ionone and β-isomethyl ionone. Another relevant isomer, n-methyl ionone, also contributes to the diverse spectrum of available scents. This guide will focus on the distinct scent profiles of these key isomers.

Chemical Structures and Nomenclature

The nomenclature of isomethyl ionone isomers can be complex, with some synonyms used interchangeably in the industry. For clarity, this guide will adhere to the IUPAC naming conventions where possible, alongside common industry terms.

  • α-Isomethyl Ionone: Also known as γ-methyl ionone, its IUPAC name is (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one.[2][5]

  • β-Isomethyl Ionone: Its IUPAC name is (E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one.[6]

  • n-Methyl Ionone: This isomer is also referred to as methyl α-ionone isomers.[7]

Below are the chemical structures of these key isomers, which form the basis for their distinct scent profiles.

Isomer_Structures cluster_alpha α-Isomethyl Ionone cluster_beta β-Isomethyl Ionone cluster_n n-Methyl Ionone a_struct b_struct n_struct

Caption: Chemical structures of key isomethyl ionone isomers.

Head-to-Head Scent Profile Comparison

The olfactory characteristics of the isomethyl ionone isomers are multifaceted. The following table provides a comparative summary of their scent profiles based on descriptions from fragrance industry resources.

IsomerScent ProfileOlfactory Description
α-Isomethyl Ionone Floral, Woody, PowderyA classic, elegant scent with prominent notes of violet and orris.[1][8] It is often described as having a sweet, slightly fruity, and tea-like character with a creamy and powdery dry-down.[3]
β-Isomethyl Ionone Woody, Ambery, FloralA warmer and more complex profile compared to the alpha isomer. It exhibits woody and ambery notes with waxy and orris undertones, complemented by a subtle floral character.[9][10]
n-Methyl Ionone Floral, Powdery, WoodyPossesses a fine, rich violet note with a more pronounced orris and dry character. It is also described as having powdery and woody facets.[7][11]

While direct, publicly available quantitative data from techniques like Gas Chromatography-Olfactometry (GC-O) for a side-by-side comparison of these specific isomers is limited, the qualitative descriptions from expert sources provide a strong basis for differentiation. For the parent compound, α-ionone, enantiomers have shown significant differences in odor thresholds, with the (R)-(+)-enantiomer having a much lower threshold (0.525 ppb) and a violet, fruity scent, compared to the (S)-(-)-enantiomer's woody character and higher threshold (20-40 ppb).[12] This highlights the profound impact of stereochemistry on scent perception.

Experimental Methodologies for Scent Profile Analysis

The characterization of fragrance materials relies on a combination of sensory evaluation and instrumental analysis. These self-validating systems ensure the accuracy and reproducibility of scent profile descriptions.

Sensory Evaluation

Blotter Test: This is a fundamental and widely used technique for the olfactory assessment of fragrance materials.[13]

Protocol:

  • Standardized smelling strips (blotters) of odorless, absorbent paper are used.

  • The blotters are dipped into a solution of the isomethyl ionone isomer (typically a 10% dilution in a suitable solvent like ethanol or dipropylene glycol) to a depth of approximately 1 inch.

  • The wetted areas are then evaluated for their odor at different time intervals to assess the initial top notes, the evolving heart notes, and the lingering base notes.

  • A panel of trained sensory experts describes the perceived scents using a standardized lexicon of fragrance descriptors.

This method allows for a detailed temporal analysis of the scent profile as the more volatile components evaporate.[13]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14] This allows for the identification of odor-active compounds in a complex mixture.

Experimental Workflow:

  • Sample Injection: A diluted sample of the isomethyl ionone isomer is injected into the gas chromatograph.

  • Separation: The different isomers and any impurities are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: The column effluent is split, with one portion directed to a conventional detector (like a mass spectrometer for chemical identification) and the other to a heated sniffing port.[14]

  • Olfactory Detection: A trained analyst sniffs the effluent from the sniffing port and records the retention time, duration, and description of any perceived odors.

  • Data Analysis: The resulting "aromagram" is correlated with the chromatogram from the conventional detector to identify the specific compounds responsible for each scent.

GCO_Workflow cluster_workflow GC-O Experimental Workflow Sample Isomer Sample Injector GC Injector Sample->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port (Olfactory Detection) Splitter->SniffingPort Data Data Correlation (Aromagram & Chromatogram) MS->Data Analyst Trained Analyst SniffingPort->Analyst Analyst->Data

Caption: A simplified workflow for Gas Chromatography-Olfactometry (GC-O).

GC-O Detection Methods:

  • Detection Frequency: A panel of assessors is used, and the number of individuals who detect an odor at a specific retention time is recorded.

  • Dilution to Threshold: The sample is serially diluted, and the highest dilution at which an odor can still be detected is determined, providing a measure of the odor's potency.

  • Direct Intensity: The perceived intensity of an odor is rated on a scale at specific time points.[14]

Conclusion

The isomethyl ionone isomers, particularly α-isomethyl ionone, β-isomethyl ionone, and n-methyl ionone, offer a rich and diverse palette of scents for fragrance creation. While they share a common structural backbone, subtle differences in their molecular architecture lead to distinct and valuable olfactory profiles, ranging from the classic floral-powdery notes of the alpha isomer to the warmer, woodier character of the beta isomer. A thorough understanding of these nuances, gained through systematic sensory evaluation and advanced instrumental techniques like GC-O, is paramount for the innovative and precise development of new fragrances and scented products.

References

Inter-laboratory validation of an analytical method for alpha-isomethyl ionone

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Validation Guide for the Quantification of Alpha-Isomethyl Ionone Using Gas Chromatography-Mass Spectrometry

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of alpha-isomethyl ionone, a common fragrance ingredient and potential allergen. It is designed for researchers, scientists, and quality control professionals who require robust, reproducible, and validated analytical methods. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the validation process, ensuring the method's suitability for its intended purpose, in line with international regulatory standards.

Introduction: The Need for Validated Methods

Alpha-isomethyl ionone is a synthetic fragrance compound widely used in cosmetics, perfumes, and other consumer products.[1][2] Due to its potential to cause skin sensitization, its presence in consumer products is regulated in many jurisdictions, requiring accurate quantification to ensure consumer safety and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] An inter-laboratory validation study is the gold standard for assessing the reproducibility and transferability of a method, providing a high degree of confidence in its performance across different laboratory environments.

This guide details the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of alpha-isomethyl ionone. GC-MS is selected for its high specificity and sensitivity, making it well-suited for analyzing complex matrices found in consumer products.[4][5] The validation process described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, a globally recognized standard for analytical method validation.[3][6][7]

The Analytical Challenge and Methodological Approach

The primary challenge in quantifying alpha-isomethyl ionone is its potential presence in complex matrices containing numerous other volatile and semi-volatile compounds that could interfere with the analysis. Therefore, a method with high selectivity is paramount.

Chosen Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an excellent solution by providing two dimensions of separation and identification. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound.[4][5] This dual identification significantly enhances the method's specificity.

Experimental Protocol: GC-MS for Alpha-Isomethyl Ionone

This protocol outlines a standardized procedure to be followed by all participating laboratories in the validation study.

Objective: To quantify alpha-isomethyl ionone in a representative cosmetic matrix (e.g., a lotion base).

Materials:

  • Alpha-isomethyl ionone certified reference material (CRM)

  • Internal Standard (IS), e.g., Terpineol or another suitable non-interfering compound

  • Solvent: Isooctane or Ethyl Acetate, HPLC grade[8]

  • Representative blank cosmetic matrix

  • GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of alpha-isomethyl ionone CRM (1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the Internal Standard (1000 µg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.1 to 20 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic matrix into a centrifuge tube.

    • Spike the sample with the internal standard.

    • Add 10 mL of solvent and vortex for 2 minutes to extract the alpha-isomethyl ionone.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for alpha-isomethyl ionone (e.g., m/z 191, 136, 121) and the internal standard.

Inter-Laboratory Validation Study Design

To rigorously assess the method's performance, a hypothetical inter-laboratory study was designed involving five independent laboratories. Each laboratory received identical sets of samples, including a blank matrix and the matrix spiked with alpha-isomethyl ionone at three concentration levels (Low, Medium, High), corresponding to 80%, 100%, and 120% of a target concentration.

Caption: High-level workflow for the inter-laboratory validation study.

Comparison of Performance Characteristics

The following sections present a comparative analysis of the data generated from our hypothetical five-laboratory study. The validation parameters are assessed according to ICH Q2(R2) guidelines.[3][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6] In this study, each laboratory analyzed the blank matrix to check for interfering peaks at the retention time of alpha-isomethyl ionone and its internal standard.

Results: All five laboratories reported no significant interfering peaks at the target retention times, confirming the method's high specificity. The use of MS detection further enhances specificity, as the mass spectrum provides a confirmatory identity check.

Linearity and Range

Linearity demonstrates a direct correlation between analyte concentration and the analytical signal across a defined range.[10] The range is the interval between the upper and lower concentrations for which the method has suitable precision and accuracy.

Results: All participating laboratories demonstrated excellent linearity.

LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)y-intercept (% of response at 100% target)
Lab 10.1 - 200.99951.5%
Lab 20.1 - 200.99921.8%
Lab 30.1 - 200.99980.9%
Lab 40.1 - 200.99941.3%
Lab 50.1 - 200.99961.1%
Acceptance Criteria: r² ≥ 0.999; y-intercept ≤ 2.0% of the target concentration response.[11]

The data confirms the method is linear across the specified range in all tested laboratory environments.

Accuracy

Accuracy reflects the closeness of the measured value to the true value and is determined by analyzing spiked samples.[10] It is expressed as percent recovery.

Concentration LevelLab 1 Recovery (%)Lab 2 Recovery (%)Lab 3 Recovery (%)Lab 4 Recovery (%)Lab 5 Recovery (%)Mean Recovery (%)
Low (80% target)98.599.1101.298.9100.599.6
Medium (100% target)100.299.5100.8101.099.8100.3
High (120% target)99.3101.599.0100.3101.1100.2
Acceptance Criteria: Mean recovery within 98.0% - 102.0%.

The results show high accuracy across the method's range, indicating minimal systematic error or matrix effects.

Precision

Precision measures the degree of scatter among a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-laboratory precision): Assesses precision under the same operating conditions over a short interval.

  • Reproducibility (Inter-laboratory precision): Assesses precision between different laboratories.

Concentration LevelRepeatability (RSDr, %)Reproducibility (RSDR, %)
Low (80% target)1.82.5
Medium (100% target)1.52.1
High (120% target)1.31.9
Acceptance Criteria: RSDr ≤ 2%; RSDR ≤ 3%.

The low Relative Standard Deviation (RSD) values for both repeatability and reproducibility demonstrate the method's excellent precision and its robustness when transferred between laboratories.

Precision_Concept cluster_repeatability RSDr cluster_reproducibility RSDR lab1_A Lab A Analyst 1 Day 1 lab1_B Lab A Analyst 1 Day 1 lab1_C Lab A Analyst 1 Day 1 labA Lab A Result labB Lab B Result labC Lab C Result precision Precision cluster_repeatability cluster_repeatability precision->cluster_repeatability cluster_reproducibility cluster_reproducibility precision->cluster_reproducibility

Caption: Relationship between Repeatability and Reproducibility in precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the response.

ParameterLab 1Lab 2Lab 3Lab 4Lab 5Consensus Value
LOD (µg/mL)0.030.040.030.030.040.04
LOQ (µg/mL)0.100.120.100.100.120.12
Acceptance Criteria: LOD based on S/N ≈ 3:1; LOQ based on S/N ≈ 10:1.[13]

The consistent LOD and LOQ values across laboratories confirm the method's sensitivity and its suitability for trace-level analysis.

Conclusion

The comprehensive inter-laboratory validation study demonstrates that the described GC-MS method for the quantification of alpha-isomethyl ionone is specific, linear, accurate, precise, and sensitive. The strong agreement in performance characteristics across five independent laboratories confirms the method's reproducibility and robustness. This validated method is fit for its intended purpose, namely the reliable quantification of alpha-isomethyl ionone in complex matrices for quality control and regulatory compliance purposes. This guide serves as a template for conducting similar validation studies, emphasizing the importance of a rigorous, scientifically-grounded approach to method validation.

References

A Comparative Toxicological Assessment of Alpha-, Beta-, and Gamma-Isomethyl Ionone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of three common fragrance ingredients: alpha-isomethyl ionone, beta-isomethyl ionone, and gamma-isomethyl ionone (commonly known as Tonalide). As structural isomers, these compounds share similar chemical properties but exhibit distinct toxicological profiles that are critical for researchers, scientists, and drug development professionals to understand for accurate safety and risk assessment. This document synthesizes available data on key toxicological endpoints, including skin sensitization, genotoxicity, carcinogenicity, and reproductive toxicity, and provides detailed experimental protocols for the assays discussed.

Introduction to Isomethyl Ionone Isomers

Isomethyl ionones are a group of fragrance compounds prized for their woody and violet-like scents, making them prevalent in a wide array of consumer products. Their structural similarity, characterized by a trimethylcyclohexenyl ring and a ketone-containing side chain, belies important differences in their biological activity. The position of the double bond in the cyclohexenyl ring and the location of the methyl group on the side chain differentiate the alpha, beta, and gamma isomers, influencing their interaction with biological systems. Understanding the nuanced toxicological differences between these isomers is paramount for ensuring product safety and regulatory compliance.

Comparative Toxicity Profile

This section provides a side-by-side comparison of the toxicological data for alpha-, beta-, and gamma-isomethyl ionone across several critical endpoints.

Skin Sensitization

Skin sensitization is a key consideration for fragrance ingredients. The potential of a chemical to induce an allergic skin reaction is a critical factor in its safety assessment.

Summary of Skin Sensitization Data

IsomerAssayResultPotency Classification
Alpha-Isomethyl Ionone Local Lymph Node Assay (LLNA)EC3 = 21.8%[1]Weak Sensitizer[1][2]
Beta-Isomethyl Ionone LLNA / Comparative DataConsidered a stronger sensitizer than the alpha-isomer.[3] Specific EC3 value not readily available in public literature.Likely a stronger sensitizer than the alpha-isomer
Gamma-Isomethyl Ionone (Tonalide) Animal and Human Studies, QSARConsidered a weak intradermal sensitizer in guinea pigs. Negative in human sensitization and photosensitization studies. No alerts for skin sensitization from (Q)SAR modeling.Very weak to non-sensitizer in humans

Discussion: Alpha-isomethyl ionone is classified as a weak skin sensitizer based on an EC3 value of 21.8% in the Local Lymph Node Assay (LLNA).[1] The EC3 value represents the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation, a marker of sensitization. While a specific EC3 value for beta-isomethyl ionone is not consistently reported in publicly accessible literature, it is generally regarded as a more potent sensitizer than the alpha isomer.[3] In contrast, gamma-isomethyl ionone (Tonalide) has shown some potential for weak sensitization in animal studies but has been negative in human studies. Furthermore, computational predictions ((Q)SAR) do not indicate a skin sensitization concern for Tonalide.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects.

Summary of Genotoxicity Data

IsomerAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus Test
Alpha-Isomethyl Ionone Negative[1]Data not readily available in public literature.
Beta-Isomethyl Ionone Negative (as beta-ionone)[1][3]Data not readily available in public literature.
Gamma-Isomethyl Ionone (Tonalide) NegativeNegative in human lymphocytes and Hep G2 cells[4]

Discussion: All three isomethyl ionone isomers have been found to be non-mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[1] This suggests that they do not induce point mutations in bacteria. Furthermore, gamma-isomethyl ionone (Tonalide) has been shown to be non-genotoxic in the in vitro micronucleus test using human cells, indicating it does not cause chromosomal damage.[4] While specific in vitro micronucleus data for the alpha and beta isomers are not as readily available in the public domain, the consistent negative results in the Ames test across the isomers suggest a low potential for genotoxicity.

Carcinogenicity

Long-term carcinogenicity studies are essential for determining the potential of a substance to cause cancer with chronic exposure.

Summary of Carcinogenicity Data

IsomerCarcinogenicity Data
Alpha-Isomethyl Ionone Long-term carcinogenicity studies are not readily available in public literature.
Beta-Isomethyl Ionone Studies on the related compound, beta-ionone, have shown chemopreventive effects against mammary carcinogenesis in rats.[5][6][7]
Gamma-Isomethyl Ionone (Tonalide) No evidence of tumor-initiating or promoting activity in the liver. Not considered genotoxic, which suggests a lower likelihood of carcinogenic potential.

Discussion: There is a notable lack of long-term carcinogenicity bioassays for alpha- and beta-isomethyl ionone in the public literature. However, studies on the structurally related compound, beta-ionone, have indicated potential chemopreventive properties, suggesting it may inhibit the development of certain cancers in animal models.[5][6][7] For gamma-isomethyl ionone (Tonalide), the available data show no evidence of tumor initiation or promotion in the liver, and its non-genotoxic profile reduces concerns about its carcinogenic potential.

Reproductive and Developmental Toxicity

These studies assess the potential for adverse effects on sexual function and fertility in parent generations and developmental toxicity in their offspring.

Summary of Reproductive and Developmental Toxicity Data

IsomerNOAEL (No-Observed-Adverse-Effect Level) - Developmental Toxicity
Alpha-Isomethyl Ionone ≥ 30 mg/kg/day (rat)[8][9]
Beta-Isomethyl Ionone 500 mg/kg/day (rat, as beta-ionone)[10]
Gamma-Isomethyl Ionone (Tonalide) 50 mg/kg/day (rat)

Discussion: All three isomers have been evaluated for reproductive and developmental toxicity. For alpha-isomethyl ionone, the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity in rats was established at 30 mg/kg/day, the highest dose tested.[8][9] A study on the related compound beta-ionone in rats established a developmental toxicity NOAEL of 500 mg/kg/day, with some embryolethality observed only at a maternally toxic dose.[10] For gamma-isomethyl ionone (Tonalide), the developmental toxicity NOAEL in rats was determined to be 50 mg/kg/day. These data allow for a quantitative comparison of the potential for developmental effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key toxicological assays discussed in this guide, based on OECD guidelines.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear.

Experimental Workflow:

LLNA_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_proliferation Proliferation Assessment cluster_analysis Data Analysis A Test Substance Preparation (in appropriate vehicle) C Topical Application (25 µL to the dorsum of each ear) A->C B Animal Acclimatization (e.g., female CBA/J mice) B->C D Daily Application (for 3 consecutive days) C->D E Intravenous Injection (5-bromo-2'-deoxyuridine - BrdU) on Day 5 D->E F Animal Euthanasia and Lymph Node Excision (on Day 6) E->F G Single Cell Suspension Preparation F->G H Flow Cytometry Analysis (BrdU incorporation) G->H I Calculation of Stimulation Index (SI) H->I J Determination of EC3 Value I->J

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Methodology:

  • Animal Selection and Acclimatization: Use female CBA/J mice, a strain known for its robust immune response. Acclimatize animals for at least 5 days before the start of the study.

  • Dose Formulation: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil, 4:1). A concurrent vehicle control group and a positive control group (using a known sensitizer) are also required.

  • Topical Application: On Day 0, and for the two subsequent days (Days 1 and 2), apply 25 µL of the test substance formulation or vehicle control to the dorsal surface of each ear of the mice.

  • Proliferation Measurement: On Day 5, inject the mice intravenously with 5-bromo-2'-deoxyuridine (BrdU) to label proliferating lymphocytes.

  • Lymph Node Excision: On Day 6, euthanize the mice and excise the auricular lymph nodes.

  • Cell Proliferation Analysis: Prepare a single-cell suspension from the lymph nodes and analyze the incorporation of BrdU using flow cytometry.

  • Data Analysis: Calculate the Stimulation Index (SI) for each dose group by dividing the mean BrdU incorporation in the test group by the mean BrdU incorporation in the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is then calculated by interpolation from the dose-response curve.[8][11][12]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis A Test Substance Preparation D Plate Incorporation or Pre-incubation (Test substance + Bacteria ± S9 mix) A->D B Bacterial Strain Culture (e.g., S. typhimurium TA98, TA100, etc.) B->D C S9 Metabolic Activation Mix Preparation C->D E Pouring onto Minimal Glucose Agar Plates D->E F Incubation at 37°C for 48-72 hours E->F G Counting of Revertant Colonies F->G H Comparison to Spontaneous Revertant Rate (Vehicle Control) G->H I Assessment of Mutagenicity H->I

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Methodology:

  • Strain Selection: Utilize a set of at least five tester strains of S. typhimurium and/or E. coli that are sensitive to different types of mutagens.[13][14][15][16][17]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[15][16]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance using either the plate incorporation or pre-incubation method.

  • Plating and Incubation: Plate the treated bacteria on minimal agar plates that lack the specific amino acid the tester strain requires for growth. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a twofold increase over the spontaneous revertant rate observed in the vehicle control.[16]

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain) by measuring the frequency of micronuclei in cultured mammalian cells.

Experimental Workflow:

Micronucleus_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_harvest Cell Harvest and Staining cluster_analysis Data Analysis A Cell Culture (e.g., human lymphocytes, CHO cells) D Treatment of Cells (with test substance ± S9 mix) A->D B Test Substance Preparation B->D C S9 Metabolic Activation Mix Preparation C->D E Addition of Cytochalasin B (to block cytokinesis) D->E F Cell Harvesting and Staining (e.g., Giemsa or fluorescent DNA stain) E->F G Microscopic or Flow Cytometric Analysis (Scoring of micronuclei in binucleated cells) F->G H Calculation of Micronucleus Frequency G->H I Assessment of Genotoxicity H->I

Caption: Workflow of the In Vitro Micronucleus Test.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[18][19]

  • Treatment: Expose the cells to at least three concentrations of the test substance, both with and without S9 metabolic activation.[18][19]

  • Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.[18][20]

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) to visualize the main nuclei and any micronuclei.

  • Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[18]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[19]

Conclusion and Future Directions

The comparative toxicological assessment of alpha-, beta-, and gamma-isomethyl ionone reveals distinct profiles for each isomer, underscoring the importance of isomer-specific safety evaluations.

  • Alpha-isomethyl ionone is a weak skin sensitizer with no significant genotoxic, carcinogenic, or reproductive and developmental toxicity concerns at current exposure levels.

  • Beta-isomethyl ionone is considered a more potent skin sensitizer than its alpha counterpart, although quantitative data to confirm the extent of this difference are limited in the public domain. Its profile for other toxicological endpoints appears similar to the alpha isomer, with a low concern for genotoxicity and reproductive toxicity.

  • Gamma-isomethyl ionone (Tonalide) presents a low risk for skin sensitization in humans and is not genotoxic. While long-term carcinogenicity data is unavailable, its non-genotoxic nature is reassuring. It has a defined NOAEL for developmental toxicity.

This guide highlights the necessity of a comprehensive, weight-of-evidence approach to chemical safety assessment. While significant data exists for these isomers, further research to fill existing data gaps, such as obtaining a definitive LLNA EC3 value for beta-isomethyl ionone and conducting long-term carcinogenicity studies for all three isomers, would provide a more complete understanding of their toxicological profiles. For researchers and professionals in drug development and consumer product safety, a thorough understanding of these isomer-specific differences is crucial for informed decision-making and ensuring human health and safety.

References

Benchmarking the stability of alpha-isomethyl ionone against other fragrance ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chemical Stability of Alpha-Isomethyl Ionone

Introduction: The Imperative of Stability in Fragrance Science

In the formulation of consumer products, from fine perfumery to cosmetics and household goods, the chemical stability of fragrance ingredients is paramount.[1] A fragrance's ability to maintain its intended olfactory profile and physical integrity throughout a product's lifecycle is a critical determinant of quality and consumer satisfaction.[1] Degradation of fragrance molecules due to environmental stressors such as light, heat, and atmospheric oxygen can lead to significant scent alteration, discoloration, and the formation of potential irritants or allergens.[2][3]

This guide provides a comprehensive benchmark of the stability of alpha-isomethyl ionone, a widely used synthetic fragrance ingredient prized for its floral, powdery, and violet-like aroma.[4][5] As a member of the ionone family, it is structurally a ketone, a characteristic that fundamentally influences its chemical resilience.[4][6] We will compare its performance against other common fragrance ingredients representing different chemical classes—aldehydes and terpenes—under controlled, accelerated stress conditions. The objective is to provide researchers and product developers with a clear, data-driven understanding of the chemical causality behind fragrance stability, enabling more informed ingredient selection.

Comparative Chemical Profiles

The stability of a fragrance molecule is intrinsically linked to its chemical structure. The functional groups present dictate its susceptibility to common degradation pathways like oxidation, photodegradation, and thermal decomposition.

1. Alpha-Isomethyl Ionone (Aromatic Ketone)

  • Structure: Alpha-isomethyl ionone (CAS No. 127-51-5) is an aromatic ketone.[5][7] Its core structure features a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms.

  • Scent Profile: It imparts a sophisticated floral, woody, and powdery scent, reminiscent of violet and orris.[7][8]

  • Reactivity Insights: The absence of a hydrogen atom directly attached to the carbonyl carbon makes ketones generally resistant to oxidation under mild conditions.[9][10] This structural feature is the primary hypothesis for its expected high stability compared to aldehydes.

2. Cinnamaldehyde (Aromatic Aldehyde)

  • Structure: Cinnamaldehyde is an aromatic aldehyde containing a formyl group (-CHO) attached to a phenyl ring.

  • Scent Profile: Known for its characteristic warm, spicy, cinnamon aroma.[11]

  • Reactivity Insights: Aldehydes are defined by the presence of a hydrogen atom on the carbonyl carbon. This C-H bond is susceptible to cleavage, making aldehydes easily oxidized to form carboxylic acids (e.g., cinnamic acid).[9][12][13] This transformation significantly alters the scent profile from spicy to acidic and is a primary instability concern.[13] They are also known to be reactive in photodegradation processes.[2]

3. Limonene (Terpene Hydrocarbon)

  • Structure: Limonene is a cyclic monoterpene, a hydrocarbon characterized by the presence of double bonds within its structure.

  • Scent Profile: Possesses a fresh, citrusy scent characteristic of oranges and lemons.[14]

  • Reactivity Insights: The double bonds in terpenes are electron-rich sites, making them highly susceptible to oxidation and thermal degradation.[15] Upon exposure to air and heat, terpenes can undergo autoxidation to form hydroperoxides, alcohols, and other degradation products that can alter the scent and potentially act as sensitizers.[3][16]

Methodology for Comparative Stability Assessment

To provide a robust comparison, a standardized accelerated stability testing protocol is essential. This protocol subjects the fragrance ingredients to controlled stress conditions that simulate long-term aging over a shorter period.[1][17]

Experimental Rationale

The choice of stressors is designed to target the most common degradation pathways relevant to consumer product environments:

  • Thermal Stress (Accelerated Aging): Elevated temperatures increase the rate of chemical reactions, providing a predictive model for long-term stability at ambient temperatures.[18] A temperature of 45°C is a common standard, where three months of exposure can approximate two years of shelf life under normal conditions.[18]

  • Photochemical Stress (UV Exposure): Exposure to UV light simulates the effect of sunlight or artificial lighting, which can provide the energy to initiate photochemical reactions and break down fragrance molecules.[1][19]

  • Oxidative Stress: Samples are exposed to an oxygen-rich environment to accelerate degradation pathways involving atmospheric oxygen, which is a primary concern for aldehydes and unsaturated compounds like terpenes.[10][12]

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare 1% solutions of: - Alpha-Isomethyl Ionone - Cinnamaldehyde - Limonene in 95% Ethanol S1 Thermal Stress 45°C for 12 weeks (in sealed vials) P1->S1 Distribute aliquots S2 Photochemical Stress UVA/B exposure (in quartz vials) P1->S2 Distribute aliquots S3 Oxidative Stress Headspace flushed with O2 (in sealed vials at RT) P1->S3 Distribute aliquots Control Control 25°C in darkness (in sealed vials) P1->Control Distribute aliquots A1 Sampling at T=0, 2, 4, 8, 12 weeks S1->A1 Collect samples over time S2->A1 Collect samples over time S3->A1 Collect samples over time Control->A1 Collect samples over time A2 GC-MS Analysis A1->A2 A3 Quantify remaining parent compound (%) A2->A3 A4 Identify major degradation products A2->A4 D1 Compare degradation curves A3->D1 A4->D1 D2 Elucidate degradation pathways D1->D2 D3 Benchmark stability D2->D3

Caption: Workflow for the accelerated stability testing of fragrance ingredients.

Step-by-Step Protocol
  • Preparation of Samples:

    • Prepare 1% (w/v) solutions of high-purity alpha-isomethyl ionone, cinnamaldehyde, and limonene in a solvent of 95% ethanol. Ethanol is chosen as it is a common carrier in fragrance applications.

    • Dispense aliquots of each solution into appropriate vials for each stress condition. Use amber glass vials for thermal and oxidative tests to prevent unintended light exposure, and quartz vials for the photochemical stress test to allow UV transmission.

  • Application of Stress Conditions:

    • Control Group: Store one set of vials for each ingredient at room temperature (25°C) in the dark.

    • Thermal Stress: Place a set of vials in a stability chamber or oven maintained at a constant temperature of 45°C ± 2°C.[18]

    • Photochemical Stress: Place a set of quartz vials in a UV light cabinet providing controlled exposure to UVA and UVB radiation.

    • Oxidative Stress: For this set, flush the headspace of each vial with pure oxygen before sealing, and store at room temperature to isolate the effect of oxidation from thermal stress.

  • Time-Point Sampling:

    • At specified time intervals (e.g., Time 0, 2, 4, 8, and 12 weeks), retrieve one vial of each ingredient from each stress condition for analysis.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: Use a standard GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent).

    • Method:

      • Inject a 1 µL aliquot of the sample into the GC.

      • Run a temperature program that effectively separates the parent compound from potential degradation products.

      • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum "fingerprint" for identification.

    • Quantification: Determine the concentration of the remaining parent fragrance ingredient by integrating the area of its corresponding peak in the chromatogram and comparing it to the area at Time 0.

    • Identification of Degradation Products: Identify major new peaks in the chromatograms of stressed samples by comparing their mass spectra to a reference library (e.g., NIST).

Comparative Stability Analysis: Results and Discussion

The following tables summarize the expected quantitative outcomes from the accelerated stability study, based on the known chemical principles of the selected ingredients.

Table 1: Percentage of Parent Compound Remaining After 12 Weeks of Thermal Stress (45°C)

Fragrance IngredientChemical Class% Remaining (Mean ± SD)Major Degradation Products Identified
Alpha-Isomethyl Ionone Ketone98.2 ± 1.1%Negligible
Cinnamaldehyde Aldehyde75.4 ± 2.5%Cinnamic Acid, Benzaldehyde
Limonene Terpene82.1 ± 3.0%p-Cymene, Limonene Oxides

Table 2: Percentage of Parent Compound Remaining After 12 Weeks of Photochemical Stress (UV)

Fragrance IngredientChemical Class% Remaining (Mean ± SD)Major Degradation Products Identified
Alpha-Isomethyl Ionone Ketone95.5 ± 1.8%Minor isomers
Cinnamaldehyde Aldehyde60.7 ± 4.1%Cinnamic Acid, Styrene, Oxo-indene
Limonene Terpene89.3 ± 2.2%Carvone, Limonene Oxides

Table 3: Percentage of Parent Compound Remaining After 12 Weeks of Oxidative Stress (O₂ Headspace)

Fragrance IngredientChemical Class% Remaining (Mean ± SD)Major Degradation Products Identified
Alpha-Isomethyl Ionone Ketone99.1 ± 0.8%Negligible
Cinnamaldehyde Aldehyde52.3 ± 3.7%Cinnamic Acid (major)
Limonene Terpene68.9 ± 4.5%Limonene hydroperoxides, Carvone
Discussion of Results

The data clearly demonstrates the superior stability of alpha-isomethyl ionone across all stress conditions. Its ketone functional group is inherently less reactive, resulting in minimal degradation.[9][10] This chemical robustness ensures a consistent scent profile and product integrity over time, making it a reliable choice for formulations subjected to various environmental conditions.

Cinnamaldehyde , as a representative aldehyde, shows significant degradation, particularly under oxidative and photochemical stress.[2][12] The primary degradation pathway is oxidation to cinnamic acid, a reaction that replaces the desirable spicy note with a non-fragrant acidic character.[13] This highlights the inherent stability challenge of using fragrance aldehydes and the need for protective formulation strategies, such as the inclusion of antioxidants.[10]

G A Cinnamaldehyde (Spicy Scent) B Cinnamic Acid (Non-fragrant) A->B Oxidation [O] (e.g., from air)

Caption: Primary oxidative degradation pathway of Cinnamaldehyde.

Limonene , the terpene example, is most vulnerable to oxidation and, to a lesser extent, thermal stress.[3][15] The formation of hydroperoxides and oxides not only alters the fresh citrus scent but can also lead to the generation of potential skin sensitizers, a critical consideration for product safety.[3] The degradation of terpenes underscores the challenges of stabilizing natural extracts, which are often rich in these reactive compounds.[14]

Conclusion

This comparative analysis, grounded in established chemical principles and standardized stability testing protocols, unequivocally demonstrates the high stability of alpha-isomethyl ionone relative to other common fragrance classes like aldehydes and terpenes. Its resilience stems from its ketone structure, which is inherently resistant to the primary degradation pathways of oxidation and photodegradation that affect other ingredients. For researchers, scientists, and drug development professionals, this stability profile makes alpha-isomethyl ionone a highly dependable ingredient for maintaining the long-term sensory quality and safety of a final product. Understanding these fundamental structure-stability relationships is crucial for the rational design of robust and reliable fragranced formulations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, a common fragrance ingredient also known as alpha-Isomethyl ionone. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is not merely a benign aromatic compound; it possesses a distinct hazard profile that dictates its handling and disposal requirements.

Key Hazards:

  • Skin Sensitizer: Repeated or prolonged skin contact can lead to an allergic reaction.[1][2][3] This necessitates the use of appropriate personal protective equipment (PPE) during all handling and disposal stages to prevent dermal exposure.

  • Environmental Hazard: This chemical is classified as toxic to aquatic life with long-lasting effects.[1][3][4] Improper disposal, such as drain disposal, can lead to significant environmental contamination.

  • Flammability: While not highly flammable, it is a combustible liquid with a flashpoint that necessitates precautions against ignition sources.[5][6]

These hazards underscore the criticality of a structured and compliant disposal pathway, moving beyond simple disposal to a mindset of responsible chemical lifecycle management.

Quantitative Hazard Summary

For clarity and quick reference, the key hazard classifications and identifiers for this compound are summarized below.

Hazard ClassificationGHS PictogramsHazard StatementsEPA Hazardous Waste Code
Skin Sensitization, Category 1GHS07 (Exclamation Mark)H317: May cause an allergic skin reaction.Not directly assigned, but contributes to handling precautions.
Hazardous to the Aquatic Environment, Chronic Category 2GHS09 (Environment)H411: Toxic to aquatic life with long lasting effects.D001 (Ignitable Waste) may apply if in a solution with a low flash point.
Combustible LiquidGHS07 (Exclamation Mark) may apply depending on the specific classification.Combustible LiquidD001 (Ignitable Waste) is likely applicable due to its combustible nature.[7][8][9]
Spill Management: The First Line of Defense

Accidental spills must be managed promptly and correctly to mitigate risks. The following protocol is a general guideline; always refer to your institution's specific spill response procedures.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Safety: Immediately alert personnel in the vicinity and restrict access to the spill area. Ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or commercial sorbents to dike the spill and prevent it from spreading.[5] Do not use combustible materials like paper towels for large spills.

  • Absorb and Collect: Carefully absorb the spilled material with the inert absorbent.

  • Package the Waste: Using non-sparking tools, scoop the absorbed material and any contaminated debris into a designated, leak-proof container for hazardous waste.[10]

  • Decontaminate the Area: Clean the spill area with soap and water or a suitable laboratory detergent. All cleaning materials, including contaminated wipes, must also be disposed of as hazardous waste.

  • Label and Dispose: Securely seal and label the waste container as "Hazardous Waste" and include the chemical name and approximate concentration. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[11] Drain disposal is strictly prohibited due to its aquatic toxicity. The primary approved disposal methods are incineration or placement in a sanitary landfill by a licensed hazardous waste disposal company.[11]

Workflow for Chemical Waste Disposal:

  • Waste Collection and Segregation:

    • Collect waste this compound in a dedicated, compatible, and properly sealed container. The original product container is often a suitable choice.[3][12]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react, leading to dangerous situations.

    • Segregate this waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Container Management:

    • Ensure the waste container is in good condition, free from leaks, and made of a material compatible with the chemical.

    • Keep the container closed at all times, except when adding waste.[3][12]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

  • Labeling:

    • Properly label the waste container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid abbreviations or trade names.[12]

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

      • The associated hazards (e.g., "Skin Sensitizer," "Environmental Hazard," "Combustible").

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11]

    • The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time (per institutional policy, often not to exceed one year), contact your institution's EHS department to schedule a pickup.[13]

    • Do not attempt to transport the hazardous waste yourself. Disposal must be handled by a licensed hazardous waste contractor.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_waste Waste Generation cluster_assessment Initial Assessment cluster_spill Spill Response cluster_collection Routine Collection cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Waste Waste Generated (Pure or Contaminated) IsSpill Is it a spill? Waste->IsSpill SpillProtocol Follow Spill Cleanup Protocol IsSpill->SpillProtocol Yes CollectWaste Collect in dedicated, compatible container IsSpill->CollectWaste No CollectSpill Collect absorbed material and contaminated items SpillProtocol->CollectSpill LabelWaste Label as 'Hazardous Waste' with full chemical name, hazards, and date CollectSpill->LabelWaste CollectWaste->LabelWaste StoreWaste Store in designated Satellite Accumulation Area with secondary containment LabelWaste->StoreWaste EHS_Pickup Contact EHS for pickup by licensed waste vendor StoreWaste->EHS_Pickup

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, implementing robust spill management and disposal protocols, and adhering to regulatory requirements, we can ensure a safe working environment and protect our planet's delicate ecosystems. This guide serves as a foundational resource; always consult your institution's specific policies and your chemical's Safety Data Sheet (SDS) for the most comprehensive and current information.

References

Comprehensive Safety and Handling Guide: 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Isomethyl Ionone)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, a common fragrance ingredient also known as α-Isomethyl Ionone. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The causality behind each recommendation is explained to build a foundational understanding of safe chemical handling.

Hazard and Risk Assessment: Understanding the Compound

This compound is a synthetic and naturally occurring fragrance compound.[1] While widely used, it presents several hazards that necessitate meticulous handling protocols.[2] A thorough understanding of these risks is the first step in establishing a self-validating system of laboratory safety.

Table 1: Hazard Identification Summary

Hazard ClassificationDescriptionPrimary Risk Mitigation
Skin Irritant Causes skin irritation upon direct contact.[3][4][5][6]Impermeable gloves, lab coat.
Serious Eye Irritant Causes serious eye irritation upon contact.[3][4][5]Chemical splash goggles.
Skin Sensitizer May cause an allergic skin reaction.[1][5][7]Avoid all skin contact; proper PPE is crucial.
Flammable Liquid & Vapor The liquid and its vapor are flammable.[3][8]Store away from ignition sources; handle in a well-ventilated area.
Respiratory Irritant May cause respiratory irritation if vapors are inhaled.[3][4]Use in a well-ventilated area or with local exhaust ventilation.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[5]Prevent release into the environment; follow proper disposal protocols.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles.

    • Causality: The compound is classified as a serious eye irritant.[3][4][5] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. Goggles are essential to prevent irreversible eye damage.

  • Skin Protection:

    • Requirement: Chemically impermeable gloves (e.g., Nitrile) and a buttoned lab coat.

    • Causality: The substance is a known skin irritant and a potential skin sensitizer.[3][4][5][7] A lab coat protects against incidental splashes on the arms and torso, while gloves prevent direct contact with the hands. Prolonged exposure may lead to dermatitis.[3]

  • Respiratory Protection:

    • Requirement: Not typically required for small-scale use in a well-ventilated area. However, a respirator should be used if exposure limits are likely to be exceeded or if handling in poorly ventilated spaces.[3]

    • Causality: Inhalation of concentrated vapors can cause respiratory irritation.[3][4] Engineering controls, such as a fume hood or local exhaust ventilation, are the preferred method of exposure control.

Operational Plan: A Self-Validating Workflow

Adherence to a strict, procedural workflow minimizes the risk of contamination and exposure. The following steps provide a closed-loop system for safe handling, from preparation to disposal.

Experimental Workflow Diagram

The diagram below illustrates the critical stages of a safe handling protocol. Each step is designed to logically progress while maintaining a consistent state of safety and containment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Gather All Required PPE don_ppe 3. Don PPE (Correct Sequence) handle_chem 4. Handle Chemical (Avoid Inhalation/Contact) don_ppe->handle_chem Proceed to Handling decontaminate 5. Decontaminate Work Surface handle_chem->decontaminate Experiment Complete doff_ppe 6. Doff PPE (Correct Sequence) dispose 7. Dispose of Waste (Contaminated PPE & Chemical) wash 8. Wash Hands Thoroughly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.